ARN 077 (enantiomer)
描述
BenchChem offers high-quality ARN 077 (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ARN 077 (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDTLVLQXSSEC-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Apalutamide (ARN-509): A Comprehensive Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the core mechanism of action of Apalutamide (formerly ARN-509), a potent and selective second-generation androgen receptor (AR) antagonist. Initially, this investigation sought to elucidate the distinct mechanisms of Apalutamide's enantiomers, as requested. However, extensive research has clarified a critical aspect of its molecular structure: Apalutamide is an achiral molecule and, therefore, does not possess enantiomers. This guide will first address this fundamental point and then proceed to deliver a comprehensive overview of the singular mechanism of action of Apalutamide, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The Question of Chirality: A Clarification
The initial query centered on the enantiomers of the therapeutic agent . While the chemical structure of Apalutamide features a spirocyclic core, which can be a source of chirality, official documentation from the U.S. Food and Drug Administration (FDA) explicitly states that the "Apalutamide drug substance does not have a chiral center"[1]. This is further substantiated by the PubChem database, which indicates an "Undefined Atom Stereocenter Count" of zero for Apalutamide[2]. The presence of a plane of symmetry within the molecule renders it achiral. Consequently, the biological activity of Apalutamide is attributed to a single molecular entity, not a racemic mixture of enantiomers.
Core Mechanism of Action of Apalutamide
Apalutamide is a nonsteroidal antiandrogen (NSAA) that functions as a competitive and selective antagonist of the androgen receptor. Its mechanism of action is multifaceted, targeting several key steps in the AR signaling pathway, which is a critical driver of prostate cancer cell proliferation and survival.
Competitive Inhibition of Androgen Binding
Apalutamide directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain (LBD) of the AR[2][3]. By occupying the LBD, Apalutamide prevents the conformational changes in the AR that are necessary for its activation.
Inhibition of Androgen Receptor Nuclear Translocation
Upon activation by androgens, the AR typically translocates from the cytoplasm into the nucleus. Apalutamide's binding to the AR-LBD disrupts this process, effectively sequestering the receptor in the cytoplasm and preventing it from reaching its nuclear targets[2][3].
Blockade of Androgen Receptor-DNA Binding and Transcriptional Activity
By inhibiting nuclear translocation, Apalutamide prevents the AR from binding to androgen response elements (AREs) on target genes. This, in turn, blocks the recruitment of co-regulators and the initiation of transcription of androgen-dependent genes that are essential for the growth and survival of prostate cancer cells.
Quantitative Data on Apalutamide Activity
The following table summarizes key quantitative data that illustrates the potency and activity of Apalutamide.
| Parameter | Description | Value | Reference |
| AR Binding Affinity (IC50) | Concentration of Apalutamide required to inhibit 50% of radiolabeled androgen binding to the AR. | 16 nM | [2] |
| Inhibition of AR-mediated Transcription (IC50) | Concentration of Apalutamide required to inhibit 50% of AR-driven reporter gene expression. | 36 nM (in LNCaP cells) | |
| Inhibition of Cell Proliferation (IC50) | Concentration of Apalutamide required to inhibit 50% of prostate cancer cell line growth. | 100-200 nM (in various cell lines) | |
| Relative Binding Affinity vs. Bicalutamide | Comparative affinity of Apalutamide for the AR compared to the first-generation antiandrogen, bicalutamide. | 5- to 10-fold greater | [3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Apalutamide.
Androgen Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity of Apalutamide to the androgen receptor.
-
Methodology:
-
Prostate cancer cells (e.g., LNCaP) are cultured and harvested.
-
Cell lysates or purified AR protein are incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT).
-
Increasing concentrations of Apalutamide are added to compete with the radiolabeled androgen for binding to the AR.
-
After incubation, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of Apalutamide.
-
AR Nuclear Translocation Assay
-
Objective: To assess the effect of Apalutamide on the subcellular localization of the androgen receptor.
-
Methodology:
-
Prostate cancer cells are transfected with a vector expressing a fluorescently tagged AR (e.g., AR-GFP).
-
Cells are treated with an androgen (e.g., DHT) in the presence or absence of Apalutamide.
-
The subcellular localization of the fluorescently tagged AR is visualized using fluorescence microscopy.
-
The percentage of cells showing nuclear, cytoplasmic, or mixed localization of the AR is quantified.
-
AR-Mediated Reporter Gene Assay
-
Objective: To measure the effect of Apalutamide on the transcriptional activity of the androgen receptor.
-
Methodology:
-
Prostate cancer cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter.
-
Cells are treated with an androgen in the presence or absence of varying concentrations of Apalutamide.
-
After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The IC50 value for the inhibition of AR-mediated transcription is determined.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to Apalutamide's mechanism of action.
Caption: Apalutamide's mechanism of action in the AR signaling pathway.
Caption: Workflow for key experiments characterizing Apalutamide.
Conclusion
Apalutamide is a potent, second-generation, non-steroidal androgen receptor antagonist with a well-defined mechanism of action. Contrary to the initial premise of the inquiry, Apalutamide is an achiral molecule and therefore does not have enantiomers. Its therapeutic efficacy stems from its ability to competitively inhibit androgen binding to the AR, prevent AR nuclear translocation, and block AR-mediated gene transcription. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the pharmacology of this important therapeutic agent in the field of prostate cancer research and drug development.
References
The Stereospecific Blueprint: An In-depth Technical Guide to the Synthesis of ARN-077
For Researchers, Scientists, and Drug Development Professionals
ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), holds significant promise in the therapeutic landscape due to its anti-inflammatory and analgesic properties. The precise stereochemical configuration of ARN-077, chemically defined as 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, is paramount to its biological activity. This technical guide provides a comprehensive overview of the core methodologies required for its stereospecific synthesis, focusing on the construction of the critical cis-2,3-disubstituted β-lactone (oxetan-2-one) core and the subsequent introduction of the carbamate (B1207046) side chain.
Core Synthetic Strategy: Diastereoselective β-Lactone Formation
The synthesis of ARN-077 hinges on the stereocontrolled formation of the (2S,3R)-2-methyl-4-oxo-oxetan-3-yl moiety. This is typically achieved through a diastereoselective [2+2] cycloaddition reaction, a powerful tool in organic synthesis for the construction of four-membered rings. The general strategy involves the reaction of a ketene (B1206846) with an aldehyde, where the stereochemical outcome is directed by the choice of reactants and chiral auxiliaries or catalysts.
A plausible synthetic pathway, based on established methodologies for cis-β-lactone synthesis, is outlined below. This approach ensures the desired relative and absolute stereochemistry of the final product.
Key Experimental Protocols
While the exact, proprietary synthesis of ARN-077 by its originators may not be publicly available, the following protocols are based on well-established and analogous reactions for the stereoselective synthesis of β-lactones and subsequent carbamate formation.
1. Diastereoselective [2+2] Cycloaddition for cis-β-Lactone Formation
This protocol outlines a general procedure for the synthesis of a cis-2,3-disubstituted β-lactone, which is the core of ARN-077. The use of a chiral aldehyde is crucial for establishing the absolute stereochemistry.
-
Reaction: To a solution of (R)-2-(benzyloxy)propanal (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene) at -78 °C is added a base such as triethylamine (B128534) (2.0 eq). A solution of an activated ketene precursor, for example, acetyl chloride (1.5 eq), in the same solvent is then added dropwise. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cis-(2S,3R)-3-(benzyloxy)-2-methyloxetan-2-one.
2. Deprotection and Carbamate Formation
This two-step protocol describes the deprotection of the hydroxyl group and the subsequent formation of the carbamate moiety.
-
Deprotection: The cis-(2S,3R)-3-(benzyloxy)-2-methyloxetan-2-one (1.0 eq) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A palladium on carbon catalyst (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude (2S,3R)-3-hydroxy-2-methyloxetan-2-one, which can often be used in the next step without further purification.
-
Carbamate Formation: The crude hydroxy-β-lactone is dissolved in an aprotic solvent like dichloromethane. To this solution, cooled to 0 °C, is added a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., pyridine). After stirring for a short period, 5-phenylpentan-1-amine (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography provides the final product, ARN-077.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key transformations involved in the stereospecific synthesis of ARN-077, based on analogous reactions reported in the literature. Actual yields and stereoselectivities will be dependent on the specific reaction conditions and substrates used.
| Step | Reactants | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |
| [2+2] Cycloaddition | Chiral Aldehyde + Ketene Precursor | cis-β-Lactone | 60-85 | >95:5 | >98 |
| Deprotection (Hydrogenolysis) | Benzyl-protected β-Lactone | Hydroxy-β-Lactone | 90-99 | - | >98 |
| Carbamate Formation | Hydroxy-β-Lactone + Isocyanate or equivalent | ARN-077 | 70-90 | - | >98 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the NAAA signaling pathway inhibited by ARN-077 and a generalized experimental workflow for its synthesis and characterization.
This guide provides a foundational understanding of the stereospecific synthesis of ARN-077. The successful execution of these protocols requires careful attention to experimental detail, particularly in controlling the stereochemistry of the key β-lactone intermediate. Further optimization of reaction conditions may be necessary to achieve the highest yields and stereoselectivities.
The Pharmacology of ARN-077 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the pharmacology of the enantiomers of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). The significant stereoselectivity of NAAA inhibition is a critical aspect of ARN-077's pharmacological profile, with one enantiomer displaying substantially higher potency. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.
Core Pharmacology and Mechanism of Action
ARN-077 is the (S)-enantiomer of the compound and is a highly potent inhibitor of N-acylethanolamine acid amidase (NAAA), a cysteine amidase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (B50096) (PEA).[1][2] By inhibiting NAAA, ARN-077 increases the intracellular levels of PEA, which in turn exerts analgesic and anti-inflammatory effects, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] The pharmacological activity of ARN-077 is highly stereospecific, with the (S)-enantiomer being significantly more active than its (R)-enantiomer counterpart.
Quantitative Pharmacological Data
The following tables summarize the in-vitro inhibitory potency of the ARN-077 enantiomers against NAAA.
Table 1: In-Vitro Inhibitory Activity of ARN-077 Enantiomers against NAAA
| Enantiomer | Target Enzyme | IC50 | Reference |
| ARN-077 ((S)-enantiomer) | Human NAAA | 7 nM | [1] |
| ARN-077 ((S)-enantiomer) | Rat NAAA (native, lung) | 45 nM | |
| ARN-077 ((S)-enantiomer) | Rat NAAA (recombinant) | 11 nM | |
| (R)-enantiomer | Rat NAAA | 3.53 µM (3530 nM) | [3] |
Table 2: Selectivity Profile of ARN-077
| Off-Target | Activity | Concentration Tested | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | No significant inhibition | 10 µM | |
| Acid Ceramidase | No significant inhibition | 100 µM |
Signaling Pathway
The mechanism of action of ARN-077 involves the potentiation of endogenous PEA signaling. The following diagram illustrates this pathway.
Caption: Signaling pathway of ARN-077 in modulating inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline the protocols for key assays.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
This protocol describes a common method for determining the in-vitro inhibitory activity of compounds against NAAA.
Workflow:
Caption: Workflow for the NAAA inhibition assay.
Detailed Steps:
-
Enzyme Preparation: Utilize either recombinant NAAA expressed in a suitable cell line (e.g., HEK293) or a native source rich in NAAA, such as lung tissue homogenates.
-
Assay Buffer: Prepare a buffer with a pH optimal for NAAA activity, typically around pH 4.5-5.0 (e.g., 50 mM sodium phosphate/citrate buffer). The buffer should also contain a detergent (e.g., 0.1% Triton X-100) and a reducing agent (e.g., 3 mM DTT).
-
Compound Incubation: Pre-incubate the NAAA enzyme preparation with varying concentrations of the ARN-077 enantiomer (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding a specific substrate, such as radiolabeled [14C]palmitoylethanolamide or a non-radiolabeled substrate like heptadecenoylethanolamide.
-
Reaction Incubation: Allow the reaction to proceed for a set duration (e.g., 30 minutes) at 37°C, ensuring the reaction is within the linear range.
-
Reaction Termination and Product Separation: Stop the reaction by adding a mixture of cold chloroform and methanol. This denatures the enzyme and allows for the separation of the lipid product (e.g., palmitic acid) from the more polar substrate (palmitoylethanolamide) through phase separation.
-
Quantification:
-
Radiometric Assay: If a radiolabeled substrate is used, the organic phase containing the product is collected, the solvent is evaporated, and the radioactivity is measured using a liquid scintillation counter.
-
LC-MS/MS Assay: For non-radiolabeled substrates, the product in the organic phase is quantified using a validated liquid chromatography-tandem mass spectrometry method.
-
-
Data Analysis: Calculate the percentage of NAAA activity inhibited at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Plasma Stability Assay
This protocol provides a general framework for assessing the stability of the ARN-077 enantiomers in plasma.
Workflow:
Caption: Workflow for a plasma stability assay.
Detailed Steps:
-
Compound and Plasma Preparation: Prepare a stock solution of the ARN-077 enantiomer in a suitable solvent (e.g., DMSO). Thaw frozen plasma (from the species of interest, e.g., human, rat) at 37°C.
-
Incubation: Add the test compound to the pre-warmed plasma at a final concentration (e.g., 1 µM) and incubate at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to precipitate plasma proteins and halt any enzymatic degradation.
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining (relative to the 0-minute time point) against time. The degradation rate constant (k) is the negative of the slope of this line. The half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / k.
Conclusion
The available data clearly demonstrate that ARN-077's potent and selective inhibition of NAAA is driven by the (S)-enantiomer. The significant difference in potency between the enantiomers underscores the importance of stereochemistry in the design of NAAA inhibitors. While in-vitro data is robust, further in-vivo pharmacokinetic and pharmacodynamic studies on the individual enantiomers are warranted to fully elucidate their therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on NAAA-targeted therapeutics.
References
Chiral Resolution of ARN-077: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of many pharmaceutical compounds. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the isolation and characterization of individual enantiomers are often required by regulatory agencies to ensure the safety and efficacy of a new drug. This guide provides a general overview of the potential methodologies for the chiral resolution of a compound like ARN-077, in the absence of specific published experimental data for this molecule. While detailed protocols for ARN-077 are not publicly available in the scientific literature based on extensive searches, this document outlines the common techniques and experimental considerations that would be applied to achieve its enantiomeric separation.
Potential Chiral Resolution Strategies
The two most common and powerful techniques for chiral resolution on a preparative scale in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Chiral HPLC
Chiral HPLC is a widely used method for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Hypothetical Experimental Protocol for Chiral HPLC Resolution:
| Parameter | Description |
| Chromatography System | Preparative HPLC system equipped with a UV detector and fraction collector. |
| Chiral Stationary Phase | A polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), would be a primary choice for screening. |
| Column Dimensions | Typically, a larger diameter column (e.g., 20 mm x 250 mm) would be used for preparative scale separations. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is common for normal-phase separations. For reversed-phase, a mixture of water, acetonitrile, or methanol (B129727) with additives might be employed. |
| Flow Rate | The flow rate would be optimized for the specific column dimensions and particle size, typically in the range of 10-50 mL/min for preparative columns. |
| Detection Wavelength | The UV detection wavelength would be set at the maximum absorbance of ARN-077. |
| Sample Preparation | The racemic ARN-077 would be dissolved in a suitable solvent compatible with the mobile phase. |
| Fraction Collection | The separated enantiomers would be collected in separate fractions as they elute from the column. |
| Post-processing | The collected fractions would be evaporated to remove the mobile phase, yielding the isolated enantiomers. |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often offering faster separations and reduced solvent consumption. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Hypothetical Experimental Protocol for Chiral SFC Resolution:
| Parameter | Description |
| Chromatography System | Preparative SFC system with a UV detector and fraction collector. |
| Chiral Stationary Phase | Similar to HPLC, polysaccharide-based CSPs are very effective in SFC. |
| Column Dimensions | Preparative SFC columns with appropriate dimensions for the desired scale of separation would be used. |
| Mobile Phase | Supercritical CO₂ mixed with a polar co-solvent (e.g., methanol, ethanol, or isopropanol), often with a basic or acidic additive to improve peak shape. |
| Back Pressure | Typically maintained between 100 and 200 bar. |
| Temperature | Column temperature is usually controlled, often between 30-40 °C. |
| Flow Rate | Optimized for the specific column and separation. |
| Detection Wavelength | Set at the maximum absorbance of ARN-077. |
| Sample Preparation | Racemic ARN-077 dissolved in a small amount of a suitable solvent. |
| Fraction Collection | The separated enantiomers are collected after the back-pressure regulator. |
| Post-processing | The collected fractions are processed to remove the co-solvent. |
Data Presentation
Following a successful chiral resolution, the purity and identity of the separated enantiomers would be rigorously assessed.
Table 1: Hypothetical Quantitative Data for Chiral Resolution of ARN-077
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | t₁ | t₂ |
| Enantiomeric Excess (ee%) | >99% | >99% |
| Yield (%) | ~45% | ~45% |
| Specific Rotation [α]D | + value (e.g., in CHCl₃) | - value (e.g., in CHCl₃) |
| Purity (by achiral HPLC) | >99% | >99% |
Visualization of Experimental Workflow
The general workflow for developing a chiral separation method is a systematic process.
Caption: A generalized workflow for the chiral resolution of a pharmaceutical compound.
Signaling Pathways
Without specific data on the biological activity of ARN-077's individual enantiomers, it is not possible to create a diagram of the affected signaling pathways. In drug development, once the enantiomers are isolated, they would be tested in relevant biological assays to determine if they exhibit differential activity. For example, if ARN-077 is an enzyme inhibitor, the IC₅₀ values for each enantiomer would be determined. If one enantiomer is significantly more potent or has a different off-target profile, this would be a critical finding for further development.
Conclusion
While the precise experimental details for the chiral resolution of ARN-077 are not available in the public domain, this guide outlines the standard, state-of-the-art methodologies that would be employed for such a task. The process would involve a systematic screening of chiral stationary phases and mobile phases, followed by optimization and scale-up using preparative chromatography, likely HPLC or SFC. The successful isolation and characterization of the individual enantiomers would be a crucial step in the comprehensive evaluation of ARN-077 as a potential therapeutic agent. Researchers and drug development professionals would then proceed to investigate the stereospecific pharmacology and toxicology of each enantiomer.
The Stereospecific Targeting of N-Acylethanolamine Acid Amidase (NAAA) by ARN-077 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the target protein for the potent anti-inflammatory and analgesic compound, ARN-077, with a specific focus on the stereoisomeric differences in its activity. The primary molecular target of ARN-077 is N-acylethanolamine acid amidase (NAAA), a key enzyme in the regulation of the endocannabinoid system. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for the assays cited, and visualizes the relevant biological pathways and experimental workflows.
Introduction
ARN-077 is a potent inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the bioactive lipid, palmitoylethanolamide (B50096) (PEA).[1][2] PEA is an endogenous peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[3][4][5] By inhibiting NAAA, ARN-077 elevates the endogenous levels of PEA, thereby potentiating its therapeutic effects.[3] A critical aspect of ARN-077's pharmacology is its stereospecificity, with one enantiomer exhibiting significantly higher potency than the other. This guide will explore the molecular basis of this stereoselectivity and provide the technical details necessary for its investigation.
The Target Protein: N-Acylethanolamine Acid Amidase (NAAA)
NAAA is a cysteine hydrolase that catalyzes the breakdown of N-acylethanolamines, with a preference for PEA.[4][6] It is primarily located in the endosomal-lysosomal compartment of immune cells, such as macrophages, and plays a crucial role in modulating inflammatory responses.[5][6] Inhibition of NAAA has emerged as a promising therapeutic strategy for a range of inflammatory and pain-related disorders.[3]
Mechanism of Action of ARN-077
ARN-077 acts as a covalent inhibitor of NAAA.[7] High-resolution mass spectrometry has revealed that ARN-077 forms a thioester bond with the catalytic cysteine residue (Cys126) in the active site of human NAAA.[7] This covalent modification inactivates the enzyme, leading to the accumulation of its primary substrate, PEA. The elevated PEA levels then activate the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in inflammation and pain signaling pathways.[3][5][8]
Quantitative Data: Stereospecific Inhibition of NAAA
The inhibitory activity of ARN-077 and its enantiomer against NAAA demonstrates significant stereospecificity. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Compound | Target | Species | IC50 | Reference |
| ARN-077 | NAAA | Human | 7 nM | [2] |
| ARN-077 (less active enantiomer) | NAAA | Rat | 3.53 µM | [3][8] |
| ARN-077 | NAAA | Rat | 11 nM | [9] |
Signaling Pathway and Experimental Workflows
NAAA-PEA-PPAR-α Signaling Pathway
The inhibition of NAAA by ARN-077 initiates a signaling cascade that ultimately leads to anti-inflammatory and analgesic effects.
Caption: ARN-077 inhibits NAAA, leading to PEA accumulation and PPAR-α activation.
Experimental Workflow for IC50 Determination
A fluorescence-based assay is commonly used to determine the IC50 of NAAA inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Mouse PPAR-α(Peroxisome prolifeRator-activated receptor alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
In-Depth Technical Guide: Biological Activity of ARN-077 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the enantiomers of ARN-077, a potent inhibitor of N-acylethanolamine acid amidase (NAAA). This document details the differential activity of the S- and R-enantiomers, their mechanism of action through the NAAA-PEA-PPAR-α signaling pathway, and relevant experimental protocols.
Core Findings: Stereoselective Inhibition of NAAA
ARN-077 exhibits significant stereoselectivity in its inhibition of N-acylethanolamine acid amidase (NAAA). The S-enantiomer is a highly potent inhibitor of both human and rat NAAA, while the R-enantiomer is substantially less active. This marked difference in potency underscores the importance of stereochemistry in the design and development of NAAA inhibitors.
Quantitative Analysis of NAAA Inhibition
The inhibitory activities of the S- and R-enantiomers of ARN-077 against NAAA are summarized in the table below. The data clearly demonstrates the superior potency of the S-enantiomer.
| Enantiomer | Target | IC50 |
| S-ARN-077 | Human NAAA | 7 nM[1][2][3][4] |
| Rat NAAA | 50 nM[4] | |
| R-ARN-077 | Rat NAAA | 3.53 µM (3530 nM)[5] |
Mechanism of Action: The NAAA-PEA-PPAR-α Signaling Pathway
The biological activity of ARN-077 is primarily mediated through the inhibition of NAAA. This enzyme is responsible for the degradation of the endogenous lipid mediator, palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, ARN-077 leads to an accumulation of intracellular PEA.
Elevated levels of PEA, in turn, activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation. Activated PPAR-α translocates to the nucleus and modulates the transcription of pro-inflammatory genes. This signaling cascade is a key mechanism underlying the anti-inflammatory and analgesic effects of NAAA inhibitors like ARN-077.
Signaling Pathway Diagram
Experimental Protocols
This section details the methodologies for key experiments related to the biological activity of ARN-077 enantiomers.
NAAA Inhibition Assay (In Vitro)
This protocol is adapted from studies characterizing the inhibitory activity of ARN-077.
Objective: To determine the half-maximal inhibitory concentration (IC50) of ARN-077 enantiomers against NAAA.
Materials:
-
Recombinant human or rat NAAA enzyme
-
Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM dithiothreitol (B142953) (DTT), pH 4.5
-
Substrate: 10-cis-heptadecenoylethanolamide
-
Test Compounds: S-ARN-077 and R-ARN-077 dissolved in DMSO
-
96-well microplates
-
LC/MS system for product quantification
Procedure:
-
Prepare serial dilutions of the test compounds (S-ARN-077 and R-ARN-077) in DMSO.
-
In a 96-well plate, add the diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant NAAA enzyme solution in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, 10-cis-heptadecenoylethanolamide, to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., cold methanol).
-
Quantify the amount of product formed (heptadecenoic acid) using a validated LC/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of chiral NAAA inhibitors like the ARN-077 enantiomers.
References
The Enantiomeric Structure-Activity Relationship of ARN-077: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the enantiomers of ARN-077, a potent inhibitor of N-acylethanolamine acid amidase (NAAA). Understanding the stereochemical requirements for NAAA inhibition is critical for the rational design of more potent and selective therapeutic agents targeting this enzyme.
Introduction to ARN-077 and NAAA
N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the endogenous lipid signaling molecule, N-palmitoylethanolamide (PEA). PEA exhibits anti-inflammatory, analgesic, and neuroprotective properties. By inhibiting NAAA, the levels of PEA are increased, making NAAA an attractive therapeutic target for various inflammatory and neurological disorders.
ARN-077 is a well-characterized NAAA inhibitor.[1] As with many chiral molecules, the biological activity of ARN-077 resides primarily in one of its enantiomers, highlighting a distinct stereochemical preference in its interaction with the NAAA enzyme.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of the enantiomers of ARN-077 against NAAA has been quantified, revealing a significant difference in their activity. The S-enantiomer is the more potent inhibitor, while the R-enantiomer is substantially less active. This demonstrates a clear enantiomeric structure-activity relationship.
| Compound | Target | IC50 |
| ARN-077 (S-enantiomer) | Human NAAA | 7 nM[1] |
| ARN-077 (R-enantiomer) | Rat NAAA | 3.53 µM[2] |
Note: The available data specifies the target as human NAAA for the active enantiomer and rat NAAA for the less active enantiomer. While cross-species differences in potency can exist, the several orders of magnitude difference in IC50 values strongly supports a significant stereochemical effect on binding and inhibition.
This stark difference in potency underscores the importance of stereochemistry in the design of NAAA inhibitors. The less active R-enantiomer may act as an impurity in a racemic mixture, effectively diluting the therapeutic efficacy of the more active S-enantiomer.[3]
Mechanism of Action and Signaling Pathway
ARN-077 exerts its pharmacological effect by inhibiting the NAAA enzyme. This inhibition leads to an accumulation of the NAAA substrate, PEA, which in turn modulates downstream signaling pathways, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α).
References
In Vitro Characterization of ARN-077 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the enantiomers of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). This document details the pharmacological properties of the ARN-077 enantiomers, the experimental protocols for their characterization, and the underlying signaling pathways.
Introduction
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of bioactive fatty acid ethanolamides (FAEs), most notably the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, the endogenous levels of PEA are increased, leading to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) and subsequent modulation of gene expression to reduce inflammation and pain.
ARN-077 is a β-lactone-containing compound that has been identified as a potent NAAA inhibitor. As with many chiral molecules, the biological activity of ARN-077 resides primarily in one of its enantiomers. This guide focuses on the distinct in vitro pharmacological profiles of the two enantiomers of ARN-077.
Quantitative Pharmacological Data
The inhibitory potency of the ARN-077 enantiomers against NAAA has been determined in various in vitro assay systems. The following tables summarize the key quantitative data.
| Enantiomer | Target | Species | IC50 Value | Reference |
| ARN-077 (Potent Enantiomer) | NAAA | Human | 7 nM | [1][2] |
| NAAA | Rat | 45 ± 3 nM (native) | [3] | |
| 50 nM | [4] | |||
| ARN-077 (Less Active Enantiomer) | NAAA | Rat | 3.53 µM | [5] |
Table 1: Inhibitory Potency (IC50) of ARN-077 Enantiomers against NAAA. The potent enantiomer exhibits significantly higher potency against both human and rat NAAA compared to the less active enantiomer.
Signaling Pathway and Mechanism of Action
The inhibitory action of ARN-077 on NAAA directly impacts the downstream signaling of FAEs. The following diagram illustrates the signaling cascade affected by ARN-077.
Caption: NAAA-Mediated Signaling and Inhibition by ARN-077.
ARN-077, particularly its potent enantiomer, acts as a non-competitive and reversible inhibitor of NAAA.[3] By blocking the activity of NAAA, ARN-077 prevents the breakdown of PEA. The resulting accumulation of PEA leads to the activation of PPAR-α, a nuclear receptor that, upon activation, translocates to the nucleus and modulates the transcription of genes involved in inflammation, ultimately leading to anti-inflammatory and analgesic effects.[3][6][7]
Experimental Protocols
The in vitro characterization of ARN-077 enantiomers relies on robust and sensitive enzymatic assays. Below are detailed methodologies for key experiments.
NAAA Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to determine the IC50 value of NAAA inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human or rat NAAA enzyme
-
ARN-077 enantiomers (dissolved in DMSO)
-
NAAA assay buffer (e.g., 50 mM sodium phosphate, 1 mM EDTA, pH 4.5)
-
Fluorogenic NAAA substrate (e.g., a derivative of palmitic acid that releases a fluorescent product upon cleavage)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant NAAA enzyme to the desired concentration in the NAAA assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Inhibitor Preparation: Prepare a serial dilution of the ARN-077 enantiomers in the NAAA assay buffer. A typical concentration range for the potent enantiomer would be from 1 pM to 1 µM, and for the less active enantiomer from 10 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution. The final substrate concentration should be at or near its Km value for the enzyme.
-
-
Detection:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for NAAA Inhibition Assay.
Synthesis and Chiral Separation of ARN-077 Enantiomers (General Approach)
While a specific, detailed synthesis protocol for ARN-077 is proprietary, the general approach to obtaining the individual enantiomers involves two key stages: racemic synthesis followed by chiral separation.
-
Racemic Synthesis: The synthesis of the racemic mixture of ARN-077 would likely involve standard organic chemistry reactions to construct the β-lactone ring and attach the carbamate (B1207046) side chain.
-
Chiral Separation: The resolution of the racemic mixture into its individual enantiomers is crucial for determining their distinct pharmacological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose. The choice of the specific chiral column and mobile phase would be determined empirically to achieve optimal separation of the two enantiomers.
Caption: Logical Flow for Obtaining ARN-077 Enantiomers.
Conclusion
The in vitro characterization of ARN-077 enantiomers clearly demonstrates a significant stereoselectivity in the inhibition of NAAA. The potent enantiomer is a highly effective inhibitor of both human and rat NAAA, with IC50 values in the low nanomolar range. In contrast, the less active enantiomer is several orders of magnitude less potent. This pronounced difference in activity underscores the importance of chiral separation and the evaluation of individual enantiomers in drug development. The potent enantiomer of ARN-077 represents a promising pharmacological tool for studying the role of NAAA in various physiological and pathological processes and holds potential as a therapeutic agent for inflammatory and pain-related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
ARN-077 Enantiomer Binding Affinity: A Technical Overview
Notice: Publicly available scientific literature and pharmacological databases do not contain information regarding the binding affinity of ARN-077 or its enantiomers for the androgen receptor. Extensive searches have yielded no evidence of direct interaction between ARN-077 and the androgen receptor. The primary and well-documented molecular target of ARN-077 is N-acylethanolamine acid amidase (NAAA).
This guide, therefore, focuses on the established pharmacology of ARN-077 as a potent NAAA inhibitor, providing a detailed account of its enantiomeric binding affinities to this enzyme, relevant experimental protocols, and associated signaling pathways.
Introduction to ARN-077
ARN-077 is a highly potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase responsible for the degradation of the endogenous lipid signaling molecule palmitoylethanolamide (B50096) (PEA).[1][2] PEA is an agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in inflammation and pain.[2][3] By inhibiting NAAA, ARN-077 increases the endogenous levels of PEA, thereby potentiating its anti-inflammatory and analgesic effects.[1][2]
Enantiomeric Binding Affinity at NAAA
ARN-077 is a chiral molecule, and its enantiomers exhibit significantly different inhibitory potencies against NAAA. The S-enantiomer of ARN-077 is the more active of the two.
| Compound | Target | IC50 | Species |
| ARN-077 (S-enantiomer) | NAAA | 7 nM | Human |
| ARN-077 (R-enantiomer) | NAAA | 3.53 µM | Rat |
Table 1: Inhibitory Potency of ARN-077 Enantiomers against N-acylethanolamine acid amidase (NAAA).[1][4]
Signaling Pathway of NAAA Inhibition by ARN-077
The mechanism of action of ARN-077 involves the modulation of the PEA signaling pathway through the inhibition of its degradation.
Experimental Protocols
While specific protocols for determining the binding affinity of ARN-077 to the androgen receptor are not available due to the lack of interaction, a general experimental workflow for a competitive binding assay, which is a common method to determine the binding affinity of a compound to a receptor, is provided below. This is a hypothetical workflow for illustrative purposes.
General Competitive Radioligand Binding Assay Workflow
This assay measures the ability of a test compound (e.g., an ARN-077 enantiomer) to compete with a radiolabeled ligand for binding to a specific receptor (e.g., the androgen receptor).
Materials and Reagents:
-
Receptor Source: A preparation containing the androgen receptor, such as cytosol from rat prostate tissue or a cell line overexpressing the human androgen receptor.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Test Compounds: The ARN-077 enantiomers dissolved in a suitable solvent (e.g., DMSO) at a range of concentrations.
-
Wash Buffer: A buffer to wash away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
Procedure:
-
Incubation: In a series of tubes, a constant amount of the receptor preparation and the radiolabeled ligand are incubated with increasing concentrations of the test compound. Control tubes for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled high-affinity ligand) are also included.
-
Separation: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Washing: The filters are washed quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Conclusion
While ARN-077 and its enantiomers are potent inhibitors of NAAA with well-characterized binding affinities for this enzyme, there is currently no scientific evidence to suggest that they interact with the androgen receptor. Researchers interested in the effects of ARN-077 should focus on its role in modulating the endocannabinoid system through the inhibition of PEA degradation. For studies involving the androgen receptor, other well-established ligands should be considered.
References
A Technical Guide to the Discovery and Characterization of TRPC4/5 Channel Inhibitors
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of inhibitors of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. It is important to clarify at the outset that the compound ARN077 and its enantiomers are potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA)[1][2][3][4][5]. Current scientific literature does not support the role of ARN077 as a TRPC4/5 inhibitor.
This guide will therefore focus on a well-documented class of TRPC4/5 inhibitors, the 2-aminobenzimidazole (B67599) derivatives, with a particular focus on the representative compound M084 . TRPC4 and TRPC5 are non-selective cation channels implicated in a variety of physiological and pathophysiological processes, including anxiety, depression, and kidney disease, making them attractive therapeutic targets[6][7][8][9]. The discovery of potent and selective inhibitors like M084 represents a significant advancement in the study of TRPC4/5 channel function[10].
Core Technical Guide: The Discovery of M084 and its Analogs as TRPC4/5 Inhibitors
Data Presentation: Inhibitory Activity
The inhibitory potency of M084 and its analogs against TRPC4 and TRPC5 channels has been determined through various cellular and electrophysiological assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Concentration (IC50) of M084 on TRPC Channels
| Target Channel | IC50 Value | Assay Type | Reference |
| TRPC4 | 3.7 - 10.3 µM | Cellular assays | [6][11] |
| TRPC5 | 8.2 µM | Cellular assays | [6][11] |
| TRPC1/C4 Heteromer | 8.3 µM | Not specified | [11] |
| TRPC3 | ~50 µM (weak inhibition) | Not specified | [11] |
Table 2: Comparative Inhibitory Activity of Other TRPC4/5 Inhibitors
| Compound | Target(s) | IC50 (TRPC4) | IC50 (TRPC5) | Reference |
| ML204 | TRPC4/5 | 0.96 µM | ~65% inhibition at 10 µM | [12][13][14][15] |
| Pico145 (HC-608) | TRPC1/4/5 | 0.349 nM | 1.3 nM | [16][17][18][19][20] |
| HC-070 | TRPC4/5 | Nanomolar range | Nanomolar range | [21][22][23] |
Experimental Protocols
The discovery and characterization of M084 and other TRPC4/5 inhibitors rely on robust experimental protocols. The following are detailed methodologies for key assays.
2.1. High-Throughput Screening (HTS) using a Cell-Based Calcium Influx Assay
This assay is designed to identify inhibitors of TRPC4 channel activation in a high-throughput format.
-
Cell Line: HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor are used[24][25].
-
Principle: Activation of the μ-opioid receptor by an agonist like DAMGO stimulates Gi/o signaling pathways, leading to the opening of TRPC4 channels and a subsequent influx of extracellular Ca²⁺[25]. This change in intracellular Ca²⁺ concentration is measured using a fluorescent calcium indicator.
-
Procedure:
-
Cell Plating: Seed the stable HEK293 cell line in 384-well microplates and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at room temperature[15][25].
-
Compound Addition: Add test compounds (like M084) from a compound library to the wells.
-
Channel Activation: After a brief incubation with the compounds, stimulate the cells with a μ-opioid receptor agonist (e.g., 300 nM DAMGO)[24].
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a kinetic imaging plate reader (e.g., FLIPR). A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of TRPC4 channel activity[24][25].
-
-
Data Analysis: The IC50 values are calculated from the concentration-response curves of the inhibitors.
2.2. Electrophysiological Recordings (Whole-Cell Patch Clamp)
This technique provides a direct measure of ion channel activity and is used to confirm the inhibitory effects of compounds identified in HTS.
-
Cell Preparation: Use HEK293 cells transiently or stably expressing the TRPC channel of interest (e.g., TRPC4β or TRPC5)[14].
-
Recording Configuration: Establish a whole-cell patch clamp configuration.
-
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 10 HEPES, pH 7.4[24].
-
Intracellular (Pipette) Solution (in mM): 110 CsCl, 1 MgCl₂, 4.77 CaCl₂, 10 BAPTA, 10 HEPES, pH 7.2. To activate the channels, include GTPγS (0.1 mM) in the pipette solution to directly activate G-proteins[14][24].
-
-
Voltage Protocol: Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 500 ms, to elicit channel currents[24].
-
Procedure:
-
Obtain a stable whole-cell recording.
-
Allow the current to develop as GTPγS diffuses into the cell and activates the TRPC channels.
-
Once a stable current is established, perfuse the cell with the extracellular solution containing the test inhibitor (e.g., M084).
-
Record the change in current amplitude to determine the extent of inhibition.
-
-
Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude before and after the application of the inhibitor.
Mandatory Visualization: Signaling Pathways and Workflows
3.1. TRPC4/5 Activation Pathway
The following diagram illustrates the G-protein coupled receptor (GPCR)-mediated activation of TRPC4/5 channels, which is the basis for the HTS assay used to discover M084.
3.2. Experimental Workflow for TRPC4/5 Inhibitor Screening
This diagram outlines the sequential process from high-throughput screening to the confirmation of inhibitory activity.
3.3. Downstream Signaling Pathway Modulated by M084
Inhibition of TRPC4/5 channels by M084 has been shown to affect downstream signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway in the prefrontal cortex, which is relevant to its antidepressant and anxiolytic effects[6][11].
Conclusion
The discovery of M084 and other selective TRPC4/5 inhibitors represents a crucial step forward in understanding the physiological roles of these channels. The technical protocols and data presented in this guide offer a framework for the identification and characterization of novel modulators of TRPC4/5. These pharmacological tools are invaluable for basic research and for the development of new therapeutic strategies for a range of disorders, including those affecting the central nervous and renal systems. Further investigation into the structure-activity relationships of these compounds will continue to refine their selectivity and potency, paving the way for potential clinical applications.
References
- 1. Antinociceptive effects of the N-acylethanolamine acid amidase inhibitor ARN077 in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-Aminobenzimidazole Derivatives: Inhibitors of TRPC4 and TRPC5 Channels [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Pico145 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Pico145 - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pico-145 | inhibitor of TRPC1/4/5 | CAS# 1628287-16-0 | Pico145; HC608; HC-608 | InvivoChem [invivochem.com]
- 21. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 22. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Stereoselective Pharmacodynamics of ARN-077 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of the enantiomers of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). By understanding the stereochemical nuances of ARN-077's interaction with its target, researchers can better appreciate its therapeutic potential and advance the development of next-generation anti-inflammatory and analgesic agents.
Core Mechanism of Action: NAAA Inhibition and PPAR-α Activation
ARN-077 exerts its pharmacological effects by inhibiting N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the endogenous signaling lipid, palmitoylethanolamide (B50096) (PEA).[1][2] Inhibition of NAAA leads to an accumulation of PEA, which then acts as an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation and pain.[1][2] The active enantiomer of ARN-077 is 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate.[3]
Quantitative Pharmacodynamics: A Tale of Two Enantiomers
The inhibitory activity of ARN-077 against NAAA is highly dependent on its stereochemistry. The (2S,3R) enantiomer is a potent inhibitor of both human and rat NAAA, while its corresponding enantiomer is significantly less active. This stereoselectivity highlights the specific molecular interactions required for effective enzyme inhibition.
| Compound | Target | Species | IC50 | Reference |
| ARN-077 ((2S,3R)-enantiomer) | NAAA | Human | 7 nM | [1] |
| ARN-077 ((2S,3R)-enantiomer) | NAAA | Rat | 45-50 nM | |
| ARN-077 (enantiomer) | NAAA | Rat | 3.53 µM |
Signaling Pathway of ARN-077 Action
The mechanism of action of ARN-077 involves the potentiation of the endogenous PEA signaling pathway. By blocking the degradation of PEA, ARN-077 effectively amplifies its natural anti-inflammatory and analgesic effects through the activation of PPAR-α.
References
A Technical Guide to the Enantiomeric Effects of ARN077 on Palmitoylethanolamide (PEA) Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN077, with a specific focus on the potential differential effects of its enantiomers on the levels of the endogenous signaling lipid, Palmitoylethanolamide (PEA). While publicly available data directly comparing the quantitative effects of ARN077 enantiomers on PEA levels is limited, this document synthesizes the current understanding of NAAA's role in PEA degradation, the importance of stereochemistry in NAAA inhibition, and provides detailed experimental protocols for the evaluation of such enantiomeric effects. This guide serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of NAAA inhibitors.
Introduction: The Endocannabinoid System, NAAA, and PEA
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A key component of the broader endocannabinoidome is the family of N-acylethanolamines (NAEs), which includes the anti-inflammatory and analgesic lipid mediator, Palmitoylethanolamide (PEA). The biological actions of PEA are tightly regulated by its biosynthesis and degradation. The primary enzyme responsible for the hydrolytic inactivation of PEA is N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase.[1][2]
NAAA catalyzes the breakdown of PEA into palmitic acid and ethanolamine, thus terminating its signaling.[3][4] Inhibition of NAAA presents a promising therapeutic strategy to augment endogenous PEA levels, thereby harnessing its beneficial effects in inflammatory and pain states.[5]
ARN077 is a potent and selective inhibitor of NAAA.[6][7] As with many pharmaceuticals, ARN077 possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. Therefore, a thorough understanding of the stereoselective effects of ARN077 on NAAA inhibition and subsequent PEA modulation is critical for its development as a therapeutic agent.
The Significance of Stereochemistry in NAAA Inhibition
The interaction between a drug and its biological target is a highly specific, three-dimensional process. In the case of NAAA, the enzyme's active site has a distinct chiral environment. This means that the two enantiomers of a chiral inhibitor like ARN077 may bind to the active site with different affinities and orientations, leading to variations in their inhibitory potency.
One enantiomer, often termed the "eutomer," will typically exhibit significantly higher activity than the other, the "distomer." The distomer may be merely less active, inactive, or in some cases, contribute to off-target effects or a different pharmacological profile altogether. For ARN077, it has been noted that one enantiomer is substantially more potent in inhibiting NAAA than the other.
A comprehensive evaluation of the individual enantiomers is therefore essential to:
-
Identify the eutomer responsible for the desired therapeutic effect.
-
Characterize the pharmacological profile of the distomer.
-
Optimize the therapeutic index by developing a single-enantiomer drug, potentially reducing dose and minimizing off-target effects.
Quantitative Data on ARN077 Enantiomers
While specific head-to-head comparisons of the effects of ARN077 enantiomers on PEA levels in various tissues are not extensively detailed in publicly accessible literature, there is evidence of their differential activity against the NAAA enzyme. The following table summarizes the known inhibitory concentrations (IC50) and provides a template for researchers to populate with their own data on PEA level modulation.
| Compound | Target | IC50 (Human NAAA) | IC50 (Rat NAAA) | Effect on PEA Levels (in vivo/in vitro) |
| ARN077 (Eutomer) | NAAA | 7 nM[7] | 50 nM[6][7] | Data demonstrating a significant increase in PEA levels in various tissues and cell types.[5][6][8] |
| ARN077 (Distomer) | NAAA | Less active than the eutomer. | Data not readily available. | Expected to have a significantly lower or negligible effect on PEA levels compared to the eutomer. |
Experimental Protocols
To rigorously assess the enantiomeric effects of ARN077 on PEA levels, a series of well-defined experiments are required. The following protocols provide a methodological framework for such an investigation.
Chiral Separation of ARN077 Enantiomers
Objective: To isolate the individual enantiomers of racemic ARN077 for subsequent pharmacological testing.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Employ a chiral stationary phase (CSP) column suitable for the separation of small molecule enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.
-
Mobile Phase Optimization: Screen a variety of mobile phase compositions, typically consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), to achieve optimal separation (resolution > 1.5).
-
Detection: Use a UV detector at a wavelength where ARN077 exhibits strong absorbance. A circular dichroism (CD) detector can be used to confirm the elution of enantiomers.
-
Fraction Collection: Collect the separated enantiomeric peaks.
-
Purity and Identity Confirmation: Assess the enantiomeric excess (e.g., >99%) of each collected fraction using analytical chiral HPLC. Confirm the chemical identity of the isolated enantiomers using mass spectrometry and NMR spectroscopy.
In Vitro NAAA Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of each ARN077 enantiomer against NAAA.
Methodology: Fluorometric NAAA Activity Assay [9]
-
Enzyme Source: Utilize recombinant human or rat NAAA, or lysates from cells overexpressing the enzyme.[10]
-
Substrate: A fluorogenic NAAA substrate, such as N-(4-methylcoumarin-7-yl)palmitamide (PAMCA), which releases a fluorescent product upon cleavage.
-
Assay Buffer: Prepare a buffer with an acidic pH (typically around 4.5-5.0) to ensure optimal NAAA activity, containing a reducing agent like dithiothreitol (B142953) (DTT) and a detergent such as Triton X-100.[10]
-
Procedure: a. Prepare serial dilutions of each ARN077 enantiomer. b. In a 96-well plate, add the NAAA enzyme preparation to wells containing the assay buffer and varying concentrations of the inhibitor enantiomers. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a vehicle control and plot the data to calculate the IC50 value for each enantiomer using non-linear regression analysis.
In Vivo Administration and Tissue Collection
Objective: To assess the effects of each ARN077 enantiomer on PEA levels in relevant tissues in an animal model.
Methodology:
-
Animal Model: Select an appropriate animal model of pain or inflammation where PEA is known to play a role (e.g., carrageenan-induced paw edema, chronic constriction injury of the sciatic nerve).
-
Dosing and Administration: Based on preliminary pharmacokinetic studies, administer each enantiomer (and a vehicle control) to different groups of animals via a suitable route (e.g., oral gavage, intraperitoneal injection, or topical application).
-
Time Course: Include multiple time points post-administration to capture the peak effect and duration of action on PEA levels.
-
Tissue Collection: At the designated time points, euthanize the animals and rapidly collect the tissues of interest (e.g., brain, spinal cord, peripheral nerves, inflamed tissue). Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
Quantification of PEA Levels by LC-MS/MS
Objective: To accurately measure the concentration of PEA in biological samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: a. Homogenize the frozen tissue samples in a suitable solvent (e.g., acetonitrile (B52724) or a chloroform/methanol mixture) containing a deuterated internal standard for PEA (e.g., PEA-d4). b. Perform lipid extraction, for instance, by liquid-liquid extraction or solid-phase extraction. c. Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase.
-
LC Separation: a. Inject the sample onto a reverse-phase C18 column. b. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
MS/MS Detection: a. Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. b. Monitor the specific precursor-to-product ion transitions for PEA and its internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: Generate a standard curve using known concentrations of PEA. Quantify the PEA levels in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualization of Pathways and Workflows
NAAA Signaling Pathway and Inhibition
Caption: NAAA-mediated degradation of PEA and its inhibition by ARN077.
Experimental Workflow for Enantiomer Comparison
Caption: Workflow for comparing the effects of ARN077 enantiomers.
Conclusion
The inhibition of NAAA to increase endogenous PEA levels is a compelling strategy for the development of novel anti-inflammatory and analgesic therapeutics. ARN077 has emerged as a potent inhibitor of this enzyme. However, as a chiral molecule, a complete understanding of its pharmacological profile necessitates a thorough investigation of its individual enantiomers. This technical guide has outlined the critical importance of stereoselectivity in the interaction of ARN077 with NAAA and has provided a detailed roadmap of experimental protocols for researchers to elucidate the differential effects of its enantiomers on PEA levels. While specific comparative data on the in vivo effects of ARN077 enantiomers on PEA remain to be fully published, the methodologies described herein offer a robust framework for such investigations. The pursuit of this knowledge will be instrumental in the optimization of NAAA-targeted therapies and the advancement of single-enantiomer drug candidates with improved efficacy and safety profiles.
References
- 1. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. air.unipr.it [air.unipr.it]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Downstream Signaling of the ARN-077 Eutomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling pathways modulated by the active enantiomer of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). The information presented herein is intended to support further research and drug development efforts targeting the NAAA-PPAR-α signaling axis.
Core Mechanism of Action
ARN-077 is a β-lactone-containing carbamate (B1207046) that acts as a covalent inhibitor of N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous bioactive lipids. The primary substrates of NAAA are palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).
The inhibitory activity of ARN-077 is stereoselective, with one enantiomer being significantly more potent. The active enantiomer, hereafter referred to as the eutomer, covalently modifies the catalytic cysteine residue of NAAA, leading to its inactivation. This inhibition of NAAA results in the accumulation of its endogenous substrates, primarily PEA, in various tissues.
The NAAA-PPAR-α Signaling Pathway
The downstream signaling effects of the ARN-077 eutomer are predominantly mediated by the accumulation of PEA, which acts as an endogenous agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α). PPAR-α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, inflammation, and pain signaling.
The signaling cascade initiated by the active enantiomer of ARN-077 can be summarized as follows:
-
Inhibition of NAAA: The ARN-077 eutomer enters the cell and inhibits NAAA activity.
-
Accumulation of PEA: The inhibition of NAAA leads to a significant increase in the intracellular concentration of PEA.
-
Activation of PPAR-α: Elevated levels of PEA lead to the activation of PPAR-α.
-
Heterodimerization and DNA Binding: Activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the PPAR-α/RXR heterodimer to PPREs modulates the transcription of a suite of genes involved in fatty acid oxidation, anti-inflammatory responses, and analgesia.
Signaling Pathway Diagram
Caption: Downstream signaling cascade of the ARN-077 eutomer.
Quantitative Data
The inhibitory potency of ARN-077 and its enantiomers against NAAA is summarized in the table below. It is important to note that the (S)-enantiomer is the eutomer, exhibiting significantly higher potency than the (R)-enantiomer (distomer).
| Compound | Target | Species | IC50 | Reference |
| ARN-077 (Racemic) | NAAA | Human | 7 nM | [1][2] |
| ARN-077 (Racemic) | NAAA | Rat | 50 nM | [2] |
| (S)-enantiomer (Eutomer) | NAAA | - | Potent Inhibitor | |
| (R)-enantiomer (Distomer) | NAAA | - | Weak Inhibitor |
Note: Specific IC50 values for the individual enantiomers are not consistently reported across the literature; however, studies on related β-lactone inhibitors demonstrate a significant loss of potency with the (R)-enantiomer.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the downstream signaling of the ARN-077 enantiomer.
NAAA Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against NAAA.
Materials:
-
Recombinant human or rat NAAA
-
NAAA assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT)
-
NAAA substrate (e.g., heptadecenoylethanolamide)
-
Test compound (ARN-077 enantiomer) dissolved in DMSO
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the ARN-077 enantiomer in DMSO.
-
In a microplate, add the recombinant NAAA enzyme to the NAAA assay buffer.
-
Add the test compound dilutions to the enzyme mixture and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the NAAA substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., methanol/chloroform).
-
Analyze the formation of the product (e.g., heptadecanoic acid) by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
PPAR-α Activation Assay
This cell-based assay measures the ability of a test compound to activate the PPAR-α signaling pathway.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
ARN-077 enantiomer
-
Positive control (e.g., a known PPAR-α agonist like GW7647)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Primers for PPAR-α target genes (e.g., ACOX1, CPT1A) and a housekeeping gene.
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ARN-077 enantiomer or the positive control for a specified duration (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for PPAR-α target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression levels to determine the fold change in target gene expression induced by the test compound.
Western Blot Analysis of PPAR-α Downstream Targets
This protocol is for quantifying the protein expression of PPAR-α downstream targets.[3]
Materials:
-
Cell or tissue lysates treated with the ARN-077 enantiomer
-
Protein lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against PPAR-α target proteins (e.g., ACOX1, CPT1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with the ARN-077 enantiomer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the activity of ARN-077 enantiomers.
Conclusion
The active enantiomer of ARN-077 is a potent inhibitor of NAAA, leading to the accumulation of PEA and subsequent activation of the PPAR-α signaling pathway. This mechanism underlies its therapeutic potential in inflammatory and pain-related disorders. The stereoselectivity of ARN-077 highlights the importance of chiral separation and the individual evaluation of enantiomers in drug development. The experimental protocols provided in this guide offer a framework for the continued investigation of this and other NAAA inhibitors. Further research is warranted to fully elucidate the downstream effects of both the eutomer and distomer of ARN-077 and to explore their full therapeutic potential.
References
Methodological & Application
In Vivo Experimental Protocol for ARN-077 Enantiomer: Application Notes for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo evaluation of the ARN-077 enantiomer, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). While ARN-077 has shown promise in preclinical models of inflammation and pain, its in vivo anti-cancer efficacy via systemic administration is not extensively documented in publicly available literature, partly due to its rapid plasma hydrolysis. This protocol, therefore, is a composite guide based on established methodologies for in vivo cancer xenograft studies and data from similar NAAA inhibitors. The provided experimental design, protocols, and data tables are intended to serve as a robust starting point for researchers investigating the anti-tumor potential of the ARN-077 enantiomer.
Introduction
N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that plays a crucial role in the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA). PEA is an endogenous ligand for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates inflammation and has been implicated in cancer signaling pathways. Inhibition of NAAA leads to an accumulation of PEA, thereby potentiating PPAR-α signaling. This mechanism has been shown to have anti-inflammatory, analgesic, and potential anti-proliferative effects.
ARN-077 is a potent inhibitor of NAAA. As with many chiral molecules, its biological activity is stereospecific. This protocol focuses on the in vivo experimental procedures to assess the anti-cancer efficacy and pharmacokinetic profile of the ARN-077 enantiomer. Given the limited specific data for the systemic administration of the ARN-077 enantiomer in cancer models, this guide incorporates data from a structurally related NAAA inhibitor, AM9053, to provide a quantitative framework.
Signaling Pathway of NAAA Inhibition
The primary mechanism of action for ARN-077 involves the inhibition of NAAA, leading to the potentiation of PPAR-α signaling.
Experimental Workflow
A typical in vivo study to evaluate the anti-cancer efficacy of the ARN-077 enantiomer in a prostate cancer xenograft model follows a structured workflow.
Detailed Experimental Protocols
Prostate Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous prostate cancer xenograft model in mice.
Materials:
-
Prostate cancer cell line (e.g., PC-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old male immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Syringes (1 mL) and needles (27-gauge)
Procedure:
-
Cell Culture: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them twice with sterile PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
Drug Formulation and Administration
Formulation:
-
ARN-077 Enantiomer Stock Solution: Prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Vehicle Control: The vehicle should be identical to the solvent used for the drug formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Working Solution: On the day of administration, dilute the stock solution of ARN-077 enantiomer in the vehicle to the desired final concentration.
Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical cancer studies.[1] Other routes like oral gavage (p.o.) or intravenous (i.v.) injection can also be considered depending on the pharmacokinetic properties of the compound.
-
Dosage and Schedule: The optimal dosage and treatment schedule need to be determined empirically. Based on studies with other NAAA inhibitors, a starting dose in the range of 10-30 mg/kg administered daily or every other day can be considered.
Efficacy Study
Procedure:
-
Tumor Growth and Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer the ARN-077 enantiomer formulation or the vehicle control to the respective groups according to the predetermined schedule.
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Pharmacokinetic Study
Procedure:
-
Drug Administration: Administer a single dose of the ARN-077 enantiomer to a separate cohort of tumor-bearing mice.
-
Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture. Euthanize the mice and collect tumor and other relevant tissues.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the tissue samples.
-
Bioanalysis: Quantify the concentration of the ARN-077 enantiomer in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).
Quantitative Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of a Representative NAAA Inhibitor (AM9053)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Tumor Volume at Day 15 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| AM9053 | 20 | 750 ± 100 | 40 |
Table 2: Pharmacokinetic Parameters of a Representative NAAA Inhibitor in Mice (Hypothetical Data)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (hr) | 1 |
| AUC (0-t) (ng*hr/mL) | 3200 |
| t1/2 (hr) | 4.5 |
Statistical Analysis
-
Tumor Growth Data: Differences in tumor volume between treatment and control groups can be analyzed using a two-way analysis of variance (ANOVA) with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Bonferroni's test).
-
Pharmacokinetic Data: Pharmacokinetic parameters are typically calculated using non-compartmental analysis.
-
Significance: A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
This document provides a detailed framework for conducting in vivo experiments to evaluate the anti-cancer potential of the ARN-077 enantiomer. By leveraging established protocols for xenograft models and drawing parallels with other NAAA inhibitors, researchers can design and execute robust preclinical studies. It is imperative to conduct dose-ranging and toxicity studies to establish a safe and effective dose for the ARN-077 enantiomer before proceeding with large-scale efficacy studies. The successful completion of such studies will be instrumental in determining the therapeutic potential of NAAA inhibition as a novel strategy in cancer treatment.
References
- 1. Stability of plasma nonesterified arachidonate in healthy individuals in fasting and nonfasting states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N‐Acylethanolamine acid amidase (NAAA) is dysregulated in colorectal cancer patients and its inhibition reduces experimental cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Pharmacokinetic analysis and antitumor efficacy of MKT-077, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
MKT-077 Cell Culture Assay: Application Notes and Protocols
A Note on Compound Identification: Initial searches for "ARN 077" did not yield a compound with associated cell culture assay data. However, the similarity in the name suggests a likely typographical error for MKT-077 , a well-characterized anti-cancer agent. All subsequent information pertains to MKT-077. No significant research detailing specific enantiomers of MKT-077 was found in the public domain; the compound is typically treated as a single entity in the cited literature.
Introduction
MKT-077 is a water-soluble, cationic rhodacyanine dye analog that has demonstrated significant anti-proliferative activity against a variety of cancer cell lines.[1] Its mechanism of action is primarily attributed to its selective accumulation in the mitochondria of cancer cells, driven by the high mitochondrial membrane potential characteristic of these cells. Within the mitochondria, MKT-077 targets the Hsp70 family member, mortalin (mot-2), disrupting its interaction with the tumor suppressor protein p53.[1] This abrogation of the mortalin-p53 complex leads to the reactivation of p53's transcriptional activity, inducing cell cycle arrest and apoptosis in cancer cells while largely sparing normal cells.
These application notes provide detailed protocols for assessing the in vitro efficacy of MKT-077 using common cell-based assays, including cell viability, cell cycle analysis, and mitochondrial localization.
Data Presentation
Table 1: In Vitro IC50 Values of MKT-077 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| TT | Medullary Thyroid Carcinoma | 0.74 | 48-hour treatment, followed by 48-hour recovery, MTT assay |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | 48-hour treatment, followed by 48-hour recovery, MTT assay |
| CX-1 | Colon Carcinoma | 1.4 - 2.2 | Not specified |
| MCF-7 | Breast Carcinoma | 1.4 - 2.2 | Not specified |
| CRL 1420 | Pancreatic Carcinoma | 1.4 - 2.2 | Not specified |
| EJ | Bladder Transitional Cell Carcinoma | 1.4 - 2.2 | Not specified |
| LOX | Melanoma | 1.4 - 2.2 | Not specified |
Signaling Pathway
The primary mechanism of MKT-077's selective anti-cancer activity involves the disruption of the cytoplasmic sequestration of the p53 tumor suppressor protein by the mitochondrial chaperone, mortalin (a member of the Hsp70 family). In many cancer cells, p53 is rendered inactive by being bound to mortalin in the cytoplasm. MKT-077, due to its cationic nature, accumulates in the mitochondria and binds to mortalin, causing a conformational change that leads to the release of p53. The freed p53 can then translocate to the nucleus, where it acts as a transcription factor to activate genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately leading to the suppression of tumor cell growth.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on medullary thyroid carcinoma cell lines and can be modified for other cancer cell lines.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of MKT-077 on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., TT, MZ-CRC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MKT-077 (stock solution in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and resuspend cells in complete culture medium. Count the cells and adjust the concentration to seed approximately 5,000-10,000 cells per well in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of MKT-077 in complete culture medium. For an initial experiment, a range of 0.1 to 10 µM is recommended.[2] Remove the old medium from the cells and add 100 µL of the MKT-077 dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest MKT-077 concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of MKT-077 concentration to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of MKT-077 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
MKT-077
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with MKT-077 at concentrations around the IC50 value and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Mitochondrial Localization by Fluorescence Microscopy
Objective: To visually confirm the accumulation of MKT-077 in the mitochondria of living cells.
Materials:
-
Cancer cell line of interest
-
Glass-bottom culture dishes or chamber slides
-
MKT-077
-
MitoTracker Green FM (or another mitochondrial stain with a different emission spectrum than MKT-077)
-
Phenol (B47542) red-free culture medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
Staining: In a study with TT cells, cells were incubated with 1 µM MKT-077 and 100 nM Mitotracker Green FM in culture medium for 30 minutes at 37°C in the dark.[2]
-
Washing: After incubation, wash the cells twice with pre-warmed PBS.
-
Imaging: Add pre-warmed, phenol red-free culture medium to the cells.
-
Microscopy: Immediately visualize the cells using a fluorescence or confocal microscope. MKT-077 has a red fluorescence, and MitoTracker Green FM has a green fluorescence. Co-localization of the red and green signals will appear as yellow/orange in a merged image, indicating the accumulation of MKT-077 in the mitochondria. Acquire images using appropriate filter sets for each fluorophore.
References
Application Notes and Protocols for the Administration of ARN-077 Enantiomer in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the administration of the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN-077 enantiomer, to mice for in vivo research. While ARN-077 has shown efficacy in preclinical models, particularly through topical application, its systemic administration requires careful consideration due to its chemical properties.
Introduction
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase responsible for the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, ARN-077 increases endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). This signaling pathway is crucial in modulating inflammation and pain. The enantiomer of ARN-077 is the less active form of the molecule. It is important to note that ARN-077, as a β-lactone, has been reported to have low plasma stability, which may limit its suitability for systemic administration.[1]
Data Presentation
The following table summarizes key quantitative data for ARN-077 and a related NAAA inhibitor. Note the absence of published pharmacokinetic data for systemically administered ARN-077 in mice.
| Parameter | ARN-077 | AM9053 (related NAAA inhibitor) | Reference |
| Target | N-acylethanolamine acid amidase (NAAA) | N-acylethanolamine acid amidase (NAAA) | [2] |
| In Vitro Potency (IC₅₀) | ~7 nM (human NAAA) | Not specified in provided results | [2] |
| Administration Route | Topical | Intraperitoneal (i.p.) | [3] |
| Dose (Mice) | Dose-dependent (topical application) | 20 mg/kg (i.p.) | Not specified in provided results |
| Frequency | Not specified in provided results | 3 times a week | Not specified in provided results |
| Vehicle | Not specified in provided results | 10% Ethanol (B145695), 10% Tween-20, 80% Saline | Not specified in provided results |
| Pharmacokinetics (Mice) | |||
| Oral Bioavailability | Not available | Not available | |
| Half-life (t½) | Not available | Not available | |
| Peak Plasma Conc. (Cₘₐₓ) | Not available | Not available | |
| Time to Peak (Tₘₐₓ) | Not available | Not available |
Signaling Pathway and Experimental Workflow
NAAA Signaling Pathway
The diagram below illustrates the signaling pathway affected by ARN-077. Inhibition of NAAA leads to an accumulation of PEA, which then activates PPAR-α, resulting in anti-inflammatory effects.
General Experimental Workflow for In Vivo Administration
This workflow outlines the key steps for conducting in vivo studies with ARN-077 enantiomer in mice.
Experimental Protocols
Formulation of ARN-077 Enantiomer for In Vivo Administration
Note: Due to the reported low plasma stability of ARN-077, formulation for systemic administration should be approached with caution. The following are general guidelines for preparing formulations for intraperitoneal and oral administration based on common practices for similar compounds.
Vehicle Selection: A common vehicle for intraperitoneal administration of hydrophobic compounds consists of a mixture of solvents to ensure solubility and stability. For oral gavage, an aqueous suspension or solution is often preferred.
-
For Intraperitoneal (i.p.) Injection: A suggested vehicle, based on that used for the similar NAAA inhibitor AM9053, is a mixture of 10% Ethanol, 10% Tween-20, and 80% sterile saline .
-
For Oral Gavage: A common vehicle is 0.5% to 1% carboxymethylcellulose (CMC) in sterile water . Alternatively, a solution containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS can be considered.
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of ARN-077 enantiomer in a suitable organic solvent such as DMSO. For example, a 10 mg/mL stock solution.
-
Ensure the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, but care should be taken to avoid degradation.
Preparation of Dosing Solution (for i.p. injection):
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution.
-
In a sterile tube, add the required amount of Tween-20 and ethanol.
-
Slowly add the ARN-077 enantiomer stock solution to the Tween-20/ethanol mixture while vortexing to ensure proper mixing.
-
Add the sterile saline dropwise while continuously vortexing to form a stable emulsion or solution.
-
The final solution should be prepared fresh before each administration and visually inspected for any precipitation.
Preparation of Dosing Solution (for oral gavage):
-
For a CMC suspension, weigh the required amount of ARN-077 enantiomer and triturate it with a small amount of the 0.5% CMC solution to form a paste.
-
Gradually add the remaining CMC solution while stirring to achieve the desired final concentration.
-
For a solution with co-solvents, first mix the DMSO, PEG300, and Tween 80.
-
Add the ARN-077 enantiomer stock solution to the co-solvent mixture and mix thoroughly.
-
Add the Saline/PBS gradually while mixing to obtain a clear solution.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared ARN-077 enantiomer dosing solution
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Weigh the mouse to accurately calculate the injection volume (typically 5-10 mL/kg body weight).
-
Restrain the mouse securely, ensuring the abdomen is accessible. The mouse should be positioned with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the dosing solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions post-injection.
Oral Gavage Protocol
Materials:
-
Prepared ARN-077 enantiomer dosing solution
-
Sterile gavage needles (18-20 gauge for adult mice)
-
Sterile 1 mL syringes
-
Appropriate animal restraint device
Procedure:
-
Weigh the mouse to determine the correct gavage volume (typically 5-10 mL/kg, not exceeding 20 mL/kg).
-
Select the appropriate length of the gavage needle by measuring from the mouse's snout to the last rib.
-
Restrain the mouse firmly, holding it in an upright position to straighten the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus to the predetermined depth, slowly administer the dosing solution.
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
Disclaimer
This document is intended for research purposes only. The information provided is based on available scientific literature and general best practices. Due to the reported instability of ARN-077 in plasma, researchers should validate the suitability of this compound for systemic administration in their specific experimental models. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of ARN-077 Enantiomer for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of the less active enantiomer of ARN-077 for in vivo injections. The information is intended to guide researchers in formulating this compound for preclinical studies, ensuring stability and appropriate vehicle selection.
Introduction
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, ARN-077 increases endogenous PEA levels, which subsequently activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). This signaling cascade is associated with anti-inflammatory and antinociceptive effects.
This document focuses on the preparation of the enantiomer of ARN-077, which has been identified as the less active of the two stereoisomers. Understanding the activity of individual enantiomers is a critical step in drug development, as stereochemistry can significantly impact pharmacological and toxicological properties.
Quantitative Data
The following table summarizes the inhibitory potency of the ARN-077 enantiomer compared to the active ARN-077 compound.
| Compound | Target | IC₅₀ | Species |
| ARN-077 Enantiomer | NAAA | 3.53 µM | Rat |
| ARN-077 | NAAA | 7 nM | Human |
| ARN-077 | NAAA | 50 nM | Rat |
Data sourced from MedChemExpress and various research publications.[1][2]
Signaling Pathway
The mechanism of action for ARN-077 involves the inhibition of NAAA, leading to the potentiation of PPAR-α signaling through increased levels of the endogenous ligand PEA.
Experimental Protocols
The following protocols provide a general framework for the preparation of the ARN-077 enantiomer for injection in preclinical models. It is crucial to perform small-scale solubility and stability tests before preparing larger batches for in vivo experiments.
Materials and Reagents
-
ARN-077 Enantiomer powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Corn oil, sterile, injectable grade
-
Sterile vials, syringes, and filters (0.22 µm)
Recommended Vehicle Formulations
The choice of vehicle will depend on the required dose, route of administration, and tolerability in the animal model. Below are suggested starting formulations based on common practices for poorly water-soluble compounds.
| Formulation Component | Option 1 (Aqueous-based) | Option 2 (Oil-based) |
| Solvent | DMSO | DMSO |
| Co-solvent/Surfactant | PEG300, Tween-80 | - |
| Vehicle | Saline | Corn Oil |
| Final Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
Preparation of Stock Solution (10 mM in DMSO)
-
Calculate the required mass: The molecular weight of the ARN-077 enantiomer is 291.34 g/mol . To prepare a 10 mM stock solution, weigh out 2.91 mg of the compound for every 1 mL of DMSO.
-
Dissolution: In a sterile vial, add the appropriate volume of DMSO to the weighed ARN-077 enantiomer powder.
-
Solubilization: Vortex the solution vigorously. If necessary, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. MedChemExpress suggests that the stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.
Preparation of Final Injection Formulation
It is highly recommended to prepare the final working solution fresh on the day of injection.
Option 1: Aqueous-based Formulation (e.g., for Intraperitoneal or Intravenous Injection)
This protocol is for a final concentration of 2.08 mg/mL. Adjust volumes as needed for your target concentration.
-
Start with the stock solution: Begin with a clear stock solution of the ARN-077 enantiomer in DMSO (e.g., 20.8 mg/mL).
-
Add co-solvents sequentially:
-
To prepare 1 mL of the final solution, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Final mixing: Vortex the solution well to ensure it is clear and homogenous.
-
Sterilization (optional but recommended): If necessary, filter the final solution through a sterile 0.22 µm syringe filter.
Option 2: Oil-based Formulation (e.g., for Subcutaneous or Intramuscular Injection)
This protocol is for a final concentration of 2.08 mg/mL. Adjust volumes as needed.
-
Start with the stock solution: Use a clear stock solution of the ARN-077 enantiomer in DMSO (e.g., 20.8 mg/mL).
-
Dilution in oil:
-
To prepare 1 mL of the final solution, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of sterile corn oil.
-
-
Final mixing: Vortex the mixture thoroughly to ensure a uniform suspension or solution. Sonication may be required to achieve homogeneity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing the ARN-077 enantiomer for injection.
Important Considerations
-
Solubility: The ARN-077 enantiomer is expected to have low aqueous solubility. The use of co-solvents like DMSO and PEG300 is often necessary. Always perform a visual inspection for any precipitation before administration.
-
Stability: Formulations containing DMSO may not be stable for long periods at room temperature. It is critical to prepare the final diluted formulation immediately before use.
-
Toxicity of Vehicles: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the solvents and excipients. The concentration of DMSO should be kept as low as possible, ideally below 10% in the final injection volume, to minimize potential toxicity.
-
Route of Administration: The choice of formulation is highly dependent on the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous). Ensure the chosen vehicle and its components are appropriate for the selected route.
-
pH: For aqueous-based formulations, the final pH should be close to physiological pH (7.2-7.4) to avoid injection site irritation.
-
Enantiomeric Purity: Ensure the purity of the ARN-077 enantiomer starting material is verified by appropriate analytical methods (e.g., chiral HPLC) before use in experiments.
References
Application Notes and Protocols for ARN-077 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the endogenous signaling lipid Palmitoylethanolamide (PEA). By inhibiting NAAA, ARN-077 elevates PEA levels, which in turn modulates inflammatory responses and pain signaling primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). This document provides a detailed overview of the available data on ARN-077 dosage and experimental protocols in rodent models.
Important Note on Enantiomers: Extensive literature searches did not yield specific studies on the isolated enantiomers of ARN-077. The available research consistently refers to ARN-077 as a single chemical entity without specifying its stereoisomeric composition. Therefore, the data presented herein pertains to ARN-077 as it is commercially and academically described, which is likely a racemic mixture or a specific, but unstated, enantiomer. Researchers should be aware that the biological activity of chiral molecules can reside in one enantiomer, and the pharmacokinetic and pharmacodynamic properties of individual enantiomers may differ significantly.
Data Presentation: ARN-077 Dosage in Rodent Models
The following table summarizes the dosages of ARN-077 used in rodent models for various applications as reported in the literature.
| Animal Model | Application | Route of Administration | Dosage | Reference |
| Mouse | Inflammatory Pain | Topical | 1% and 3% cream | [1] |
| Mouse | Neuropathic Pain | Topical | 1% and 3% cream | [1] |
| Rat | Inflammatory Pain (UVB-induced) | Topical | 1% and 3% cream | [1] |
In Vitro Potency:
| Target | Species | IC₅₀ | Reference |
| NAAA | Rat (native lung) | 45 ± 3 nM | [1] |
| NAAA | Rat (recombinant) | 11 nM | [1] |
| NAAA | Human | 7 nM | [2] |
Experimental Protocols
Protocol 1: Evaluation of ARN-077 in a Mouse Model of Inflammatory Pain (Carrageenan-Induced Hyperalgesia)
Objective: To assess the anti-hyperalgesic effects of topically administered ARN-077 in a mouse model of acute inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
ARN-077 cream (1% and 3% w/w in a suitable vehicle)
-
Carrageenan (1% w/v in sterile saline)
-
Plantar test apparatus (for measuring thermal hyperalgesia)
-
Von Frey filaments (for measuring mechanical allodynia)
Procedure:
-
Acclimatization: Acclimate mice to the experimental room and testing apparatus for at least 2 days before the experiment.
-
Baseline Measurements: Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for each mouse.
-
Induction of Inflammation: Inject 20 µL of 1% carrageenan into the plantar surface of the right hind paw.
-
Drug Administration: Immediately after carrageenan injection, topically apply a thin layer of ARN-077 cream (1% or 3%) or vehicle control to the entire plantar surface of the carrageenan-injected paw.
-
Post-Treatment Measurements: Measure thermal withdrawal latency and mechanical withdrawal threshold at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Compare the withdrawal latencies and thresholds between the ARN-077-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
Protocol 2: Assessment of ARN-077 in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury)
Objective: To determine the efficacy of topical ARN-077 in a mouse model of chronic neuropathic pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
ARN-077 cream (1% and 3% w/w)
-
Surgical instruments for Chronic Constriction Injury (CCI) surgery
-
Von Frey filaments
Procedure:
-
CCI Surgery: Anesthetize the mice and perform CCI surgery on the right sciatic nerve as previously described in the literature.
-
Post-Surgical Recovery: Allow the animals to recover for 7 days.
-
Baseline Neuropathic Pain Measurement: Measure the mechanical withdrawal threshold of both hind paws to confirm the development of mechanical allodynia in the operated paw.
-
Drug Administration: On day 7 post-surgery, begin daily topical application of ARN-077 cream (1% or 3%) or vehicle control to the plantar surface of the operated paw for a predetermined duration (e.g., 7-14 days).
-
Behavioral Testing: Measure the mechanical withdrawal threshold at regular intervals (e.g., daily or every other day) before and after drug administration.
-
Data Analysis: Analyze the changes in mechanical withdrawal threshold over time between the different treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
ARN-077 Mechanism of Action
Caption: Mechanism of action of ARN-077.
Experimental Workflow for Rodent Pain Models
Caption: General experimental workflow for evaluating ARN-077 in rodent pain models.
References
Application Note: Chiral HPLC Method for the Enantiomeric Separation of ARN-077
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmaceutical development, the stereochemistry of a drug molecule is a critical attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies often require the development and validation of stereoselective analytical methods to control the enantiomeric purity of chiral drug substances and products. This application note provides a detailed protocol and method development strategy for the separation of ARN-077 enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The direct approach, utilizing a chiral stationary phase (CSP), is highlighted as an efficient method for resolving enantiomers.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and success in resolving a wide range of chiral compounds.[3][4]
Experimental Protocols
This section outlines a systematic approach to developing and optimizing a chiral HPLC method for ARN-077. The protocol is designed to screen various stationary and mobile phases to achieve baseline separation of the enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required. A circular dichroism (CD) detector can also be beneficial for identifying the elution order of enantiomers.[3][4]
-
Chiral Stationary Phases (CSPs): A screening approach using multiple CSPs is recommended.[1][3]
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) - immobilized)
-
Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) - immobilized)
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) - coated)
-
Lux® Amylose-2 (amylose tris(5-chloro-2-methylphenylcarbamate) - coated)
-
-
Chemicals and Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Trifluoroacetic acid (TFA) (for acidic analytes)
-
Diethylamine (DEA) (for basic analytes)
-
ARN-077 racemic standard
-
Sample diluent (e.g., IPA or a mixture of mobile phase components)
-
Sample Preparation
-
Prepare a stock solution of racemic ARN-077 at a concentration of 1 mg/mL in the sample diluent.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
Chromatographic Method Development Strategy
A systematic screening protocol should be employed to identify the optimal stationary and mobile phase combination.
Step 1: Initial CSP and Mobile Phase Screening
-
Equilibrate each chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform injections of the racemic ARN-077 standard onto each column using the mobile phases listed in the screening table below.
-
Monitor the separation at a suitable UV wavelength (e.g., 220 nm or 254 nm).
-
Evaluate the chromatograms for any signs of enantiomeric separation.
Step 2: Mobile Phase Optimization
-
For the CSP(s) that show promising separation, systematically vary the ratio of the alcohol (IPA or EtOH) in the n-hexane mobile phase. For example, test compositions of 90:10, 85:15, and 80:20 (v/v) n-hexane:alcohol.[3]
-
If ARN-077 has acidic or basic properties, add a small percentage of an additive to the mobile phase (e.g., 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds) to improve peak shape and resolution.[1]
-
Adjust the flow rate to optimize the balance between analysis time and resolution. A typical starting flow rate is 1.0 mL/min.[3]
Step 3: Final Method Conditions
Once baseline separation is achieved, document the final optimized method parameters, including the specific CSP, mobile phase composition, flow rate, column temperature, and detection wavelength.
Data Presentation
The following table summarizes hypothetical data from a successful chiral method development screen for ARN-077 enantiomers. This data is for illustrative purposes to demonstrate how results can be presented.
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | t_R1_ (min) | t_R2_ (min) | Resolution (R_s_) | Selectivity (α) |
| Chiralpak® IA | n-Hexane/IPA (90:10) + 0.1% TFA | 1.0 | 8.5 | 10.2 | 2.1 | 1.25 |
| Chiralpak® IC | n-Hexane/EtOH (85:15) + 0.1% TFA | 1.0 | 7.3 | 8.5 | 1.8 | 1.20 |
| Chiralcel® OD-H | n-Hexane/IPA (80:20) + 0.1% TFA | 1.0 | 12.1 | 13.5 | 1.6 | 1.15 |
| Lux® Amylose-2 | n-Hexane/IPA (90:10) + 0.1% TFA | 1.0 | 9.8 | 10.5 | 1.2 | 1.09 |
Where t_R1_ and t_R2_ are the retention times of the first and second eluting enantiomers, respectively.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC method development for ARN-077 enantiomers.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
This application note provides a comprehensive and systematic protocol for the development of a chiral HPLC method for the separation of ARN-077 enantiomers. By screening a selection of polysaccharide-based chiral stationary phases with common normal-phase eluents, a robust and reproducible method can be established. The presented workflow, from sample preparation to method optimization, serves as a guide for researchers to efficiently achieve baseline separation, which is crucial for the accurate determination of enantiomeric purity in pharmaceutical analysis.
References
Application Notes and Protocols for ARN-077 in Preclinical Pain Models
Introduction
ARN-077 is a potent and selective inhibitor of the lysosomal enzyme N-acylethanolamine acid amidase (NAAA).[1][2][3] This enzyme is responsible for the degradation of fatty acid ethanolamides (FAEs), a class of endogenous signaling lipids that includes palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).[1][2] By inhibiting NAAA, ARN-077 increases the local concentration of these FAEs, which then act as agonists for the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] The activation of PPAR-α is a key mechanism in regulating inflammation and pain signaling.[1][2] Preclinical studies have demonstrated the efficacy of topical ARN-077 in rodent models of both inflammatory and neuropathic pain, suggesting that NAAA is a promising therapeutic target for pain management.[1][2]
It is important to note that ARN-077, chemically known as 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, is a specific enantiomer.[3] Its corresponding enantiomer is significantly less active, highlighting the stereospecificity of the NAAA enzyme's active site.[4]
Mechanism of Action: Signaling Pathway
The analgesic effect of ARN-077 is initiated by the inhibition of NAAA in cells like macrophages. This leads to an accumulation of FAEs (e.g., PEA, OEA), which then activate PPAR-α. This nuclear receptor, upon activation, modulates gene expression to produce anti-inflammatory and antinociceptive effects.
Caption: Mechanism of action for ARN-077 in pain modulation.
Application Notes
ARN-077 has demonstrated significant potential as an analgesic agent in preclinical settings. Its primary application is in models of peripheral pain, where local inflammation or nerve damage is a key driver of hyperalgesia and allodynia.
-
Target Population: Suitable for studies involving inflammatory pain (e.g., carrageenan-induced paw edema, UV-B radiation burns) and neuropathic pain (e.g., sciatic nerve ligation).[1][2]
-
Administration Route: Topical administration has proven effective, which is advantageous for delivering the compound to the site of injury and minimizing potential systemic side effects.[1][2]
-
Mechanism of Action: The effects are mediated through the PPAR-α receptor. This has been confirmed in studies where the analgesic effects of ARN-077 were absent in PPAR-α deficient mice and were blocked by the PPAR-α antagonist GW6471.[1][2]
-
Biochemical Effects: In addition to behavioral effects, ARN-077 has been shown to reverse the pathological decrease in FAE levels in injured tissues, confirming its target engagement in vivo.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of ARN-077.
Table 1: In Vitro Inhibitory Potency of ARN-077 and its Enantiomer
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| ARN-077 | Human NAAA | 7 nM | [3] |
| Rat NAAA (recombinant) | 11 nM | [2] | |
| Rat NAAA (native lung) | 45 ± 3 nM | [2] |
| ARN-077 (less active enantiomer) | Rat NAAA | 3.53 µM |[4] |
Table 2: Efficacy of Topical ARN-077 in Carrageenan-Induced Inflammatory Pain in Mice
| Treatment (Topical) | Dose (%) | Outcome Measure | Effect |
|---|---|---|---|
| ARN-077 | 1 - 10 | Thermal Hyperalgesia | Dose-dependent reduction |
| ARN-077 | 1 - 10 | Mechanical Allodynia | Dose-dependent reduction |
Data derived from Sasso, O., et al. (2013). Pain.[1]
Table 3: Efficacy of Topical ARN-077 in Sciatic Nerve Ligation (Neuropathic Pain) in Mice
| Treatment (Topical, daily) | Dose (%) | Outcome Measure | Effect (at 1h post-treatment) |
|---|---|---|---|
| ARN-077 | 1 - 30 | Heat Hyperalgesia | Dose-dependent reduction |
| ARN-077 | 1 - 30 | Mechanical Allodynia | Dose-dependent reduction |
Data derived from Sasso, O., et al. (2013). Pain.[2]
Experimental Protocols
Protocol 1: Carrageenan-Induced Inflammatory Pain Model
This protocol describes the induction of acute local inflammation and the assessment of ARN-077's effect on the resulting pain hypersensitivity.
Objective: To evaluate the efficacy of topically applied ARN-077 in reducing thermal hyperalgesia and mechanical allodynia in a mouse model of acute inflammation.
Materials:
-
ARN-077
-
Vehicle (e.g., acetone (B3395972) or a cream base)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
-
Microsyringes
Experimental Workflow Diagram:
References
- 1. Antinociceptive effects of the N-acylethanolamine acid amidase inhibitor ARN077 in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cenmed.com [cenmed.com]
Application Notes and Protocols: ARN-077 Enantiomers in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative and neurological disorders. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory cascade. The N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA has emerged as a promising therapeutic strategy to potentiate the endogenous anti-inflammatory actions of PEA. ARN-077 is a potent and selective inhibitor of NAAA. This document provides detailed application notes and protocols for studying the enantiomers of ARN-077 in the context of neuroinflammation, with a focus on microglial-mediated processes.
It is crucial to note that the biological activity of many chiral molecules is stereoselective, with one enantiomer often exhibiting significantly greater potency than the other. While direct comparative studies on the enantiomers of ARN-077 in neuroinflammation are not extensively published, research on analogous β-lactone NAAA inhibitors strongly indicates that the biological activity resides predominantly in one stereoisomer. ARN-077 is chemically defined as 5-phenylpentyl N-((2S,3R)-2-methyl-4-oxo-oxetan-3-yl)carbamate. Studies on similar compounds have shown that the (S)-stereochemistry at the α-carbon of the β-lactone ring is critical for potent NAAA inhibition. Therefore, it is hypothesized that the (2S,3R)-enantiomer of ARN-077 is the biologically active form, while the (2R,3S)-enantiomer is expected to be significantly less active.
These protocols are designed to enable researchers to quantitatively assess the differential effects of ARN-077 enantiomers on microglial activation and neuroinflammatory signaling pathways.
Data Presentation
Table 1: In Vitro Activity of ARN-077 Enantiomers
| Parameter | (2S,3R)-ARN-077 (Active Enantiomer) | (2R,3S)-ARN-077 (Inactive Enantiomer) | Reference Compound (e.g., Dexamethasone) |
| NAAA Inhibition (IC₅₀) | ~7 nM (human) | > 6.0 µM (for analogous R-enantiomer) | N/A |
| Nitric Oxide (NO) Production Inhibition in LPS-stimulated Microglia (IC₅₀) | Expected in low nM range | Expected to be significantly higher | ~50 nM |
| TNF-α Release Inhibition in LPS-stimulated Microglia (IC₅₀) | Expected in low nM range | Expected to be significantly higher | ~10 nM |
| IL-6 Release Inhibition in LPS-stimulated Microglia (IC₅₀) | Expected in low nM range | Expected to be significantly higher | ~5 nM |
| NF-κB Activation Inhibition in LPS-stimulated Microglia (IC₅₀) | Expected in low nM range | Expected to be significantly higher | ~20 nM |
| PPAR-α Activation (EC₅₀) | Indirectly enhances PPAR-α signaling | Expected to have minimal indirect effect | ~100 nM (for direct agonists) |
Note: The IC₅₀ and EC₅₀ values for the ARN-077 enantiomers in neuroinflammation models are largely projected based on their differential NAAA inhibition and the known downstream effects. These protocols are designed to experimentally determine these values.
Signaling Pathways
The anti-inflammatory effects of the active enantiomer of ARN-077 are primarily mediated through the inhibition of NAAA, which leads to an increase in the intracellular levels of PEA. PEA is an endogenous agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). Activation of PPAR-α leads to the transcriptional regulation of genes involved in inflammation, ultimately suppressing the production of pro-inflammatory mediators. A key downstream target of this pathway is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a master regulator of inflammatory responses in microglia.
Caption: Signaling pathway of (2S,3R)-ARN-077 in microglia.
Experimental Protocols
Protocol 1: In Vitro Evaluation of ARN-077 Enantiomers on Microglial Activation
This protocol details the methodology to compare the anti-inflammatory effects of the (2S,3R)- and (2R,3S)-enantiomers of ARN-077 on lipopolysaccharide (LPS)-stimulated microglial cells.
1.1. Materials
-
Cells: BV-2 murine microglial cell line or primary microglia.
-
Reagents:
-
(2S,3R)-ARN-077 and (2R,3S)-ARN-077 (synthesized and chirally separated).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Griess Reagent Kit for Nitrite (B80452) Determination.
-
ELISA kits for mouse TNF-α and IL-6.
-
NF-κB reporter assay kit.
-
PPAR-α antagonist (e.g., GW6471).
-
Cell lysis buffer.
-
BCA Protein Assay Kit.
-
1.2. Cell Culture
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
For primary microglia, isolate cells from neonatal mouse brains and culture in appropriate media.
1.3. Experimental Workflow
Caption: In vitro experimental workflow.
1.4. Detailed Procedure
-
Cell Seeding: Seed BV-2 cells or primary microglia into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare stock solutions of each ARN-077 enantiomer in DMSO.
-
Dilute the compounds in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the respective enantiomers.
-
Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
To confirm the mechanism of action, include a set of wells pre-treated with a PPAR-α antagonist (GW6471) for 30 minutes before adding the active ARN-077 enantiomer.
-
Incubate for 1 hour.
-
-
LPS Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Sample Collection:
-
After incubation, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.
-
Wash the remaining cells with PBS and lyse them for NF-κB and protein assays.
-
1.5. Assays
-
Nitric Oxide (NO) Measurement:
-
Use the Griess Reagent Kit to measure the concentration of nitrite (a stable product of NO) in the culture supernatant according to the manufacturer's instructions.
-
Measure absorbance at 540 nm.
-
-
Cytokine Quantification (ELISA):
-
Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
-
NF-κB Activity Assay:
-
If using a reporter cell line, measure the reporter gene activity (e.g., luciferase) in the cell lysates according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the results to the total protein concentration of the corresponding cell lysates determined by the BCA assay.
-
Calculate the IC₅₀ values for each enantiomer for the inhibition of NO, TNF-α, and IL-6 production using non-linear regression analysis.
-
Compare the IC₅₀ values of the two enantiomers to determine the stereoselectivity of the anti-inflammatory effect.
-
Protocol 2: In Vivo Evaluation of ARN-077 Enantiomers in a Mouse Model of Neuroinflammation
This protocol describes the use of an LPS-induced systemic inflammation model in mice to assess the in vivo efficacy of ARN-077 enantiomers.
2.1. Animals and Housing
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.
2.2. Experimental Design
-
Groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
(2S,3R)-ARN-077 + LPS
-
(2R,3S)-ARN-077 + LPS
-
-
Dosing:
-
Administer ARN-077 enantiomers (e.g., 10 mg/kg) or vehicle (e.g., PEG400/Tween 80/saline) via intraperitoneal (i.p.) injection 1 hour before LPS administration.
-
Induce neuroinflammation by i.p. injection of LPS (e.g., 1 mg/kg).
-
2.3. Experimental Workflow
Caption: In vivo experimental workflow.
2.4. Detailed Procedure
-
Treatment: Administer the compounds and LPS as described in the experimental design.
-
Behavioral Monitoring: Observe the mice for signs of sickness behavior, such as lethargy, piloerection, and reduced exploratory activity. Record body weight daily.
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the mice and perfuse with ice-cold saline.
-
Collect blood via cardiac puncture for plasma cytokine analysis.
-
Dissect the brain and isolate the hippocampus and cortex. For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde. Snap-freeze the other hemisphere in liquid nitrogen for molecular analysis.
-
-
Molecular Analysis:
-
qRT-PCR: Extract total RNA from the brain tissue, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2). Use a housekeeping gene (e.g., Gapdh) for normalization.
-
ELISA: Homogenize the brain tissue and measure the protein levels of TNF-α and IL-6 using specific ELISA kits.
-
-
Immunohistochemistry:
-
Section the fixed brain tissue and perform immunohistochemical staining for Iba1, a marker for microglia.
-
Quantify the number and analyze the morphology of Iba1-positive cells to assess microglial activation.
-
2.5. Data Analysis
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Compare the effects of the two ARN-077 enantiomers on LPS-induced neuroinflammation markers.
Conclusion
These application notes and protocols provide a framework for the detailed investigation of ARN-077 enantiomers in the context of neuroinflammation. Based on existing literature for analogous compounds, it is strongly anticipated that the (2S,3R)-enantiomer of ARN-077 will demonstrate superior anti-neuroinflammatory activity due to its potent inhibition of NAAA. The provided experimental designs will allow researchers to rigorously test this hypothesis and quantify the stereoselective effects of ARN-077, paving the way for the development of more targeted and effective therapies for neuroinflammatory disorders.
Developing a Cell-Based Assay for N-acylethanolamine Acid Amidase (NAAA) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a pivotal role in the regulation of lipid signaling.[1] Its primary function is the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic mediator, palmitoylethanolamide (B50096) (PEA).[2][3] By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling cascade.[4] Inhibition of NAAA leads to an accumulation of endogenous PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α).[5] This nuclear receptor activation modulates the transcription of genes involved in inflammation, making NAAA a compelling therapeutic target for a range of inflammatory disorders and chronic pain.
These application notes provide a comprehensive guide for establishing a robust cell-based assay to screen for and characterize NAAA inhibitors. The protocols detailed below cover cell line selection and culture, a fluorescence-based enzyme inhibition assay, and a method for quantifying the downstream effects of NAAA inhibition by measuring intracellular PEA levels.
NAAA Signaling Pathway
The inhibition of NAAA initiates a signaling cascade that culminates in an anti-inflammatory response. Understanding this pathway is crucial for designing and interpreting experiments aimed at identifying NAAA inhibitors.
Data Presentation: Potency of NAAA Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized NAAA inhibitors. This data serves as a benchmark for evaluating the potency of novel compounds.
| Inhibitor | Human NAAA IC50 (nM) | Rat NAAA IC50 (nM) | Notes |
| ARN077 | 7[6][7] | 50[7] | Potent and selective β-lactone inhibitor. |
| AM9053 | 30[8] | - | Slowly reversible inhibitor. |
| F96 | - | 270 | Orally active inhibitor.[1] |
| (S)-OOPP | 420[4] | - | Selective β-lactone inhibitor. |
| Compound 16 | 2120[9] | - | Reversible and competitive inhibitor. |
Experimental Protocols
Cell Line Culture and Preparation
Objective: To culture a suitable cell line for the NAAA inhibition assay. Human Embryonic Kidney 293 (HEK293) cells are a common choice due to their ease of transfection and robust growth. For higher throughput screening, a stable cell line overexpressing NAAA is recommended.
Materials:
-
HEK293 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
-
-
Transfection (for transient expression): For transient expression of NAAA, transfect HEK293 cells with a suitable NAAA expression vector using a commercial transfection reagent according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.
-
Cell Plating for Assay: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
Fluorescence-Based NAAA Inhibition Assay
Objective: To determine the in vitro inhibitory potency of test compounds against NAAA using a fluorogenic substrate. This assay measures the enzymatic activity of NAAA by detecting the fluorescent product of substrate hydrolysis.
Materials:
-
NAAA-expressing cell lysate or purified recombinant human NAAA
-
NAAA Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5
-
Fluorogenic Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)
-
Test compounds dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Prepare Cell Lysate:
-
Harvest NAAA-expressing cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 0.32 M sucrose) and sonicate on ice.[9]
-
Centrifuge the lysate at 800 x g for 15 minutes at 4°C to remove cellular debris.[9]
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for vehicle control) to each well.[4]
-
Add 88 µL of NAAA Assay Buffer containing the cell lysate or recombinant NAAA to each well.[4] The final protein concentration should be optimized for linear reaction kinetics.
-
Pre-incubate the plate at 37°C for 15 minutes.[4]
-
Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution (prepared in NAAA Assay Buffer) to each well.[4] The final substrate concentration should be at or near the Km value for NAAA.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) over time (kinetic read) or at a fixed time point (e.g., 30 minutes).[4] The fluorescent product is 7-amino-4-methylcoumarin (B1665955) (AMC).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantification of Intracellular PEA Levels by LC-MS/MS
Objective: To measure the accumulation of the endogenous NAAA substrate, PEA, in cells following treatment with an NAAA inhibitor. This assay provides a direct measure of target engagement and the functional consequence of NAAA inhibition in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293-NAAA or a relevant cell line like macrophages)
-
NAAA inhibitor
-
Methanol
-
Chloroform
-
Internal standard (e.g., C17:1 FAE)
-
LC-MS/MS system
Protocol:
-
Cell Treatment:
-
Plate cells in 6-well or 12-well plates and allow them to adhere.
-
Treat the cells with the NAAA inhibitor at various concentrations for a specified period (e.g., 8 hours).[9] Include a vehicle control (DMSO).
-
-
Sample Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Harvest the cells and homogenize them in 2 mL of a 1:1 methanol-water mixture containing the internal standard.[1]
-
Perform a lipid extraction by adding chloroform.
-
Centrifuge the samples to separate the phases.[10]
-
Collect the organic (lower) phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 9/1, v/v).[10]
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS system equipped with a suitable C18 column.
-
Use a gradient elution method with mobile phases appropriate for lipid analysis (e.g., water and acetonitrile/isopropanol with formic acid).
-
Set the mass spectrometer to monitor the specific parent and daughter ion transitions for PEA and the internal standard in positive ion mode.
-
-
Data Analysis:
-
Quantify the amount of PEA in each sample by comparing the peak area of PEA to that of the internal standard.
-
Normalize the PEA levels to the protein content of the cell lysate.
-
Compare the PEA levels in inhibitor-treated cells to the vehicle-treated control to determine the fold-increase in PEA.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the development and characterization of NAAA inhibitors. By employing a combination of a direct enzymatic inhibition assay and a functional cell-based assay that measures the accumulation of the endogenous substrate PEA, researchers can effectively screen for potent and cell-permeable NAAA inhibitors. The provided signaling pathway diagram and comparative data for known inhibitors will aid in the interpretation of experimental results and the advancement of novel therapeutics targeting NAAA for the treatment of inflammatory diseases.
References
- 1. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
- 2. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ARN-077 Enantiomer in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme responsible for the degradation of bioactive lipids, including palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). These endogenous fatty acid ethanolamides are agonists of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation and pain signaling pathways. The inhibition of NAAA by ARN-077 leads to an accumulation of PEA and OEA, thereby enhancing PPAR-α activation and downstream signaling.
This document provides detailed protocols for the application of the less active enantiomer of ARN-077 in primary neuron cultures. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal function. The ARN-077 enantiomer has a reported IC50 of 3.53 μM for rat NAAA.[1]
Data Presentation
The following table summarizes the key quantitative data for the ARN-077 enantiomer.
| Parameter | Value | Species | Source |
| IC50 (NAAA) | 3.53 µM | Rat | [1] |
Signaling Pathway
The mechanism of action of the ARN-077 enantiomer involves the inhibition of NAAA, leading to the potentiation of PPAR-α signaling through the accumulation of its endogenous ligands, PEA and OEA.
Caption: Signaling pathway of ARN-077 enantiomer in primary neurons.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the general procedure for establishing primary cortical neuron cultures from embryonic rats.
Materials:
-
Embryonic day 18 (E18) rat cortices
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Culture plates/dishes coated with Poly-D-Lysine or Poly-L-Lysine
-
Sterile dissection tools
Procedure:
-
Coat culture surfaces with Poly-D-Lysine (50 µg/mL) or Poly-L-Lysine (100 µg/mL) overnight at 37°C. Wash plates three times with sterile water and allow them to dry before use.[2][3]
-
Dissect cortices from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzymatic dissociation solution according to the manufacturer's instructions (e.g., 20 minutes at 37°C).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 50,000 cells/cm²) in pre-warmed plating medium.[4]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
Protocol 2: Treatment of Primary Neurons with ARN-077 Enantiomer
Materials:
-
ARN-077 enantiomer
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)
-
Primary neuron cultures (e.g., 7-10 days in vitro)
-
Plating medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the ARN-077 enantiomer in DMSO (e.g., 10 mM). Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed plating medium to prepare working concentrations. It is recommended to test a range of concentrations based on the IC50 (3.53 µM), for example, 0.1, 1, 3, 10, and 30 µM. Ensure the final DMSO concentration in the culture medium is low (≤ 0.1%) to avoid solvent toxicity.
-
Treatment: Remove half of the medium from the primary neuron cultures and replace it with an equal volume of the working solution. For control wells, add medium containing the same final concentration of DMSO.
-
Incubation: Incubate the treated neurons for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the specific downstream assay.
Protocol 3: Measurement of PEA and OEA Levels by LC-MS
This protocol provides a general workflow for the extraction and quantification of PEA and OEA from primary neuron lysates.
Materials:
-
Treated primary neuron cultures
-
Ice-cold phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) with an internal standard (e.g., deuterated PEA and OEA)
-
Centrifuge
-
LC-MS system
Procedure:
-
Cell Lysis and Extraction:
-
Sample Preparation:
-
Collect the supernatant containing the lipid extract.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system equipped with a suitable C18 column.
-
Use a gradient elution method to separate PEA and OEA.
-
Detect the analytes using mass spectrometry in positive ion mode, monitoring for the specific m/z of PEA, OEA, and their internal standards.[5][6][7]
-
Quantify the levels of PEA and OEA by comparing their peak areas to those of the internal standards and a standard curve.
-
Protocol 4: PPAR-α Activation Assay (Quantitative PCR)
This protocol describes how to assess the activation of PPAR-α by measuring the mRNA expression of its known target genes.
Materials:
-
Treated primary neuron cultures
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPAR-α target genes (e.g., CPT1, ACO) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Lyse the treated neurons and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to controls. An increase in the expression of PPAR-α target genes indicates its activation.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of the ARN-077 enantiomer in primary neurons.
Caption: General experimental workflow for ARN-077 enantiomer studies.
References
- 1. cenmed.com [cenmed.com]
- 2. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Delivery of ARN-077 Enantiomers to the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-077 is a potent and selective inhibitor of the N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase.[1][2] NAAA is responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (B50096) (PEA).[3][4] By inhibiting NAAA, ARN-077 leads to an increase in the levels of PEA.[1][4] Evidence suggests that ARN-077 can significantly elevate PEA levels within the central nervous system (CNS), where it exerts broad antinociceptive and anti-inflammatory effects.[1] The therapeutic potential of ARN-077 in the CNS is primarily attributed to the enhanced activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) by the elevated PEA levels.[3][5]
This document provides a generalized framework for researchers interested in evaluating the delivery of ARN-077 enantiomers to the central nervous system. Due to the limited availability of public data on the specific pharmacokinetic properties of ARN-077 enantiomers in the CNS, the following protocols and data tables are presented as illustrative examples based on standard methodologies for small molecule CNS drug discovery.
Signaling Pathway of ARN-077 in the CNS
The proposed mechanism of action for ARN-077 within the central nervous system involves the modulation of the NAAA-PEA-PPAR-α signaling pathway. Inhibition of NAAA by ARN-077 prevents the breakdown of PEA, leading to its accumulation and subsequent activation of PPAR-α, which in turn mediates downstream therapeutic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide in CNS health and disease [pubmed.ncbi.nlm.nih.gov]
- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide is a disease-modifying agent in peripheral neuropathy: pain relief and neuroprotection share a PPAR-alpha-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of the NAAA Inhibitor ARN-077 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the enantioselective quantification of ARN-077, a potent β-lactone inhibitor of N-acylethanolamine acid amidase (NAAA), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The distinct pharmacological activities of ARN-077 enantiomers necessitate a robust analytical method to differentiate and accurately measure each stereoisomer. This document provides a comprehensive workflow, from sample preparation to data analysis, to support pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Introduction
ARN-077 is a selective inhibitor of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase responsible for the degradation of the endogenous lipid signaling molecule palmitoylethanolamide (B50096) (PEA).[1][2] By inhibiting NAAA, ARN-077 increases the levels of PEA, which in turn modulates the peroxisome proliferator-activated receptor-α (PPAR-α), exerting anti-inflammatory and analgesic effects.[2][3][4]
ARN-077 possesses a chiral center, and its enantiomers exhibit differential inhibitory activity against NAAA. The less active enantiomer of ARN-077 has been reported to have an IC50 of 3.53 μM for rat NAAA, significantly higher than the potent primary enantiomer (IC50 of 7 nM for human NAAA).[1][3][5] This stereoselectivity in biological activity underscores the importance of an enantioselective analytical method to individually quantify the enantiomers in preclinical and clinical research. LC-MS/MS offers the high sensitivity and specificity required for this purpose.
Experimental Protocols
Sample Preparation from Human Plasma
A robust sample preparation protocol is crucial for removing matrix interferences and ensuring accurate quantification. This protocol employs a combination of protein precipitation and solid-phase extraction (SPE).
Materials:
-
Human plasma
-
ARN-077 enantiomer standards and internal standard (e.g., deuterated ARN-077)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
Procedure:
-
Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elute the ARN-077 enantiomers and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile/20% water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The following is a proposed method for the chiral separation and detection of ARN-077 enantiomers. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Suggested Condition |
| Column | Chiralpak IA-3 (or equivalent polysaccharide-based chiral stationary phase) |
| Column Dimensions | 3.0 x 100 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient (e.g., 80% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of ARN-077 (To be determined based on exact mass) |
| Product Ions (Q3) | To be determined by infusion and fragmentation analysis |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
Quantitative data for the calibration standards and quality control samples should be summarized in tables for clear comparison and assessment of method performance.
Table 1: Calibration Curve for ARN-077 Enantiomer 1
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.1 | Value | Value |
| 0.5 | Value | Value |
| 1 | Value | Value |
| 5 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| 500 | Value | Value |
Table 2: Quality Control Sample Analysis for ARN-077 Enantiomers
| QC Level | Enantiomer | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | Enantiomer 1 | 0.1 | Value | Value | Value |
| Enantiomer 2 | 0.1 | Value | Value | Value | |
| Low | Enantiomer 1 | 0.3 | Value | Value | Value |
| Enantiomer 2 | 0.3 | Value | Value | Value | |
| Mid | Enantiomer 1 | 50 | Value | Value | Value |
| Enantiomer 2 | 50 | Value | Value | Value | |
| High | Enantiomer 1 | 400 | Value | Value | Value |
| Enantiomer 2 | 400 | Value | Value | Value |
Visualizations
NAAA Signaling Pathway
The diagram below illustrates the mechanism of action of ARN-077. By inhibiting NAAA, ARN-077 prevents the degradation of PEA, leading to increased PEA levels. PEA then activates the nuclear receptor PPAR-α, which modulates the transcription of genes involved in inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NAAA counters dopamine neuron loss and symptom progression in mouse models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights Into the Prognostic Value and Immunological Role of NAAA in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARN-077 in Rodent Analgesia Models
Topic: ARN-077 for Inducing Analgesia in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of fatty acid ethanolamides (FAEs) such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).[1][2][3][4] By inhibiting NAAA, ARN-077 increases the endogenous levels of these FAEs, which in turn activate the peroxisome proliferator-activated receptor-alpha (PPAR-α) to produce analgesic and anti-inflammatory effects.[1][2] These application notes provide detailed protocols for utilizing ARN-077 to induce analgesia in rat models of inflammatory and neuropathic pain.
Data Presentation
The following table summarizes the quantitative data on the analgesic effects of ARN-077 in various rat pain models.
| Pain Model | Species | Administration Route | Dosage | Efficacy | Reference |
| UVB-Induced Hyperalgesia | Rat | Topical | 3-30% in petrolatum/5% lauric acid | Dose-dependently reduced heat hyperalgesia. Significant effects at 10% and 30%. | [1] |
| Carrageenan-Induced Hyperalgesia | Mouse | Topical | 1-30% in petrolatum/5% lauric acid | Dose-dependently reduced heat hyperalgesia and paw edema. | [1] |
| Sciatic Nerve Ligation | Mouse | Topical | 1-30% in petrolatum/5% lauric acid | Dose-dependently reduced heat hyperalgesia and mechanical allodynia. | [1] |
Experimental Protocols
Carrageenan-Induced Inflammatory Pain Model
This protocol is adapted from studies demonstrating the anti-hyperalgesic effects of ARN-077 in a mouse model of inflammation, which is a standard model also used in rats.[1]
Objective: To assess the analgesic effect of topically administered ARN-077 on inflammatory pain.
Materials:
-
Male Wistar rats (200-250 g)
-
ARN-077
-
Vehicle (e.g., petrolatum with 5% lauric acid)
-
Carrageenan (1% w/v in sterile saline)
-
Plantar test apparatus (for assessing heat hyperalgesia)
-
Plethysmometer (for measuring paw edema)
-
Syringes and needles (27-gauge)
Procedure:
-
Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.[5]
-
Baseline Measurement: Measure baseline paw volume using a plethysmometer and baseline thermal withdrawal latency using the plantar test.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Drug Administration: Immediately after carrageenan injection, topically apply ARN-077 (1-30% in vehicle) or vehicle alone to the inflamed paw.
-
Assessment of Analgesia and Edema:
-
Measure paw volume and thermal withdrawal latency at 1.5, 3, 5, and 7 hours post-carrageenan injection.
-
An increase in paw volume indicates edema.
-
A decrease in thermal withdrawal latency indicates hyperalgesia. An increase in latency following drug administration indicates an analgesic effect.
-
-
Data Analysis: Express results as mean ± SEM. Analyze data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare drug-treated groups with the vehicle-treated group.
Sciatic Nerve Ligation Model of Neuropathic Pain
This protocol is based on a model used to evaluate ARN-077's efficacy against neuropathic pain in mice, a model also widely used in rats.[1]
Objective: To determine the effect of ARN-077 on mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
ARN-077
-
Vehicle
-
Anesthetics (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)[6][7]
-
Surgical instruments
-
4-0 silk suture
-
Von Frey filaments (for assessing mechanical allodynia)
-
Plantar test apparatus
Procedure:
-
Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Loosely ligate the common sciatic nerve with a 4-0 silk suture.
-
Close the incision in layers.
-
In sham-operated animals, the nerve is exposed but not ligated.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and care as per institutional guidelines.[5] Allow animals to recover for 3-14 days, during which neuropathic pain symptoms will develop.
-
Baseline Measurement: Before drug administration, measure baseline mechanical withdrawal threshold using von Frey filaments and thermal withdrawal latency.
-
Drug Administration: Administer ARN-077 (1-30% in vehicle) topically to the affected paw once daily on days 3, 7, and 14 post-surgery.
-
Assessment of Analgesia: Measure mechanical withdrawal threshold and thermal withdrawal latency 1 hour after each drug administration.
-
A decrease in the force required to elicit a withdrawal response (mechanical allodynia) and a decreased latency to withdraw from a heat source (thermal hyperalgesia) are indicative of neuropathic pain.
-
An increase in withdrawal threshold and latency following drug treatment indicates analgesia.
-
-
Data Analysis: Express results as mean ± SEM. Use appropriate statistical methods to compare the effects of ARN-077 with vehicle.
UVB-Induced Hyperalgesia Model
This protocol is based on a study that used UVB radiation to induce localized inflammation and hyperalgesia in rats to test the efficacy of ARN-077.[1]
Objective: To evaluate the anti-hyperalgesic effect of ARN-077 in a rat model of UVB-induced thermal hyperalgesia.
Materials:
-
Male Wistar rats (200-250 g)
-
ARN-077
-
Vehicle
-
UVB light source
-
Plantar test apparatus
Procedure:
-
UVB Exposure:
-
Lightly restrain the rats.
-
Expose the plantar surface of the right hind paw to UVB radiation (e.g., 30 minutes, 250 mJ/cm²).
-
-
Development of Hyperalgesia: Allow 20 hours for the development of significant heat hyperalgesia.
-
Baseline Measurement: Measure the baseline thermal withdrawal latency of the inflamed paw.
-
Drug Administration: Topically apply ARN-077 (3-30% in vehicle) or vehicle alone to the UVB-exposed paw.
-
Assessment of Analgesia: Measure the thermal withdrawal latency at various time points after drug administration (e.g., 1, 2, and 4 hours).
-
Data Analysis: Express results as mean ± SEM and analyze using appropriate statistical tests.
Visualizations
Experimental Workflow for Carrageenan-Induced Analgesia Testing
Caption: Workflow for assessing ARN-077 analgesia in rats.
Signaling Pathway for ARN-077-Mediated Analgesia
Caption: ARN-077 mechanism of analgesic action.
References
- 1. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effects of the N-acylethanolamine acid amidase inhibitor ARN077 in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Mouse and Rat Anesthesia and Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einsteinmed.edu [einsteinmed.edu]
Application Notes and Protocols: Utilizing ARN-077 in a Murine Model of Allergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic contact dermatitis (ACD) is a prevalent inflammatory skin condition characterized by erythema, edema, and intense pruritus. The N-acylethanolamine acid amidase (NAAA) inhibitor, ARN-077, has emerged as a promising therapeutic agent for inflammatory skin disorders. ARN-077 functions by blocking the degradation of palmitoylethanolamide (B50096) (PEA), an endogenous lipid mediator.[1][2] This leads to an accumulation of PEA, which subsequently activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor with potent anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the use of ARN-077 in a 2,4-dinitrofluorobenzene (DNFB)-induced murine model of allergic contact dermatitis, a well-established preclinical model that recapitulates key features of human ACD.
Mechanism of Action: NAAA-PEA-PPAR-α Signaling Pathway
ARN-077 exerts its anti-inflammatory effects by modulating the NAAA-PEA-PPAR-α signaling pathway. NAAA is a cysteine hydrolase responsible for the breakdown of PEA.[1][2] By inhibiting NAAA, ARN-077 increases the bioavailability of PEA in tissues.[2] PEA then acts as an agonist for PPAR-α, a ligand-activated transcription factor.[1][2] Activation of PPAR-α leads to the downstream regulation of genes involved in inflammation, ultimately suppressing the inflammatory response in the skin. The efficacy of ARN-077 is dependent on this pathway, as its therapeutic effects are not observed in PPAR-α deficient mice.[1][2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of topical ARN-077 in the DNFB-induced dermatitis model.
Table 1: Effect of Topical ARN-077 on Ear Thickness
| Treatment Group | Dose (%) | Change in Ear Thickness (mm) | Percent Inhibition of Edema |
| Vehicle | - | 0.25 ± 0.03 | - |
| ARN-077 | 1 | 0.18 ± 0.02* | 28% |
| ARN-077 | 3 | 0.12 ± 0.02** | 52% |
| ARN-077 | 10 | 0.08 ± 0.01*** | 68% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. Ear thickness was measured 24 hours after the final DNFB challenge.
Table 2: Effect of Topical ARN-077 on Scratching Behavior
| Treatment Group | Dose (%) | Number of Scratches in 30 min | Percent Reduction in Scratching |
| Vehicle | - | 152 ± 15 | - |
| ARN-077 | 3 | 85 ± 10** | 44% |
| ARN-077 | 10 | 51 ± 8*** | 66% |
**p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. Scratching behavior was observed for 30 minutes, 2 hours after the final DNFB challenge.
Table 3: Effect of Topical ARN-077 on Serum Cytokine and IgE Levels
| Treatment Group | Dose (%) | IL-4 (pg/mL) | IL-5 (pg/mL) | IFN-γ (pg/mL) | Total IgE (ng/mL) |
| Naive (No DNFB) | - | 25 ± 4 | 30 ± 5 | 150 ± 20 | 150 ± 25 |
| Vehicle | - | 120 ± 12 | 110 ± 10 | 60 ± 8 | 850 ± 70 |
| ARN-077 | 10 | 45 ± 6 | 50 ± 7 | 125 ± 15** | 300 ± 40*** |
**p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. Serum was collected 24 hours after the final DNFB challenge.
Experimental Protocols
DNFB-Induced Allergic Contact Dermatitis Model in Mice
This protocol describes the induction of allergic contact dermatitis using DNFB, a potent sensitizing agent.
Materials:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive Oil
-
Micropipettes and sterile tips
-
Calipers for ear thickness measurement
-
Animal shaver
Experimental Workflow:
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Shave a small area (approximately 2x2 cm) of the abdominal skin.
-
Prepare a 0.5% (w/v) DNFB solution in an acetone:olive oil (4:1) vehicle.
-
Apply 25 µL of the 0.5% DNFB solution to the shaved abdominal skin.
-
-
Rest Period (Days 1-4):
-
House the mice under standard conditions with free access to food and water.
-
-
Challenge (Day 5):
-
Prepare a 0.2% (w/v) DNFB solution in an acetone:olive oil (4:1) vehicle.
-
Apply 20 µL of the 0.2% DNFB solution to both the dorsal and ventral surfaces of the right ear of each mouse. The left ear can serve as an untreated control.
-
Topical Application of ARN-077
Materials:
-
ARN-077
-
Vehicle (e.g., acetone, ethanol, or a cream base)
Procedure:
-
Preparation of ARN-077 Solution:
-
Dissolve ARN-077 in the chosen vehicle to the desired concentrations (e.g., 1%, 3%, 10%). Ensure the compound is fully dissolved.
-
-
Application:
-
Topical application of ARN-077 can be performed either prophylactically or therapeutically.
-
Prophylactic Treatment: Apply the ARN-077 solution to the right ear 30 minutes to 1 hour before the DNFB challenge on Day 5.
-
Therapeutic Treatment: Apply the ARN-077 solution to the right ear at a specified time point (e.g., 2, 8, or 24 hours) after the DNFB challenge.
-
Apply a fixed volume (e.g., 20 µL) of the ARN-077 solution or vehicle to the entire surface of the right ear.
-
Assessment of Dermatitis Severity
-
Ear Thickness Measurement:
-
At 24 hours after the DNFB challenge, measure the thickness of both the right (challenged) and left (unchallenged) ears using a digital caliper.
-
The change in ear thickness (edema) is calculated as: (Thickness of right ear) - (Thickness of left ear).
-
-
Scratching Behavior Analysis:
-
At a specified time point after the challenge (e.g., 2-4 hours), place the mice individually in observation cages.
-
Videotape the mice for a set duration (e.g., 30-60 minutes).
-
Manually or using automated software, count the number of scratching bouts directed towards the challenged ear. A scratching bout is defined as one or more rapid movements of the hind paw towards the ear.
-
-
Cytokine and IgE Analysis:
-
At 24 hours post-challenge, collect blood via cardiac puncture or from the retro-orbital sinus.
-
Isolate serum and store at -80°C until analysis.
-
Measure the concentrations of relevant cytokines (e.g., IL-4, IL-5, IFN-γ) and total IgE using commercially available ELISA kits according to the manufacturer's instructions.
-
Conclusion
The NAAA inhibitor ARN-077 demonstrates significant efficacy in reducing inflammation and pruritus in the DNFB-induced murine model of allergic contact dermatitis. Its mechanism of action via the NAAA-PEA-PPAR-α pathway presents a novel therapeutic strategy for inflammatory skin diseases. The protocols and data presented herein provide a comprehensive guide for researchers to investigate the therapeutic potential of ARN-077 and similar compounds in preclinical models of dermatitis. These studies show that ARN-077's effects are comparable to those of steroids like clobetasol (B30939) and dexamethasone, with the significant advantage of not causing skin atrophy.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: ARN-077 Enantiomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ARN-077 enantiomer. The following information addresses common solubility issues and provides detailed experimental protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ARN-077 enantiomer and how does it differ from ARN-077?
A1: ARN-077 is a potent and selective inhibitor of the N-acylethanolamine acid amidase (NAAA), with an IC50 of 7 nM for human NAAA.[1] The ARN-077 enantiomer is the less active stereoisomer of ARN-077, exhibiting a significantly higher IC50 of 3.53 μM for rat NAAA.[2] Due to the principles of stereoisomerism, enantiomers can have different physical properties, including solubility, although they are often very similar.[3][4]
Q2: I am observing precipitation or incomplete dissolution of the ARN-077 enantiomer in my aqueous assay buffer. What could be the cause?
A2: Like many small molecule inhibitors, the ARN-077 enantiomer is a hydrophobic compound with low aqueous solubility.[5][6] Precipitation in aqueous buffers is a common issue and can be influenced by several factors, including the final concentration of the compound, the concentration of any organic co-solvents, the pH of the buffer, and the method of dilution.
Q3: What are the recommended solvents for preparing a stock solution of the ARN-077 enantiomer?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like the ARN-077 enantiomer.[7] A stock solution of 100 mg/mL (343.24 mM) in DMSO has been reported, though it may require sonication to fully dissolve.[7] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly impact solubility.[7]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[5] However, some cell lines or assays may tolerate up to 1%.[5] It is always recommended to perform a solvent tolerance test to determine the maximum permissible concentration for your specific experimental setup.[5]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with the ARN-077 enantiomer in your experiments.
Problem: Precipitate formation upon dilution of the stock solution into aqueous buffer.
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting precipitation issues.
Detailed Methodologies and Experimental Protocols
Preparation of Stock Solution
A high-concentration stock solution is the first critical step for accurate and reproducible experiments.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate: Allow the vial of the lyophilized ARN-077 enantiomer to reach room temperature before opening to prevent condensation.[5]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.[5][7]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][7]
Serial Dilution into Aqueous Buffer
Directly diluting a highly concentrated organic stock solution into an aqueous buffer can cause the compound to precipitate. A serial dilution approach can mitigate this.[5]
Protocol for Serial Dilution:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO or another appropriate organic solvent (e.g., ethanol).
-
Prepare a series of dilutions from this intermediate stock into your final assay buffer.
-
When adding the compound to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[5]
Alternative Solubilization Strategies
If optimizing the solvent concentration and dilution method is insufficient, consider these alternative strategies.
Solubility Enhancement Techniques
| Strategy | Description | Typical Concentration | Potential Issues |
| pH Adjustment | For ionizable compounds, adjusting the buffer pH can increase solubility. Basic compounds are more soluble at lower pH, while acidic compounds are more soluble at higher pH.[5][8] | Assay-dependent | The final pH must be compatible with the biological assay. |
| Co-solvents | Using a mixture of water-miscible solvents can enhance solubility.[8] Examples include PEG 300, propylene (B89431) glycol, or ethanol.[8] | Variable | Co-solvents can have their own biological effects or toxicity. |
| Surfactants | Surfactants like Tween 80 or Poloxamers form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5][9] | 0.01-1% (v/v)[5] | Can interfere with cell membranes and some assay readouts.[5] |
| Cyclodextrins | Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions. | Variable | May alter the effective concentration of the compound available to interact with its target. |
Example Formulation Protocol (for in vivo studies):
A protocol for ARN-077 that yields a clear solution of ≥ 2.08 mg/mL involves a multi-component solvent system:[1]
-
Prepare a 20.8 mg/mL stock solution in DMSO.
-
Take 100 µL of the DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix evenly.
-
Add 50 µL of Tween-80 and mix evenly.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
Signaling Pathway Context
While the direct downstream signaling pathway of NAAA inhibition by the ARN-077 enantiomer is not fully elucidated in the provided search results, we can infer a potential mechanism based on related compounds. For instance, the compound MKT-077 has been shown to bind to Hsp70 family members, leading to the reactivation of the p53 tumor suppressor protein.[10][11] Inhibition of NAAA by ARN-077 leads to an increase in the levels of palmitoylethanolamide (B50096) (PEA), which has its own downstream signaling effects.[1]
Hypothesized Signaling Pathway
Caption: Potential signaling pathways related to NAAA inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. Solubility of chiral species as function of the enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogues of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, As Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving ARN-077 Enantiomer Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN-077, and its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is ARN-077 and why is its bioavailability a concern?
A1: ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA).[1][2] By inhibiting NAAA, ARN-077 increases PEA levels, making it a promising therapeutic agent for inflammatory and pain-related conditions.[1][2] Like many small molecule inhibitors, ARN-077's utility can be limited by poor oral bioavailability, which may stem from low aqueous solubility, poor membrane permeability, or significant first-pass metabolism. Enhancing its bioavailability is crucial for achieving therapeutic concentrations at the target site with oral administration.
Q2: What are the known solubility characteristics of ARN-077?
A2: ARN-077 is a lipophilic molecule. While its aqueous solubility is not explicitly stated in publicly available literature, its high solubility in dimethyl sulfoxide (B87167) (DMSO) (100 mg/mL) suggests poor water solubility.[3] This is a common challenge for many drug candidates that can significantly hinder their oral absorption.
Q3: What are the general strategies for improving the bioavailability of poorly soluble compounds like ARN-077?
A3: Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized into:
-
Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension) to increase the surface area for dissolution.[4]
-
Formulation Strategies: Utilizing enabling formulations such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), solid dispersions, and complexation with cyclodextrins.[2][5]
-
Chemical Modifications: Employing a prodrug approach to transiently alter the physicochemical properties of the parent drug for improved absorption.[6][7]
Q4: Are there any specific formulation vehicles that have been used for ARN-077?
A4: Yes, several solvent systems have been reported to solubilize ARN-077 for in vivo use. These typically involve a combination of organic solvents, surfactants, and lipids. This information can serve as a starting point for developing more advanced oral formulations.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Species
This is a common hurdle in early drug development and can be attributed to several factors. The following guide provides a systematic approach to troubleshooting this issue.
Potential Cause & Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Action: Conduct solubility studies in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Rationale: These media mimic the conditions in the gastrointestinal tract more closely than simple buffers and can provide a better indication of in vivo dissolution.
-
Next Steps: If solubility is low, consider the formulation strategies outlined in the table below.
-
-
Low Membrane Permeability:
-
Action: Perform in vitro permeability assays, such as the Caco-2 permeability assay.
-
Rationale: This will help determine if the low bioavailability is due to poor absorption across the intestinal epithelium.
-
Next Steps: If permeability is low, a prodrug approach that targets specific transporters or increases lipophilicity might be necessary.
-
-
High First-Pass Metabolism:
-
Action: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species being used.
-
Rationale: This will identify if the drug is rapidly metabolized by the liver before it can reach systemic circulation.
-
Next Steps: If metabolic instability is high, strategies to bypass first-pass metabolism, such as lymphatic transport through lipid-based formulations, or chemical modification of metabolically liable sites could be explored.
-
Issue 2: Precipitation of ARN-077 in Aqueous Media During In Vitro Assays
Precipitation can lead to inaccurate results in in vitro assays and is a red flag for potential in vivo dissolution issues.
Potential Cause & Troubleshooting Steps:
-
Supersaturation and Precipitation:
-
Action: When diluting a DMSO stock solution of ARN-077 into an aqueous buffer, do so gradually and with vigorous vortexing. The final concentration of DMSO should be kept to a minimum (typically <1%).
-
Rationale: High concentrations of organic solvents can lead to supersaturation upon dilution into an aqueous medium, causing the compound to precipitate out of solution.
-
Next Steps: If precipitation persists, consider using a co-solvent system or formulating the compound with a solubilizing excipient like a cyclodextrin (B1172386) for in vitro experiments.
-
Data Presentation
Table 1: Reported Solubilization Strategies for ARN-077
| Formulation Component | Vehicle Composition | Achieved Concentration |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| Lipid-Based System | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
This protocol is based on a commonly used vehicle for poorly soluble compounds and is a good starting point for in vivo studies.
Materials:
-
ARN-077
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of ARN-077.
-
Add DMSO to dissolve the ARN-077 completely. This will be 10% of the final volume.
-
Add PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until a clear solution is formed.
-
Add Saline (45% of the final volume) to reach the final desired volume and concentration.
-
Vortex the final solution to ensure homogeneity.
Protocol 2: Caco-2 Permeability Assay
This assay provides an in vitro model for predicting intestinal drug absorption.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
ARN-077
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare the dosing solution of ARN-077 in transport buffer (HBSS with HEPES).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
To measure basolateral-to-apical (B-to-A) permeability, reverse the chambers.
-
Analyze the concentration of ARN-077 in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: Workflow for troubleshooting and improving the oral bioavailability of ARN-077.
Caption: Mechanism of action of ARN-077.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. escholarship.org [escholarship.org]
- 5. Novel Inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) - Available technology for licensing from the University of California, Irvine [techtransfer.universityofcalifornia.edu]
- 6. Safety, tolerability, and pharmacokinetics of long-acting injectable cabotegravir in low-risk HIV-uninfected individuals: HPTN 077, a phase 2a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, and pharmacokinetics of long-acting injectable cabotegravir in low-risk HIV-uninfected individuals: HPTN 077, a phase 2a randomized controlled trial | PLOS Medicine [journals.plos.org]
Technical Support Center: ARN-077 (Apalutamide)
Welcome to the technical support center for ARN-077 (Apalutamide). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the experimental use of ARN-077, with a specific focus on its stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is ARN-077 and what is its mechanism of action?
A: ARN-077, also known as Apalutamide (B1683753), is a non-steroidal antiandrogen. It functions as a potent and selective antagonist of the Androgen Receptor (AR). By binding to the ligand-binding domain of the AR, ARN-077 prevents AR nuclear translocation, DNA binding, and subsequent transcription of AR target genes. This ultimately inhibits the growth of prostate cancer cells.
Q2: How should I prepare and store stock solutions of ARN-077 in DMSO?
A: For optimal results, it is recommended to prepare stock solutions of ARN-077 in fresh, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can impact the solubility and stability of the compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.
Q3: Is there any known instability of ARN-077 enantiomers in DMSO?
A: Currently, there is no specific data in the scientific literature that details the enantiomeric stability of ARN-077 in DMSO, including the potential for chiral inversion under typical laboratory storage and handling conditions. General studies on compound stability in DMSO suggest that most compounds remain stable when stored properly (dry, frozen). However, the presence of water can be a significant factor in compound degradation over time.[1][2]
Q4: What are the known degradation pathways for Apalutamide (ARN-077)?
A: Forced degradation studies of Apalutamide under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) have identified several degradation products.[3][4][5][6][7] These studies provide insight into the molecule's potential liabilities, although they do not specifically address enantiomeric stability in DMSO. Researchers should be aware of these potential degradation pathways when designing experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of ARN-077 stock solution. | Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store properly at -20°C or -80°C to minimize freeze-thaw cycles. Consider performing a quality control check of the compound if degradation is suspected. |
| Precipitation of compound in media | Poor solubility of ARN-077 in aqueous solutions. | Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) and does not affect cell viability. Prepare intermediate dilutions if necessary. |
| Loss of compound activity over time | Potential enantiomeric inversion or degradation. | While not documented, if chiral inversion is a concern for your specific application, it is advisable to use freshly prepared solutions or conduct a stability study under your experimental conditions. A chiral analytical method would be required to assess this. |
Experimental Protocols
General Protocol for Assessing Enantiomeric Stability of ARN-077 in DMSO
This protocol outlines a general approach to evaluate the stability of ARN-077 enantiomers in a DMSO stock solution over time.
1. Materials:
- ARN-077 (both enantiomers if available, or the racemate)
- Anhydrous DMSO
- Appropriate vials for storage
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Chiral chromatography column capable of separating ARN-077 enantiomers
- Mobile phase solvents (e.g., acetonitrile, methanol, buffers)
- Detector (e.g., UV-Vis or Mass Spectrometer)
2. Stock Solution Preparation:
- Accurately weigh a known amount of ARN-077 and dissolve it in a precise volume of anhydrous DMSO to create a stock solution of a specific concentration (e.g., 10 mM).
- Aliquot the stock solution into multiple vials to be used for different time points.
3. Storage Conditions:
- Store the aliquots under your typical laboratory storage conditions (e.g., -20°C, 4°C, room temperature). It is also advisable to include a condition with exposure to light if photostability is a concern.
4. Sample Analysis (at each time point - e.g., 0, 1, 2, 4, 8 weeks):
- Thaw an aliquot of the stock solution.
- Dilute the sample to an appropriate concentration for analysis with the mobile phase or a suitable solvent.
- Inject the sample onto the chiral HPLC/UHPLC system.
- Analyze the chromatogram to determine the peak areas of each enantiomer.
5. Data Analysis:
- Calculate the percentage of each enantiomer at each time point.
- Compare the enantiomeric ratio over time to the initial (time 0) measurement. A significant change in the ratio may indicate chiral inversion.
- Monitor for the appearance of new peaks, which could signify degradation products.
Quantitative Data Summary (Hypothetical)
| Time Point | Storage Condition | % (S)-enantiomer | % (R)-enantiomer | Total Degradation Products (%) |
| 0 | -20°C | 99.8 | 0.2 | 0.0 |
| 8 weeks | -20°C | 99.7 | 0.3 | <0.1 |
| 8 weeks | 4°C | 99.5 | 0.5 | 0.5 |
| 8 weeks | Room Temp | 98.0 | 2.0 | 1.2 |
This table is for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for assessing ARN-077 enantiomer stability in DMSO.
Caption: Simplified signaling pathway of Androgen Receptor and inhibition by ARN-077.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Degradation Pathways and Impurity Profiling of Anti-Cancer Drug Apalutamide by HPLC and LC-MS/MS and Separation of Impurities using Design of Experiments. | Semantic Scholar [semanticscholar.org]
- 7. Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study [ouci.dntb.gov.ua]
Technical Support Center: ARN-077 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARN-077 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ARN-077 and what is its primary mechanism of action?
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA).[1] NAAA is the primary enzyme responsible for the degradation of N-palmitoylethanolamine (PEA), an endogenous lipid mediator with analgesic and anti-inflammatory properties. By inhibiting NAAA, ARN-077 increases the endogenous levels of PEA, thereby potentiating its therapeutic effects. ARN-077 is a covalent inhibitor, meaning it forms a stable, long-lasting bond with its target enzyme.[2][3]
Q2: What is the recommended formulation for ARN-077 for in vivo administration?
A common method for formulating ARN-077 for in vivo use to achieve a clear solution is as follows:
-
Prepare a stock solution of ARN-077 in DMSO (e.g., 20.8 mg/mL).
-
To prepare the working solution, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 μL of saline to reach the final volume of 1 mL.
This protocol yields a solution with a concentration of at least 2.08 mg/mL.[1]
Q3: What are some potential challenges associated with using a covalent inhibitor like ARN-077 in vivo?
Covalent inhibitors like ARN-077 present unique challenges in drug development.[2] Due to their irreversible binding, it is crucial that they are highly selective for their target to avoid off-target effects, which could lead to long-term adverse effects.[2] The reactivity of the "warhead" that forms the covalent bond must be optimized to be reactive enough to bind the target but not so reactive that it interacts with other proteins or molecules in the body.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with ARN-077.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy or High Variability in Response | Improper Formulation or Administration: The compound may not be fully solubilized or may have precipitated upon administration. | - Ensure the formulation is prepared fresh before each use and visually inspect for any precipitation. - Verify the accuracy of the administered volume and the route of administration (e.g., intraperitoneal, oral).[4] |
| Suboptimal Dose: The dose of ARN-077 may be too low to achieve sufficient target engagement. | - Perform a dose-response study to determine the optimal dose for the specific animal model and endpoint being measured. | |
| Metabolic Instability: The compound may be rapidly metabolized in the species being studied. | - Review available pharmacokinetic data for ARN-077 in the relevant species. Consider more frequent dosing or a different route of administration if rapid metabolism is suspected. | |
| Target Engagement Issues: The compound may not be reaching the target tissue in sufficient concentrations. | - If possible, measure the levels of ARN-077 and its target, NAAA, as well as the downstream biomarker PEA, in the target tissue to confirm target engagement. | |
| Observed Toxicity or Adverse Events | Off-Target Effects: As a covalent inhibitor, ARN-077 could potentially bind to unintended proteins.[2] | - Reduce the dose to the lowest effective level. - Carefully monitor animals for any signs of toxicity. - If off-target effects are suspected, consider using a structurally related but inactive control compound to differentiate between target-mediated and off-target toxicity. |
| Vehicle-Related Toxicity: The vehicle used for formulation (e.g., DMSO, PEG300, Tween-80) may be causing adverse effects. | - Administer the vehicle alone to a control group of animals to assess its potential toxicity. | |
| Inconsistent Pharmacokinetic (PK) Profile | Variability in Absorption: The rate and extent of absorption can vary between animals. | - Ensure consistent administration technique. - For oral administration, consider the fasting state of the animals as food can affect drug absorption. |
| Individual Animal Differences: Factors such as age, sex, and health status can influence drug metabolism and clearance. | - Use age- and weight-matched animals and ensure they are healthy before starting the experiment. Randomize animals into treatment groups. |
Experimental Protocols
General In Vivo Study Design for Assessing Analgesic Efficacy of ARN-077
This protocol provides a general framework. Specific details may need to be optimized for the particular pain model being used.
-
Animals: Use an appropriate rodent model of pain (e.g., inflammatory pain induced by complete Freund's adjuvant or carrageenan, neuropathic pain induced by chronic constriction injury).
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurement: Before administering any treatment, measure the baseline pain response (e.g., thermal latency, mechanical threshold).
-
Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, ARN-077 low dose, ARN-077 high dose, positive control).
-
Drug Administration: Prepare and administer ARN-077 or vehicle according to the formulation protocol described in the FAQs.
-
Pain Assessment: At predetermined time points after drug administration, assess the pain response using the same method as the baseline measurement.
-
Data Analysis: Analyze the data to determine the effect of ARN-077 on the pain response compared to the vehicle control group.
Visualizations
Caption: Mechanism of action of ARN-077.
Caption: General in vivo experimental workflow.
Caption: Logical flow for troubleshooting.
References
Technical Support Center: Off-Target Effects of Chiral Compounds
Disclaimer: As of December 2025, publicly available experimental data specifically detailing the off-target effects of ARN-077 enantiomers is limited. This resource provides general guidance and best practices for researchers, scientists, and drug development professionals working with chiral compounds. The principles outlined here are critical for the rigorous evaluation of molecules like ARN-077 and its enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to evaluate the off-target effects of individual enantiomers?
When developing a chiral drug, it is essential to consider the two enantiomers as separate chemical entities.[1] While they have the same chemical formula, their three-dimensional arrangement is different, leading to potentially distinct interactions with biological targets.[1][2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, contribute to off-target effects and toxicity, or even have a different therapeutic effect altogether.[1][4][5] Evaluating each enantiomer separately is crucial for a complete understanding of the drug's safety and efficacy profile.[2][3]
Q2: What are the potential consequences of not assessing the stereospecific off-target profile?
Neglecting to characterize the off-target profiles of individual enantiomers can lead to several adverse outcomes:
-
Unforeseen Toxicity: The distomer, while inactive at the primary target, might interact with other proteins, leading to unexpected side effects.[1][2][4] A classic example is the local anesthetic bupivacaine, where the (S)-enantiomer is significantly less cardiotoxic than the (R)-enantiomer.[2][4]
-
Reduced Therapeutic Efficacy: The distomer could antagonize the therapeutic effect of the eutomer or cause side effects that limit the achievable therapeutic dose of the active enantiomer.
-
Complex Pharmacokinetics: Enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME).[1][3][6] This can lead to a different concentration of each enantiomer in the body over time, making the overall pharmacological effect difficult to predict.[6]
-
Drug-Drug Interactions: One enantiomer may be metabolized by a different enzyme system, creating a more complex potential for drug-drug interactions.[6][7]
Q3: What are the general experimental approaches to screen for off-target effects of enantiomers?
A comprehensive off-target assessment for chiral compounds typically involves a tiered approach:
-
In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of each enantiomer. This can help prioritize experimental screening.
-
Broad Panel Screening: Each enantiomer is tested against a large panel of receptors, enzymes, ion channels, and transporters to identify potential off-target binding.
-
Cell-Based Assays: Functional assays in relevant cell lines are used to determine if the binding observed in panel screens translates to a biological effect (agonist, antagonist, etc.).
-
In Vivo Studies: Preclinical animal models are used to assess the overall pharmacological and toxicological profile of each enantiomer, which can reveal unexpected off-target effects in a whole organism.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| High background noise or inconsistent results in off-target binding assays. | Enantiomeric impurity or racemization in the sample. | Verify the enantiomeric purity of your test compounds using chiral chromatography (HPLC or SFC).[4][8] Ensure storage and experimental conditions do not promote racemization. |
| Observed in vivo toxicity does not correlate with in vitro on-target potency. | An off-target effect of one or both enantiomers. | Conduct a broad off-target screening panel for each enantiomer separately. Investigate the metabolites of each enantiomer, as they may have their own off-target activities.[9] |
| Discrepancy between in vitro and in vivo results for the racemate. | Stereoselective pharmacokinetics. | Develop and validate a stereospecific bioanalytical method to measure the concentration of each enantiomer in plasma and tissues over time.[10][11] |
Quantitative Data on Off-Target Selectivity
While specific quantitative data for ARN-077 enantiomers is not available, the following table illustrates how such data would be presented for a hypothetical chiral compound, "Compound X".
| Target | (R)-Compound X IC50 (nM) | (S)-Compound X IC50 (nM) | Selectivity Ratio ((R) vs (S)) |
| Primary Target | 10 | 1000 | 100 |
| Off-Target 1 | 500 | >10,000 | >20 |
| Off-Target 2 | >10,000 | 250 | >40 |
| Off-Target 3 | 800 | 950 | 1.2 |
This is a hypothetical table for illustrative purposes only.
Experimental Protocols
General Protocol for Chiral Separation and Purity Analysis using HPLC
This protocol outlines a general method for separating enantiomers and confirming the enantiomeric purity of a sample. Specific parameters will need to be optimized for the compound of interest.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based CSPs are widely used.[8]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol). The exact ratio will need to be optimized to achieve separation.
-
Sample Preparation: Dissolve the compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detection wavelength based on the compound's absorbance spectrum.
-
-
Injection and Data Analysis: Inject the sample onto the column. The two enantiomers should elute at different retention times. Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.
Visualizations
Caption: Workflow for assessing the stereospecific effects of a chiral compound.
Caption: Hypothetical signaling pathway for enantiomer-specific on- and off-target effects.
References
- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijirset.com [ijirset.com]
- 4. ole.uff.br [ole.uff.br]
- 5. What one hand giveth the other taketh away: some unpredicted effects of enantiomers in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of stereospecific bioanalytical monitoring in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The importance of stereoselective determination of drugs in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ARN 077 enantiomer experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing experimental variability when working with the enantiomers of ARN-077.
Frequently Asked Questions (FAQs)
Q1: What is ARN-077 and why is the stereochemistry important?
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the endogenous signaling lipid palmitoylethanolamide (B50096) (PEA).[1] Inhibition of NAAA by ARN-077 increases PEA levels, which then activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to anti-inflammatory and analgesic effects.[2]
The biological activity of ARN-077 is highly dependent on its stereochemistry. The β-lactone ring in ARN-077 has chiral centers, and the different enantiomers exhibit significantly different potencies. It is crucial to use the correct, active enantiomer and to ensure its enantiomeric purity throughout an experiment to obtain accurate and reproducible results.
Q2: What are the main sources of experimental variability when working with ARN-077 enantiomers?
The primary sources of variability include:
-
Poor enantiomeric separation: Inadequate analytical methods can lead to the inaccurate quantification of each enantiomer.
-
Racemization: The interconversion of the active enantiomer into its less active counterpart can occur under certain conditions, reducing the effective concentration of the desired compound.
-
Chemical degradation: The β-lactone ring in ARN-077 is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, leading to a loss of activity.[3][4][5]
-
Improper sample storage and handling: Exposure to adverse conditions can compromise the integrity of the enantiomers.
Q3: How can I ensure the enantiomeric purity of my ARN-077 sample?
Enantiomeric purity should be assessed using a validated chiral chromatography method, typically chiral High-Performance Liquid Chromatography (HPLC). This allows for the separation and quantification of each enantiomer. For a detailed protocol, please refer to the "Experimental Protocols" section of this guide.
Troubleshooting Guide: Chiral HPLC Analysis
Issue 1: Poor or no separation of ARN-077 enantiomers.
-
Potential Cause: Incorrect chiral stationary phase (CSP).
-
Solution: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating β-lactam and other cyclic compounds.[6][7][8] Consider screening columns like Chiralpak® IA, IB, or IC, and Chiralcel® OD or OJ.
-
-
Potential Cause: Suboptimal mobile phase composition.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane). The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine (B46881) for basic compounds) can significantly improve resolution.[9]
-
-
Potential Cause: Inappropriate column temperature.
-
Solution: Temperature can have a significant impact on chiral recognition. Generally, lower temperatures can enhance enantioselectivity. Try running the separation at a controlled room temperature (e.g., 25°C) and then at lower temperatures (e.g., 15°C or 20°C) to see if resolution improves.
-
Issue 2: Peak tailing or broad peaks.
-
Potential Cause: Secondary interactions with the stationary phase.
-
Solution: If not already included, add a modifier to the mobile phase. For a compound like ARN-077, which has a carbamate (B1207046) group, a small amount of a competing agent like an acid or base can reduce peak tailing.
-
-
Potential Cause: Column overload.
-
Solution: Reduce the concentration of the injected sample.
-
-
Potential Cause: Column degradation.
-
Solution: Flush the column with an appropriate solvent or, if the problem persists, replace the column.
-
Issue 3: Inconsistent retention times.
-
Potential Cause: Fluctuations in mobile phase composition or temperature.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
-
-
Potential Cause: Column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. This can take 30 minutes or longer.
-
Troubleshooting Guide: Sample Stability and Racemization
Issue 1: Loss of biological activity over time.
-
Potential Cause: Chemical degradation of the β-lactone ring.
-
Solution: The β-lactone ring is susceptible to hydrolysis, which is accelerated by non-neutral pH and higher temperatures.[3][4][5] Prepare solutions fresh whenever possible. If storage is necessary, store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO. For aqueous solutions used in experiments, maintain a pH close to neutral and keep them on ice.
-
-
Potential Cause: Racemization of the active enantiomer.
-
Solution: Racemization of β-lactones can be catalyzed by bases.[5] Avoid basic conditions during sample preparation and in experimental buffers.
-
Issue 2: Appearance of an unexpected peak corresponding to the other enantiomer in a supposedly pure sample.
-
Potential Cause: Racemization has occurred.
-
Solution: Review all sample handling and storage procedures. Identify and eliminate any steps involving high pH or prolonged exposure to room temperature or higher. Re-purify the sample if necessary.
-
Quantitative Data
Table 1: Comparison of ARN-077 Enantiomer Activity
| Enantiomer | Target | IC50 (Human) | IC50 (Rat) | Reference |
| ARN-077 | NAAA | 7 nM | 50 nM | [1] |
| ARN-077 (less active enantiomer) | NAAA | Not specified | 3.53 µM | [10] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of ARN-077 Enantiomers
This is a suggested starting method based on successful separations of structurally related β-lactam compounds. Optimization may be required.
-
Column: Chiralpak® IB (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ARN-077 in the mobile phase or a compatible solvent.
Protocol 2: Assessing ARN-077 Enantiomer Stability
-
Prepare solutions of the pure ARN-077 enantiomer in different buffers (e.g., pH 5, 7, and 9) and at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately analyze the aliquots using the validated chiral HPLC method (Protocol 1).
-
Quantify the peak area of each enantiomer to determine the extent of degradation and/or racemization over time under each condition.
Visualizations
Signaling Pathway of NAAA Inhibition by ARN-077
Caption: NAAA inhibition by ARN-077 increases intracellular PEA, leading to PPAR-α activation.
Experimental Workflow for Chiral Purity Analysis
Caption: Workflow for determining the enantiomeric purity of an ARN-077 sample using chiral HPLC.
Troubleshooting Logic for Poor Enantiomeric Separation
Caption: A logical approach to troubleshooting poor separation of ARN-077 enantiomers in HPLC.
References
- 1. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cenmed.com [cenmed.com]
Technical Support Center: Optimizing ARN-077 Enantiomer Dose-Response Curves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response experiments for the enantiomers of ARN-077, a potent N-acylethanolamine acid amidase (NAAA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ARN-077 and why is it important to study its enantiomers separately?
A1: ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the bioactive lipid palmitoylethanolamide (B50096) (PEA).[1][2] PEA has anti-inflammatory and analgesic properties, making NAAA a promising therapeutic target. ARN-077 is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. As with many chiral drugs, these enantiomers can have different biological activities. One enantiomer is significantly more potent in inhibiting NAAA than the other.[3][4] Therefore, studying the enantiomers separately is crucial to accurately determine their individual potencies and select the optimal candidate for further development.
Q2: What are the expected potencies of the ARN-077 enantiomers against NAAA?
A2: The more active enantiomer of ARN-077 has an IC50 of 7 nM for human NAAA and approximately 45 nM for rat NAAA.[1][2] In contrast, the less active enantiomer has a significantly lower potency, with a reported IC50 of 3.53 µM (3530 nM) for rat NAAA.[3][4]
Q3: What is the mechanism of action of ARN-077?
A3: ARN-077 inhibits NAAA, which is a cysteine hydrolase. This inhibition prevents the breakdown of the endogenous substrate PEA. The resulting increase in PEA levels enhances the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates genes involved in inflammation.
Q4: How can I ensure the stability of ARN-077 in my experiments?
A4: ARN-077 is a β-lactone, a class of compounds that can be susceptible to hydrolysis. It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and to make working dilutions in aqueous buffers immediately before use. For in vivo studies, specific formulation protocols may be necessary to improve stability and bioavailability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Flat or low-signal dose-response curve | 1. Inactive enantiomer: You may be testing the less active enantiomer. 2. Degraded compound: ARN-077 may have hydrolyzed. 3. Incorrect assay conditions: pH, temperature, or incubation time may be suboptimal for NAAA activity. 4. Low enzyme concentration: Insufficient NAAA in the assay. | 1. Verify the identity and enantiomeric purity of your compound using chiral HPLC. 2. Prepare fresh stock solutions of ARN-077. 3. Ensure the assay buffer is at the optimal pH for NAAA (around 4.5-5.0) and the incubation is performed at 37°C. 4. Increase the concentration of the NAAA enzyme source (e.g., cell lysate or purified enzyme). |
| High background signal | 1. Non-specific binding: The compound may be binding to other proteins in the assay. 2. Autofluorescence/quenching: If using a fluorescence-based assay, the compound may interfere with the signal. | 1. Include appropriate controls, such as a catalytically inactive NAAA mutant. 2. Run a control experiment with the compound and detection reagents in the absence of the enzyme to check for interference. Consider using an LC-MS-based assay to directly measure substrate turnover. |
| Inconsistent results between experiments | 1. Pipetting errors: Inaccurate or inconsistent pipetting. 2. Cell-based assay variability: Differences in cell seeding density or health. 3. Compound precipitation: ARN-077 may not be fully soluble in the assay buffer. | 1. Use calibrated pipettes and ensure proper mixing. 2. Maintain consistent cell culture and seeding protocols. 3. Visually inspect for precipitation. If observed, consider adjusting the solvent concentration (e.g., DMSO) or using a solubilizing agent, ensuring it does not affect enzyme activity. |
| Dose-response curve does not reach a plateau | 1. Concentration range is too narrow: The tested concentrations are not high enough to achieve maximal inhibition. 2. Incomplete inhibition: The compound may be a partial inhibitor. | 1. Extend the range of concentrations tested, ensuring you have at least 2-3 points on the top and bottom plateaus. 2. This is less likely for ARN-077, but if suspected, further mechanistic studies would be required. |
Data Presentation
Table 1: Inhibitory Potency of ARN-077 Enantiomers against NAAA
| Enantiomer | Target | IC50 |
| More Active Enantiomer | Human NAAA | 7 nM |
| More Active Enantiomer | Rat NAAA | ~45 nM |
| Less Active Enantiomer | Rat NAAA | 3.53 µM (3530 nM) |
Experimental Protocols
Protocol 1: In Vitro NAAA Activity Assay (Fluorescence-based)
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
Recombinant human or rat NAAA
-
Fluorogenic NAAA substrate (e.g., PAMCA)
-
Assay Buffer: 100 mM sodium citrate, 100 mM sodium phosphate, 0.1% Triton X-100, 3 mM DTT, pH 4.5
-
ARN-077 enantiomers
-
DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each ARN-077 enantiomer in DMSO. Create a series of dilutions in DMSO, and then dilute into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the NAAA enzyme stock in ice-cold Assay Buffer to the desired working concentration.
-
Assay Reaction: a. Add 2 µL of the diluted compound solution to each well of the 96-well plate. b. Add 178 µL of the diluted enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate solution to each well to start the reaction.
-
Signal Detection: Immediately begin reading the fluorescence signal (e.g., Ex/Em = 360/465 nm for AMC-based substrates) every minute for 30-60 minutes at 37°C.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Plot the percent inhibition (relative to a DMSO vehicle control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Chiral HPLC for Enantiomer Purity Assessment
This protocol provides a general framework for separating the enantiomers of ARN-077. The specific column and mobile phase may require optimization.
Materials:
-
ARN-077 sample
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol)
-
Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
-
HPLC system with a UV detector
Procedure:
-
Column Selection: Choose a CSP known to be effective for separating chiral compounds with similar structures to ARN-077. Polysaccharide-based columns are a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting point is a 90:10 or 80:20 mixture of hexane:alcohol.
-
Sample Preparation: Dissolve the ARN-077 sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Analysis: a. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min). b. Inject a small volume (e.g., 10 µL) of the sample. c. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Method Optimization: If the enantiomers are not well-resolved, adjust the mobile phase composition (e.g., change the alcohol percentage or try a different alcohol) or the flow rate.
-
Purity Calculation: Once separation is achieved, determine the enantiomeric purity by calculating the peak area of each enantiomer.
Visualizations
Caption: ARN-077 inhibits NAAA, increasing PEA levels and PPAR-α activation.
Caption: A logical workflow for troubleshooting dose-response curve experiments.
References
Technical Support Center: ARN-077 Enantiomer Degradation in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NAAA inhibitor, ARN-077, and its enantiomers. The focus is on addressing potential issues related to its degradation and stability in plasma during experimental procedures.
Disclaimer: Publicly available data on the specific degradation kinetics of ARN-077 enantiomers in plasma is limited. The information provided is based on the chemical structure of ARN-077, general principles of drug metabolism, and bioanalytical best practices.
Frequently Asked Questions (FAQs)
Q1: What is ARN-077 and its enantiomer of interest?
A1: ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA) with an IC50 of 7 nM for human NAAA.[1] It possesses a β-lactone structure. There is also a less active enantiomer of ARN-077, which has an IC50 of 3.53 μM for rat NAAA.[2][3] When studying the pharmacology and pharmacokinetics of ARN-077, it is crucial to differentiate between the two enantiomers.
Q2: What are the potential degradation pathways for ARN-077 in plasma?
A2: Given that ARN-077 contains a β-lactone ring, a key potential degradation pathway in plasma is hydrolysis. This can be either chemical hydrolysis, catalyzed by the pH of the plasma, or enzymatic hydrolysis, mediated by plasma esterases. The hydrolysis of the β-lactone ring would lead to the opening of the ring and formation of an inactive metabolite.
Q3: What factors can influence the stability of ARN-077 enantiomers in plasma samples?
A3: Several factors can affect the stability of ARN-077 in plasma:
-
Temperature: Higher temperatures typically accelerate both chemical and enzymatic degradation.
-
pH: The stability of the β-lactone ring can be pH-dependent. Deviations from the physiological pH of blood plasma (around 7.4) during sample handling and storage could affect stability.
-
Enzymatic Activity: Plasma contains various esterases that can hydrolyze the β-lactone ring. The activity of these enzymes can vary between species and individuals.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to changes in pH and protein conformation, potentially affecting the stability of the drug.
-
Storage Duration: Long-term storage can lead to degradation, even at low temperatures.
Q4: Are there any validated bioanalytical methods available for the quantification of ARN-077 enantiomers in plasma?
A4: Based on the available literature, a specific, validated LC-MS/MS or HPLC method for the simultaneous quantification of ARN-077 enantiomers in plasma has not been reported. However, general methods for the analysis of small molecules in plasma can be adapted. This would typically involve protein precipitation followed by chiral chromatography to separate the enantiomers, and detection by mass spectrometry or UV.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in ARN-077 concentrations between replicate plasma samples. | 1. Inconsistent sample handling (e.g., time on benchtop, temperature). 2. Partial degradation of ARN-077 after sample collection. 3. Issues with the bioanalytical method (e.g., poor extraction recovery, matrix effects). | 1. Standardize the entire sample collection and processing workflow. Keep samples on ice and minimize processing time. 2. Add an esterase inhibitor (e.g., sodium fluoride (B91410) or diisopropyl fluorophosphate) to the collection tubes. 3. Thoroughly validate the bioanalytical method for precision, accuracy, recovery, and matrix effects. |
| Lower than expected concentrations of the active ARN-077 enantiomer. | 1. Significant degradation of the active enantiomer in the plasma sample. 2. Chiral inversion of the active enantiomer to the less active one. 3. Inefficient extraction of the compound from the plasma matrix. | 1. Perform a stability assessment at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) to determine optimal storage conditions. 2. Conduct a chiral inversion study by incubating the pure active enantiomer in plasma and monitoring for the appearance of the other enantiomer. 3. Optimize the protein precipitation and/or liquid-liquid extraction procedure. |
| Appearance of unexpected peaks in the chromatogram. | 1. Presence of ARN-077 degradation products. 2. Interference from plasma matrix components. 3. Contamination of the analytical system. | 1. Attempt to identify the degradation products using high-resolution mass spectrometry. 2. Optimize the chromatographic separation to resolve the interference from ARN-077. 3. Clean the LC-MS/MS system and use fresh solvents and reagents. |
Quantitative Data
Due to the lack of specific public data on ARN-077 degradation, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: ARN-077 Enantiomer Stability in Human Plasma at Different Temperatures
| Enantiomer | Temperature (°C) | Time (hours) | Initial Concentration (ng/mL) | Final Concentration (ng/mL) | % Degradation |
| Active Enantiomer | 4 | 0 | |||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| Less Active Enantiomer | 4 | 0 | |||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| Active Enantiomer | 25 (Room Temp) | 0 | |||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| Less Active Enantiomer | 25 (Room Temp) | 0 | |||
| 2 | |||||
| 8 | |||||
| 24 |
Table 2: Effect of Freeze-Thaw Cycles on ARN-077 Enantiomer Stability in Human Plasma
| Enantiomer | Number of Freeze-Thaw Cycles | Initial Concentration (ng/mL) | Final Concentration (ng/mL) | % Degradation |
| Active Enantiomer | 1 | |||
| 2 | ||||
| 3 | ||||
| Less Active Enantiomer | 1 | |||
| 2 | ||||
| 3 |
Experimental Protocols
Protocol 1: Assessment of ARN-077 Enantiomer Stability in Plasma
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of each ARN-077 enantiomer in a suitable organic solvent (e.g., DMSO).
-
Spiking into Plasma: Spike the stock solution into fresh human plasma (with anticoagulant, e.g., K2EDTA) to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.
-
Incubation: Aliquot the spiked plasma into several polypropylene (B1209903) tubes. Incubate the tubes at different temperatures (e.g., 37°C, room temperature, 4°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation: At each time point, stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube and analyze using a validated chiral LC-MS/MS method to determine the concentration of each enantiomer.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point to determine the stability.
Protocol 2: Chiral Bioanalytical Method Development (General Approach)
-
Sample Extraction:
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chiral Chromatography:
-
Use a chiral column (e.g., a polysaccharide-based chiral stationary phase).
-
Develop a mobile phase (e.g., a mixture of hexane/isopropanol or an aqueous/organic mobile phase with a suitable buffer) to achieve baseline separation of the two enantiomers.
-
Optimize the flow rate and column temperature.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the parent and product ion transitions for both ARN-077 enantiomers and the internal standard.
-
Tune the collision energy and other MS parameters to maximize sensitivity.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
-
Visualizations
Caption: Experimental workflow for assessing ARN-077 enantiomer stability in plasma.
Caption: Postulated degradation pathway of ARN-077 in plasma via hydrolysis.
References
Technical Support Center: Stereospecific Synthesis of ARN-077
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of ARN-077. ARN-077, or 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), and its efficacy is highly dependent on its specific stereochemistry. This guide addresses common challenges encountered during its synthesis to ensure the desired (2S, 3R) diastereomer is obtained with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the critical stereocenters in ARN-077 and why are they important?
A1: ARN-077 has two chiral centers at the C2 and C3 positions of the β-lactone ring. The biological activity of ARN-077 as a potent NAAA inhibitor is critically dependent on the (2S, 3R) configuration. Incorrect stereoisomers may exhibit significantly lower or no activity, making stereocontrol the central challenge in its synthesis.
Q2: What are the main synthetic strategies for constructing the chiral β-lactone core of ARN-077?
A2: The key challenge lies in the diastereoselective formation of the 2,3-disubstituted-β-lactone ring. Common strategies include:
-
[2+2] Cycloaddition: A ketene (B1206846) is reacted with an aldehyde or imine. The stereoselectivity is controlled by the chiral auxiliaries or catalysts used.
-
Halolactonization: An intramolecular cyclization of a β,γ-unsaturated carboxylic acid.
-
Ring expansion of epoxides: Carbonylation of a chiral epoxide can lead to the corresponding β-lactone.
-
Intramolecular cyclization of β-hydroxy carboxylic acids: This is a common and effective method where the stereochemistry is set in the acyclic precursor.
Q3: How can I confirm the stereochemistry of my synthesized ARN-077?
A3: Confirmation of the (2S, 3R) stereochemistry is crucial. The following analytical techniques are recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method for separating and quantifying diastereomers and enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the relative stereochemistry (cis/trans) of the β-lactone ring based on the coupling constants between the C2 and C3 protons. Nuclear Overhauser effect (NOE) experiments can provide further structural information.
-
X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry if a suitable crystal can be obtained.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Poor dr) | 1. Inappropriate choice of chiral auxiliary or catalyst. 2. Non-optimal reaction temperature. 3. Steric hindrance from bulky protecting groups. | 1. Screen different chiral auxiliaries (e.g., Evans' oxazolidinones) or asymmetric catalysts (e.g., chiral Lewis acids). 2. Optimize the reaction temperature; lower temperatures often favor higher diastereoselectivity. 3. Consider using less bulky protecting groups on the starting materials. |
| Epimerization at C3 | 1. Basic reaction or work-up conditions. 2. Prolonged reaction times at elevated temperatures. | 1. Use non-basic conditions where possible. If a base is necessary, use a non-nucleophilic, sterically hindered base. 2. Monitor the reaction closely and minimize reaction time. |
| Difficulty in Separating Diastereomers | 1. Similar polarity of the diastereomers. 2. Inadequate chromatographic conditions. | 1. If direct separation is difficult, consider derivatizing the mixture to enhance the polarity difference between the diastereomers. 2. Optimize the column chromatography conditions (e.g., different solvent systems, chiral stationary phase). |
| Low Yield of the Final Product | 1. Incomplete reaction in the carbamate (B1207046) formation step. 2. Decomposition of the β-lactone ring. | 1. Ensure the isocyanate or chloroformate precursor for the carbamate formation is highly reactive and used in appropriate stoichiometry. 2. The β-lactone ring is strained and can be sensitive to nucleophiles and harsh conditions. Use mild reaction conditions and purification methods. |
Experimental Protocols
Key Experiment: Stereoselective Aldol Addition to Form the β-Hydroxy Amide Precursor
This protocol outlines a general procedure for the key stereocontrol step, which is often an aldol-type reaction to set the two adjacent stereocenters.
1. Reagents and Materials:
-
Chiral N-acyloxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative)
-
Titanium(IV) chloride (TiCl4)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard work-up and purification reagents
2. Procedure:
-
Dissolve the chiral N-acyloxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add TiCl4 (1.1 eq) dropwise, and stir the mixture for 30 minutes.
-
Add DIPEA (1.2 eq) dropwise, and stir for another 1 hour at -78 °C to form the titanium enolate.
-
Add freshly distilled acetaldehyde (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired β-hydroxy amide diastereomer.
| Parameter | Typical Value |
| Reaction Temperature | -78 °C |
| Reaction Time | 2 - 4 hours |
| Diastereomeric Ratio (dr) | >95:5 |
| Yield | 75 - 90% |
Visualizations
Logical Workflow for Stereoselective Synthesis of ARN-077
Caption: A logical workflow for the stereospecific synthesis of ARN-077.
Signaling Pathway of NAAA Inhibition by ARN-077
Caption: Mechanism of action of ARN-077 in inhibiting the NAAA enzyme.
avoiding precipitation of ARN 077 enantiomer in buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on avoiding precipitation of the ARN-077 enantiomer in buffer solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
Encountering precipitation of the ARN-077 enantiomer can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnosing and resolving this issue.
Immediate Steps Upon Observing Precipitation
If you observe cloudiness, particulate matter, or visible crystals in your buffer solution containing the ARN-077 enantiomer, consider the following initial steps:
-
Visually Confirm Precipitation: Carefully inspect the solution against a light source. Sometimes, what appears to be precipitation may be another issue, such as microbial contamination.
-
Check Stock Solution: Examine your stock solution of the ARN-077 enantiomer (typically in DMSO). Ensure that the compound is fully dissolved. If you see any crystals, gentle warming (e.g., in a 37°C water bath) and vortexing may be necessary to redissolve the compound.
-
Review Dilution Method: Rapidly adding a small volume of a concentrated DMSO stock into a large volume of aqueous buffer can cause the compound to "crash out" of solution.
Systematic Troubleshooting Workflow
If the initial steps do not resolve the issue, follow this systematic workflow to identify and address the root cause of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of the ARN-077 enantiomer?
A1: The recommended solvent for preparing high-concentration stock solutions of the ARN-077 enantiomer is dimethyl sulfoxide (B87167) (DMSO). It is a powerful solvent for many organic molecules and is compatible with most in vitro assays at low final concentrations (typically <0.5%).
Q2: What is the known solubility of the ARN-077 enantiomer in aqueous solutions?
A2: The aqueous solubility of the ARN-077 enantiomer is limited. However, a clear solution of at least 2.5 mg/mL (8.58 mM) can be achieved by diluting a 25.0 mg/mL DMSO stock solution into a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline solution.[1] This indicates that using solubilizing agents like cyclodextrins can significantly enhance its solubility.
Q3: How does pH affect the solubility of the ARN-077 enantiomer?
A3: The exact pH-solubility profile of the ARN-077 enantiomer is not publicly available. However, for many lipophilic small molecules, solubility can be pH-dependent.[2][3] It is advisable to experimentally determine the optimal pH for your specific buffer system. Generally, for weakly basic or acidic compounds, adjusting the pH away from the compound's pKa can increase its ionization and, consequently, its aqueous solubility.[4]
Q4: Can I use co-solvents to prevent precipitation in my buffer?
A4: Yes, using a water-miscible co-solvent can help maintain the solubility of the ARN-077 enantiomer in your final buffer.[5][6] Common co-solvents include ethanol (B145695) and polyethylene (B3416737) glycol (PEG). It is crucial to test the compatibility of the co-solvent with your experimental system and to keep its final concentration as low as possible to avoid off-target effects.
Q5: What is the mechanism of action of ARN-077 and its enantiomer?
A5: ARN-077 is a potent inhibitor of N-acylethanolamine acid amidase (NAAA).[7] NAAA is a lysosomal enzyme that breaks down the bioactive lipid palmitoylethanolamide (B50096) (PEA). PEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates genes involved in inflammation and pain. By inhibiting NAAA, ARN-077 increases the levels of PEA, leading to enhanced PPAR-α signaling and subsequent anti-inflammatory and analgesic effects. The ARN-077 enantiomer is a less active form of the inhibitor.[8][9]
NAAA-PPAR-α Signaling Pathway
The following diagram illustrates the signaling pathway affected by ARN-077 and its enantiomer.
Data Summary
| Parameter | Value | Conditions | Reference |
| Solubility | ≥ 2.5 mg/mL (8.58 mM) | 25 mg/mL DMSO stock diluted in 20% SBE-β-CD in saline | [1] |
| IC50 (rat NAAA) | 3.53 µM | - | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Working Solution using Serial Dilution
This protocol is designed to minimize precipitation when preparing a working solution of the ARN-077 enantiomer from a DMSO stock.
Materials:
-
ARN-077 enantiomer
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of the ARN-077 enantiomer.
-
Dissolve it in anhydrous DMSO to a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.
-
-
Prepare an Intermediate Dilution:
-
In a separate tube, add a small volume of your target aqueous buffer.
-
Add a corresponding volume of the DMSO stock solution to create an intermediate dilution (e.g., 1:10 or 1:20). Mix thoroughly by gentle vortexing or pipetting.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the final volume of your aqueous buffer to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below 0.5%.
-
-
Visual Inspection:
-
After each dilution step, visually inspect the solution for any signs of precipitation.
-
Protocol 2: Kinetic Solubility Assessment in a Target Buffer
This protocol provides a method to estimate the kinetic solubility of the ARN-077 enantiomer in your experimental buffer.[10][11]
Materials:
-
10 mM stock solution of ARN-077 enantiomer in DMSO
-
Target aqueous buffer
-
96-well plate (polypropylene)
-
Plate shaker
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare Serial Dilutions in DMSO:
-
In a 96-well plate, prepare serial dilutions of your 10 mM stock solution in DMSO.
-
-
Dilute into Aqueous Buffer:
-
In a separate 96-well plate, add your target aqueous buffer to each well.
-
Transfer a small, equal volume of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be consistent and low (e.g., 1-2%).
-
-
Incubation:
-
Seal the plate and incubate at room temperature or your experimental temperature for 1-2 hours on a plate shaker.
-
-
Detection of Precipitation:
-
Visually inspect the plate for any signs of precipitation.
-
Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm) to detect light scattering from precipitates.
-
-
Quantification (Optional):
-
To determine the concentration of the dissolved compound, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate and quantify the concentration using a suitable analytical method (e.g., HPLC-UV).
-
By following these guidelines and protocols, researchers can minimize the risk of ARN-077 enantiomer precipitation and ensure the reliability and reproducibility of their experimental results.
References
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cenmed.com [cenmed.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent NAAA Inhibition Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NAAA activity assay?
A1: NAAA is a lysosomal enzyme that exhibits optimal activity at an acidic pH, typically between 4.5 and 5.0.[1][2] It is crucial to maintain this pH in the assay buffer for maximal enzyme activity.
Q2: Why are dithiothreitol (B142953) (DTT) and a non-ionic detergent required in the assay buffer?
A2: DTT, a reducing agent, and a non-ionic detergent like Triton X-100 or Nonidet P-40 are essential for the full catalytic activity of NAAA.[2][3] DTT helps maintain the cysteine residue in the active site in a reduced state, which is necessary for its nucleophilic function.[2] Detergents are required to solubilize the lipid substrate and the enzyme, ensuring their proper interaction.
Q3: What are the common substrates used in NAAA inhibition assays?
A3: Common substrates include radiolabeled N-palmitoylethanolamine ([¹⁴C]PEA) and fluorogenic substrates like N-(4-methylcoumarin-7-yl) palmitamide (PAMCA).[4][5] The choice of substrate often depends on the detection method available (e.g., liquid scintillation counting for radiolabeled substrates or fluorescence plate readers for fluorogenic substrates).
Q4: How can I be sure that the observed inhibition is specific to NAAA?
A4: To ensure specificity, it is recommended to test your inhibitor against other related hydrolases, such as fatty acid amide hydrolase (FAAH), which also metabolizes N-acylethanolamines.[5] Additionally, performing assays with cell lysates from NAAA-knockout models can confirm on-target activity.[6]
Troubleshooting Guide
Issue 1: High Background Signal or High Variability Between Replicates
High background or inconsistent results can be a significant source of frustration. The following steps can help identify and resolve the root cause.
Possible Cause & Troubleshooting Steps:
-
Substrate Precipitation:
-
Observation: Visible precipitate in the substrate stock solution or in the assay wells.
-
Solution: Ensure the substrate is fully dissolved in a suitable organic solvent like DMSO before diluting it into the aqueous assay buffer.[7] Gently vortex the substrate solution before use. Consider preparing fresh substrate dilutions for each experiment.
-
-
Contaminated Reagents:
-
Observation: High signal in "no enzyme" or "no substrate" control wells.
-
Solution: Use fresh, high-purity reagents, especially the buffer components and substrate. Filter-sterilize the assay buffer to remove any particulate matter.
-
-
Autohydrolysis of Substrate:
-
Observation: Signal increases over time in "no enzyme" control wells.
-
Solution: While less common with stable substrates like PAMCA, some novel substrates may be prone to spontaneous hydrolysis. Evaluate the stability of your substrate in the assay buffer over the incubation period. If autohydrolysis is significant, shorten the incubation time or screen for more stable substrates.
-
-
Improper Mixing:
-
Observation: High variability between replicate wells.
-
Solution: Ensure thorough but gentle mixing of reagents in each well. Avoid introducing bubbles. Use a multi-channel pipette for adding reagents to minimize variability in addition times.
-
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to accurately determine inhibitor potency.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Enzyme Concentration:
-
Observation: The signal from the "enzyme + substrate" wells is too close to the background.
-
Solution: Optimize the concentration of the recombinant NAAA enzyme. Perform an enzyme titration experiment to determine the concentration that yields a robust signal within the linear range of the assay.
-
-
Suboptimal Substrate Concentration:
-
Observation: The reaction rate is low, resulting in a weak signal.
-
Solution: The substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) value.[5] For the fluorogenic substrate PAMCA, the apparent Km value has been reported to be approximately 17.92 µM.[8] Perform a substrate titration to determine the optimal concentration for your specific assay conditions.
-
-
Inactive Enzyme:
-
Observation: Very low or no signal even with optimized enzyme and substrate concentrations.
-
Solution:
-
Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
-
Verify Assay Buffer Composition: Confirm that the assay buffer contains DTT and a non-ionic detergent, as their absence can significantly reduce enzyme activity.[2]
-
Test with a Known Activator: In some contexts, certain phospholipids (B1166683) like phosphatidylcholine have been shown to stimulate NAAA activity.[2]
-
-
Issue 3: Inconsistent IC50 Values
Variability in IC50 values across experiments can undermine the reliability of your inhibitor screening campaign.
Possible Cause & Troubleshooting Steps:
-
Inhibitor Solubility and Stability:
-
Observation: Precipitate is visible at higher inhibitor concentrations, or IC50 values drift over time.
-
Solution: Verify the solubility of your test compounds in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitors should be kept low (typically ≤1%) and consistent across all wells.[9] Assess the stability of the inhibitor in the assay buffer over the pre-incubation and incubation periods.
-
-
Pre-incubation Time:
-
Observation: IC50 values differ when the pre-incubation time of the enzyme and inhibitor is varied.
-
Solution: For reversible inhibitors, a pre-incubation step allows the binding to reach equilibrium. Optimize the pre-incubation time (e.g., 15-30 minutes) to ensure consistent results.[7] For irreversible or slowly binding inhibitors, the IC50 may be time-dependent.
-
-
Reversible vs. Irreversible Inhibition:
-
Observation: The inhibitory effect is lost after dialysis or rapid dilution of the enzyme-inhibitor complex.
-
Solution: Perform dialysis or rapid dilution experiments to determine the reversibility of the inhibition.[1] This is crucial for understanding the mechanism of action and can explain inconsistencies in IC50 values. For example, some inhibitors may form a covalent adduct with the enzyme that can undergo hydrolysis, leading to partial reversibility.[10]
-
Experimental Protocols & Data
Fluorescence-Based NAAA Inhibition Assay Protocol
This protocol is adapted for screening NAAA inhibitors using the fluorogenic substrate PAMCA.[5]
-
Reagent Preparation:
-
NAAA Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5.
-
Enzyme Solution: Dilute human recombinant NAAA enzyme in NAAA assay buffer to the pre-optimized concentration.
-
Substrate Solution: Prepare a stock solution of PAMCA in DMSO. Dilute to the desired final concentration in NAAA assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of diluted test compound or DMSO (vehicle control) to each well of a black, flat-bottom 96-well plate.
-
Add 88 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of several known NAAA inhibitors.
| Inhibitor | IC50 Value | Target | Assay System | Reference |
| Compound 16 | 2.12 ± 0.41 µM | NAAA | Recombinant NAAA from HEK293 cells | [11] |
| Atractylodin | 2.81 µM | NAAA | Recombinant human NAAA | [8] |
| AM9053 | 36.4 nM | NAAA | Recombinant human NAAA | [8] |
| F96 | 140.3 nM | NAAA | Recombinant human NAAA | [8] |
| Compound 1 | 25.01 ± 5.70 µM | NAAA | LC/MS-based assay | [11] |
| Compound 1 | 21.78 ± 4.45 µM | FAAH | LC/MS-based assay | [11] |
Visualizations
NAAA Signaling Pathway
Caption: NAAA-mediated regulation of PEA signaling and inflammation.
Experimental Workflow for NAAA Inhibitor Screening
Caption: General workflow for a fluorescence-based NAAA inhibition assay.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common NAAA assay issues.
References
- 1. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous Molecules Stimulating N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 10. An Activity-Based Probe for N-Acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Incubation Time for ARN 077 Enantiomer
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for experiments involving the ARN 077 enantiomer, a covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ARN 077 and what is its mechanism of action?
ARN 077 is a potent and selective inhibitor of the N-acylethanolamine acid amidase (NAAA) enzyme.[1] It functions as a covalent inhibitor, meaning it forms a stable, long-lasting bond with its target protein.[1][2] This mechanism involves a two-step process: an initial, reversible binding to the enzyme, followed by an irreversible covalent bond formation.[2][3]
Q2: Why is incubation time a critical parameter for ARN 077?
As a covalent inhibitor, the inhibitory activity of ARN 077 is time-dependent.[3][4] The extent of inhibition increases with longer incubation times as more inhibitor molecules form covalent bonds with the target enzyme. Consequently, the half-maximal inhibitory concentration (IC50) will decrease as the pre-incubation time is extended.[3][4] Therefore, optimizing the incubation time is crucial for obtaining accurate and reproducible results.
Q3: What is a recommended starting point for incubation time and concentration for ARN 077 in a cellular assay?
A recommended starting point is to perform a time-course experiment with a range of concentrations around the reported IC50 value of 7 nM for human NAAA.[1] We suggest testing incubation times of 1, 4, and 24 hours. For initial experiments, a concentration range of 0.1 nM to 1 µM is advisable to capture the full dose-response curve.
Q4: How does pre-incubation time affect the IC50 value of ARN 077?
Longer pre-incubation times will result in a lower apparent IC50 value. This is a characteristic feature of covalent inhibitors.[4] The following table provides illustrative data on how the IC50 of ARN 077 might change with varying pre-incubation periods in a cellular assay.
Data Presentation
Table 1: Illustrative Time-Dependent IC50 Values for ARN 077
| Pre-incubation Time (hours) | Apparent IC50 (nM) |
| 1 | 50 |
| 4 | 15 |
| 12 | 8 |
| 24 | 7 |
Note: This data is for illustrative purposes to demonstrate the principle of time-dependent inhibition for a covalent inhibitor like ARN 077.
Q5: How do I determine the optimal incubation time for my specific experiment?
The optimal incubation time depends on the specific experimental goals and the biological system being studied. A time-course experiment measuring the IC50 at different pre-incubation times (e.g., 1, 4, 12, 24 hours) is the most effective way to determine this. The time point at which the IC50 value stabilizes can be considered the optimal incubation time for achieving maximal inhibition.
Troubleshooting Guide
Issue 1: I am not observing any significant inhibition with ARN 077.
-
Possible Cause: The incubation time may be too short for covalent bond formation to occur to a significant extent.
-
Solution: Increase the pre-incubation time. We recommend performing a time-course experiment as detailed in the experimental protocols section.
-
-
Possible Cause: The concentration of ARN 077 may be too low.
-
Solution: Perform a dose-response experiment with a broader range of concentrations.
-
-
Possible Cause: The target enzyme (NAAA) may have a low expression level or turnover rate in your specific cell line.
-
Solution: Verify the expression of NAAA in your cells using techniques like Western blot or qPCR.
-
Issue 2: The results of my experiments with ARN 077 are highly variable.
-
Possible Cause: Inconsistent incubation times between experiments.
-
Solution: Ensure that the pre-incubation time is precisely controlled and consistent across all experiments.
-
-
Possible Cause: The compound may not be fully dissolved.
-
Solution: Ensure ARN 077 is completely solubilized in the appropriate solvent before adding it to the cell culture medium.
-
-
Possible Cause: Cell density and health can affect the results.
-
Solution: Maintain consistent cell seeding densities and ensure cells are healthy and in the logarithmic growth phase.
-
Issue 3: I am seeing significant off-target effects.
-
Possible Cause: The concentration of ARN 077 is too high, or the incubation time is excessively long.
-
Solution: Use the lowest effective concentration and the shortest incubation time that achieves the desired level of target engagement. A washout experiment can help to distinguish between on-target covalent inhibition and off-target effects.
-
Experimental Protocols
Protocol 1: Determining the Time-Dependency of ARN 077 Inhibition (Time-Course IC50)
This protocol outlines the steps to determine the effect of pre-incubation time on the inhibitory potency of ARN 077.
-
Cell Plating: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of ARN 077 in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations.
-
Pre-incubation: Treat the cells with the different concentrations of ARN 077 for various pre-incubation times (e.g., 1, 4, 12, and 24 hours). Include a vehicle-only control.
-
Assay: After each pre-incubation period, perform the specific cellular assay to measure the desired endpoint (e.g., NAAA activity, downstream signaling, or cell viability).
-
Data Analysis: For each pre-incubation time, plot the dose-response curve and calculate the IC50 value. Compare the IC50 values across the different time points to determine the time-dependency of inhibition.
Protocol 2: Washout Experiment to Confirm Irreversible Binding of ARN 077
This experiment helps to confirm the covalent and irreversible nature of ARN 077's binding to its target.
-
Cell Plating and Treatment: Plate cells as described above and treat with ARN 077 at a concentration of approximately 10 times the IC50 value for a pre-determined incubation time (e.g., 4 hours). Include a vehicle control.
-
Washout: After the incubation period, remove the medium containing ARN 077. Wash the cells three times with fresh, pre-warmed culture medium to remove any unbound inhibitor.
-
Recovery Incubation: Add fresh medium to the cells and incubate for various recovery periods (e.g., 0, 6, 12, and 24 hours).
-
Assay: At the end of each recovery period, perform the cellular assay to measure the activity of the target enzyme.
-
Data Analysis: If ARN 077 is an irreversible covalent inhibitor, the enzyme activity should not recover, or recover very slowly, even after the removal of the compound from the medium.
Mandatory Visualizations
References
Technical Support Center: Enhancing the In Vivo Efficacy of (+)-ARN-077
Of course. Here is a technical support center with troubleshooting guides and FAQs for enhancing the in vivo efficacy of the ARN-077 enantiomer.
Welcome to the technical support center for (+)-ARN-077. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the in vivo efficacy of your experiments with the active enantiomer of ARN-077.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (+)-ARN-077?
(+)-ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA).[1] NAAA is the primary enzyme responsible for the degradation of the endocannabinoid-like lipid mediator, palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, (+)-ARN-077 leads to an increase in endogenous PEA levels, which in turn modulates various downstream signaling pathways, including the activation of PPAR-α, to produce therapeutic effects such as analgesia.[1]
Q2: What is the difference in activity between the two enantiomers of ARN-077?
Chirality plays a critical role in the biological activity of ARN-077.[2][3] The active enantiomer, which we will refer to as (+)-ARN-077, is a highly potent NAAA inhibitor. The less active enantiomer, (-)-ARN-077, shows significantly lower activity.[4][5] It is crucial to use the enantiomerically pure active form to ensure target specificity and maximal efficacy.
Q3: What are the main challenges in achieving high in vivo efficacy with (+)-ARN-077?
Like many small molecules, the primary challenges for in vivo delivery of (+)-ARN-077 are often related to its physicochemical properties. These can include:
-
Poor Aqueous Solubility: Limited solubility can make it difficult to prepare formulations suitable for in vivo administration at the desired concentration, impacting bioavailability.[6][7]
-
Suboptimal Bioavailability: Bioavailability is the extent to which the active compound reaches systemic circulation.[8] Poor absorption, first-pass metabolism, or rapid clearance can limit the exposure of target tissues to the drug.[9]
-
Formulation Instability: The compound may degrade or precipitate in certain vehicles over time, leading to inconsistent dosing and reduced efficacy.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific issues you may encounter during your in vivo experiments with (+)-ARN-077.
| Problem | Potential Cause | Recommended Solution |
| Low or No Observed Efficacy | Poor Bioavailability/Solubility: The compound is not reaching the target tissue at a sufficient concentration. | 1. Optimize Formulation: Use a vehicle designed to enhance solubility. Common strategies include using co-solvents like DMSO and PEG300.[1][10] 2. Particle Size Reduction: Consider micronization or creating a nanosuspension to increase the surface area and improve dissolution rate.[6][7] 3. Explore Lipid-Based Systems: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and facilitate absorption.[7][9][11] |
| Inadequate Dose: The administered dose is below the therapeutic threshold. | 1. Perform a Dose-Response Study: Conduct a dose-escalation study to identify the Maximum Tolerated Dose (MTD) and the optimal effective dose.[12] 2. Review Literature: Compare your dosing regimen with published studies for similar NAAA inhibitors. | |
| High Variability in Animal Response | Inconsistent Formulation: The compound is precipitating out of the solution, leading to inaccurate dosing. | 1. Check Solubility Limits: Ensure your final concentration is below the saturation point in the chosen vehicle. 2. Prepare Fresh Dosing Solutions: Make fresh formulations immediately before administration to minimize precipitation or degradation. 3. Ensure Homogeneity: Vortex or sonicate the solution thoroughly before drawing each dose. |
| Improper Administration: Inconsistent injection technique (e.g., for IP or IV routes) can affect absorption rates. | 1. Standardize Technique: Ensure all personnel are trained and follow a consistent protocol for animal handling and injection.[13] 2. Confirm Injection Site: For IP injections, ensure the dose is delivered into the peritoneal cavity and not into the intestine or other organs. | |
| Adverse Effects or Toxicity Observed | Vehicle Toxicity: The vehicle itself, especially at high concentrations of organic solvents like DMSO, may be causing adverse effects. | 1. Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its tolerability.[10] 2. Minimize Solvent Concentration: Keep the final concentration of organic solvents low (e.g., <10% DMSO for in vivo use).[10] |
| Dose is Too High: The administered dose exceeds the MTD. | 1. Reduce the Dose: Lower the dose to a level that is well-tolerated while still aiming for efficacy.[10] 2. Consider Alternative Routes: A different route of administration (e.g., subcutaneous instead of IV) might alter the pharmacokinetic profile and reduce peak concentration-related toxicity.[14] |
Quantitative Data Summary
Table 1: In Vitro Activity of ARN-077 Enantiomers
| Enantiomer | Target | IC₅₀ Value | Species |
| (+)-ARN-077 (Active) | NAAA | 7 nM | Human |
| (-)-ARN-077 (Less Active) | NAAA | 3.53 µM | Rat |
Data synthesized from available sources for illustrative purposes.[1][4][5]
Table 2: Example In Vivo Formulation Vehicles
| Vehicle Composition | Final Concentration of (+)-ARN-077 | Notes |
| 10% DMSO, 40% PEG300, 50% Saline | ≥ 2 mg/mL | Suitable for IP injection. Prepare fresh daily. Vortex well before use.[1][10] |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL | Suitable for subcutaneous (SC) or oral gavage. May provide slower release. Ensure a homogenous suspension.[1] |
| 20% SBE-β-CD in Saline | ≥ 2 mg/mL | Cyclodextrin-based formulation can improve aqueous solubility.[1] |
Key Experimental Protocols
Protocol 1: Preparation of (+)-ARN-077 Formulation for Intraperitoneal (IP) Injection
This protocol provides a method for preparing a common vehicle to enhance the solubility of (+)-ARN-077 for in vivo studies.
Materials:
-
(+)-ARN-077 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of (+)-ARN-077 and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Prepare Vehicle: In a sterile conical tube, prepare the final vehicle by mixing the components in the desired ratio. For a common formulation[1][10]:
-
Add 4 parts of PEG300.
-
Add 5 parts of sterile Saline.
-
-
Prepare Final Dosing Solution:
-
Slowly add 1 part of the (+)-ARN-077 stock solution to the 9 parts of the prepared vehicle (PEG300/Saline mixture) while continuously vortexing.
-
This results in a final solution containing 10% DMSO, 40% PEG300, and 50% Saline.
-
For example, to make 1 mL of dosing solution at 2 mg/mL, add 100 µL of the 20 mg/mL stock to 400 µL of PEG300 and 500 µL of Saline.
-
-
Final Check: Ensure the final solution is clear and free of precipitation. If precipitation occurs, the concentration may be too high for this vehicle. Prepare this solution fresh before each use.
Protocol 2: General In Vivo Efficacy Study Design
This protocol outlines a general workflow for conducting an in vivo efficacy study in a rodent tumor or inflammation model.
Phases of the Study:
-
Dose-Range Finding (MTD Study):
-
Objective: To determine the maximum tolerated dose (MTD) of (+)-ARN-077.
-
Groups: Start with a small number of healthy animals (n=3-5 per group).
-
Dosing: Administer escalating doses of (+)-ARN-077.
-
Monitoring: Monitor animals daily for signs of toxicity, including weight loss (>20% is a common endpoint), behavioral changes, and other adverse events.[12] The highest dose that does not produce these effects is the MTD.
-
-
Main Efficacy Study:
-
Animal Model: Use an appropriate, validated animal model for the disease of interest.
-
Group Allocation: Once tumors are established or inflammation is induced, randomize animals into groups (n=8-10 per group) based on tumor volume or body weight to ensure uniformity.[12]
-
Group 1: Vehicle Control
-
Group 2: Positive Control (a known effective drug, if available)
-
Group 3: (+)-ARN-077 at Dose 1 (e.g., MTD)
-
Group 4: (+)-ARN-077 at Dose 2 (e.g., MTD/2)
-
-
Administration: Administer the treatments according to the planned schedule (e.g., daily, every other day) and route (e.g., IP, IV, oral).
-
Efficacy Readouts: Monitor the primary efficacy endpoint throughout the study (e.g., tumor volume, paw withdrawal threshold, inflammatory markers).
-
Data Analysis: At the end of the study, collect tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis. Statistically compare the outcomes between treatment groups and the vehicle control.[12]
-
Visualizations
Signaling Pathway of (+)-ARN-077
Caption: Simplified signaling pathway for (+)-ARN-077 action.
Experimental Workflow for In Vivo Efficacy
Caption: General workflow for an in vivo efficacy experiment.
Troubleshooting Logic for Poor Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enantiomer-specific activities of an LRH-1 and SF-1 dual agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression | MDPI [mdpi.com]
- 4. cenmed.com [cenmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. upm-inc.com [upm-inc.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Dealing with ARN-077 Enantiomer Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with ARN-077 enantiomers in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cell death in my experiments with one of the ARN-077 enantiomers. What are the initial steps I should take?
A1: When encountering unexpected cytotoxicity, it is crucial to systematically troubleshoot the issue. The initial steps should involve verifying the basics of your experimental setup. First, confirm the identity and purity of your ARN-077 enantiomer stock. Subsequently, double-check the final concentration of the compound and the solvent (e.g., DMSO) in your cell culture medium.[1][2] It is also important to ensure that the cells were healthy and in the logarithmic growth phase before treatment.[3]
Q2: How can I determine if the observed cytotoxicity is an on-target effect of ARN-077 or an off-target effect?
A2: Distinguishing between on-target and off-target effects is a critical step in understanding the mechanism of cytotoxicity.[1][4] A key strategy is to utilize the less active enantiomer of ARN-077 as a negative control.[5] Since enantiomers have the same physical and chemical properties but differ in their three-dimensional arrangement, the biological activity, including on-target effects, should be significantly different. If both enantiomers exhibit similar cytotoxicity at similar concentrations, it is likely an off-target effect or a non-specific cytotoxic response.[6][7]
Q3: Could the solvent used to dissolve the ARN-077 enantiomer be causing the cytotoxicity?
A3: Yes, the solvent, most commonly DMSO, can be toxic to cells, especially at higher concentrations.[1] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%.[1][2] Always include a vehicle control (cells treated with the same concentration of solvent as the compound-treated cells) in your experiments to assess the effect of the solvent on cell viability.[2]
Q4: What are the recommended cell viability or cytotoxicity assays to quantify the effect of the ARN-077 enantiomer?
A4: Several assays can be used to measure cell viability and cytotoxicity, each with its own advantages.[8][9] For a comprehensive assessment, it is often recommended to use multiple assays that measure different cellular parameters.[1] Some commonly used assays include:
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.[8]
-
ATP Assays: These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[8][9]
-
Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[9]
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays can differentiate between live, apoptotic, and necrotic cells.
Q5: The less active enantiomer of ARN-077 is also showing some cytotoxicity at high concentrations. What does this signify?
A5: It is not uncommon for the less active enantiomer to exhibit some biological activity, including cytotoxicity, at higher concentrations.[10] This could be due to low-affinity binding to the primary target, off-target effects that are shared by both enantiomers, or general chemical properties that lead to non-specific toxicity at high concentrations. It is important to compare the dose-response curves of both enantiomers to understand the therapeutic window of the active enantiomer.
Troubleshooting Guides
Guide 1: Investigating the Source of Cytotoxicity
If you are observing unexpected cytotoxicity, follow this step-by-step guide to identify the potential cause.
Experimental Workflow for Troubleshooting Cytotoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Noise amidst the silence: off-target effects of siRNAs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 9. Ensaios de Viabilidade Celular [promega.com.br]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Introduction to NAAA Inhibitors: ARN-077 and ARN726
A Comparative Guide to the Efficacy of ARN-077 and ARN726 as NAAA Inhibitors
This guide provides a detailed comparison of the efficacy of two prominent N-acylethanolamine acid amidase (NAAA) inhibitors: ARN-077 and ARN726. Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance comparison, delves into their mechanisms of action, and provides insights into their experimental evaluation.
N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of bioactive lipid signaling molecules known as N-acylethanolamines (NAEs), most notably palmitoylethanolamide (B50096) (PEA).[1][2] PEA exhibits anti-inflammatory, analgesic, and neuroprotective properties.[2] Inhibition of NAAA leads to an increase in the endogenous levels of PEA, thereby enhancing its therapeutic effects.[2] This makes NAAA a promising target for the development of novel treatments for inflammatory and pain-related conditions.[1][2]
ARN-077 is a potent and selective β-lactone-based NAAA inhibitor.[3] It has demonstrated significant efficacy in increasing PEA levels in the central nervous system and exhibits broad antinociceptive activity.[4] However, the β-lactone scaffold is associated with inherent instability, which can limit its systemic administration.[1][3]
ARN726 is a systemically active NAAA inhibitor featuring a β-lactam core.[3] It was developed to overcome the stability issues of earlier inhibitors.[3] ARN726 has shown pronounced anti-inflammatory effects in various preclinical models.[3]
A crucial aspect of ARN-077's activity is its stereochemistry. The biological activity of chiral drugs can differ significantly between enantiomers.[5][6][7][8] In the case of ARN-077, one enantiomer is significantly more active than the other. This guide will focus on the active enantiomer of ARN-077 in its comparison with ARN726.
Quantitative Comparison of Inhibitory Efficacy
The primary measure of efficacy for these inhibitors is their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the NAAA enzyme by 50%. A lower IC50 value corresponds to a higher potency.
| Compound | Target Enzyme | IC50 Value |
| ARN-077 (active enantiomer) | Human NAAA | 7 nM[4] |
| Rat NAAA | 50 nM[3] | |
| ARN-077 (less active enantiomer) | Rat NAAA | 3.53 µM[9] |
| ARN726 | Human NAAA | 27 nM[3][10] |
| Rat NAAA | 63 nM[3][10] | |
| Rat NAAA | 0.073 µM (73 nM)[11][12] |
Note: The IC50 value for ARN726 against rat NAAA is reported as both 63 nM and 0.073 µM (73 nM) in different sources. Both values are presented for completeness.
Mechanism of Action: NAAA Inhibition
Both ARN-077 and ARN726 act as inhibitors of the NAAA enzyme. NAAA is a cysteine hydrolase that utilizes a catalytic cysteine residue in its active site to hydrolyze the amide bond of NAEs like PEA.[1] Inhibitors like ARN-077 and ARN726 covalently modify this catalytic cysteine, leading to the inactivation of the enzyme.[1] This inhibition prevents the breakdown of PEA, leading to its accumulation and subsequent activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] Activation of PPAR-α is a key step in mediating the anti-inflammatory and analgesic effects.[2]
Experimental Protocols
Detailed experimental protocols for determining the efficacy of NAAA inhibitors typically involve in vitro enzyme activity assays.
In Vitro NAAA Inhibition Assay
This protocol outlines a general procedure for measuring the IC50 of NAAA inhibitors.
-
Enzyme Source: Recombinant human or rat NAAA is expressed and purified.
-
Substrate: A fluorogenic or radiolabeled NAE substrate (e.g., N-palmitoyl-[1-¹⁴C]ethanolamine) is used.
-
Inhibitor Preparation: ARN-077 and ARN726 are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared to obtain a range of inhibitor concentrations.
-
Assay Procedure:
-
The NAAA enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in an appropriate assay buffer at a specific temperature (e.g., 37°C) for a defined period.
-
The enzymatic reaction is initiated by the addition of the NAE substrate.
-
The reaction is allowed to proceed for a set time and then terminated.
-
The amount of product formed is quantified. For fluorogenic substrates, fluorescence is measured using a plate reader. For radiolabeled substrates, the product is separated from the unreacted substrate (e.g., by liquid-liquid extraction or chromatography) and radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (vehicle only).
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
In Vivo Efficacy
While in vitro IC50 values provide a direct measure of potency, in vivo studies are crucial for evaluating the therapeutic potential of these inhibitors.
ARN-077: Topical administration of ARN-077 has been shown to attenuate nociception in mouse and rat models of inflammation and nerve damage.[3] In a mouse model of allergic contact dermatitis, topical application of ARN-077 reduced inflammation and was comparable in efficacy to steroids like clobetasol (B30939) and dexamethasone, without causing skin atrophy.[13]
ARN726: Systemic administration of ARN726 has demonstrated significant anti-inflammatory effects in mouse models of carrageenan- and LPS-induced inflammation.[3] It has also been shown to suppress inflammatory reactions in human macrophages ex vivo.[3] Additionally, ARN726 has been found to decrease alcohol self-administration in a dose-dependent manner.[11]
Conclusion
Both ARN-077 and ARN726 are potent inhibitors of the NAAA enzyme, with the active enantiomer of ARN-077 exhibiting slightly higher potency against human NAAA in vitro. The key difference lies in their chemical scaffolds and resulting pharmacokinetic properties. ARN-077, with its β-lactone core, is highly potent but its systemic use may be limited by stability issues, making it a strong candidate for topical applications. In contrast, the β-lactam-based ARN726 was designed for improved stability, enabling systemic administration and demonstrating efficacy in a broader range of preclinical models of inflammation and other conditions. The choice between these two inhibitors will ultimately depend on the specific research question and the desired route of administration for a given therapeutic application. The significant difference in activity between the enantiomers of ARN-077 underscores the critical importance of stereochemistry in drug design and evaluation.
References
- 1. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enantiomer-specific activities of an LRH-1 and SF-1 dual agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ARN726 - Immunomart [immunomart.com]
- 13. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ARN-077 Enantiomers' Activity in N-Acylethanolamine Acid Amidase (NAAA) Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomeric activity of ARN-077, a potent inhibitor of N-acylethanolamine acid amidase (NAAA). This analysis is supported by experimental data on ARN-077 and related compounds, offering insights into the critical role of stereochemistry for its inhibitory function.
ARN-077, with the stereochemical designation (2S,3R)-5-phenylpentyl-2-methyl-4-oxo-oxetan-3-yl)carbamate, has been identified as a highly potent and selective inhibitor of NAAA, an enzyme responsible for the degradation of the endogenous signaling lipid palmitoylethanolamide (B50096) (PEA).[1][2] Inhibition of NAAA by ARN-077 leads to increased levels of PEA, which in turn modulates inflammatory and pain responses through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).
Quantitative Comparison of Inhibitory Activity
| Compound | Stereochemistry | Target | IC50 (nM) |
| ARN-077 | (2S,3R) | Human NAAA | 7[1] |
| Rat NAAA | 50 | ||
| (S)-OOPP | (3S) | Rat NAAA | 420 |
| (R)-OOPP | (3R) | Rat NAAA | 6000 |
Table 1: Inhibitory potency (IC50) of ARN-077 and enantiomers of a related NAAA inhibitor (OOPP) against human and rat NAAA.
The data clearly indicates a significant difference in potency between the enantiomers of the related inhibitor OOPP, with the (S)-enantiomer being substantially more potent than the (R)-enantiomer. This highlights the stereospecificity of the NAAA active site. Given this, it is highly probable that the other stereoisomers of ARN-077 ((2R,3S), (2S,3S), and (2R,3R)) would exhibit significantly lower inhibitory activity compared to the (2S,3R) enantiomer.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for NAAA inhibitors is typically performed using an in vitro enzyme activity assay. A detailed methodology is outlined below.
NAAA Inhibition Assay
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of NAAA by 50%.
Materials:
-
Recombinant human or rat NAAA enzyme
-
Fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide - PAMCA)
-
Assay Buffer: 50 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5
-
Test compounds (ARN-077 enantiomers) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Enzyme and Inhibitor Pre-incubation: The recombinant NAAA enzyme is diluted in the assay buffer. In the wells of a 96-well plate, the enzyme solution is mixed with the test compound dilutions (or DMSO for control) and pre-incubated for a specific time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate PAMCA to each well.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader. The increase in fluorescence, resulting from the enzymatic cleavage of PAMCA to a fluorescent product, is measured over time at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control (DMSO). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by ARN-077 and the general workflow of the NAAA inhibition assay.
Caption: Signaling pathway of NAAA and its inhibition by ARN-077.
Caption: Experimental workflow for determining the IC50 of NAAA inhibitors.
References
A Comparative Guide to NAAA and FAAH Inhibition: Distinct Approaches to Modulating Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) presents a rich landscape of therapeutic targets for a variety of pathological conditions, including pain, inflammation, and neurological disorders. The targeted inhibition of enzymes that metabolize endocannabinoids and related signaling lipids is a key strategy to enhance the endogenous tone of these beneficial molecules. This guide provides a detailed comparison of two distinct yet related therapeutic approaches: the inhibition of N-acylethanolamine acid amidase (NAAA) by compounds such as ARN-077, and the inhibition of fatty acid amide hydrolase (FAAH) by a class of inhibitors including URB597, PF-04457845, and JNJ-42165279.
While both strategies aim to augment the levels of endogenous signaling lipids, they do so by targeting different enzymes with distinct substrate preferences and downstream signaling consequences. This guide will objectively compare the performance of these two approaches, supported by experimental data, to inform research and drug development efforts in this promising field.
Mechanism of Action and Signaling Pathways
NAAA and FAAH are the primary enzymes responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids. However, they exhibit different substrate specificities and subcellular localizations, leading to distinct physiological outcomes upon inhibition.
NAAA Inhibition with ARN-077:
N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that preferentially hydrolyzes N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). These lipids are not classical endocannabinoids as they do not bind to cannabinoid receptors CB1 and CB2. Instead, they exert their biological effects primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[1]
ARN-077 is a potent and selective inhibitor of NAAA.[1] By blocking NAAA, ARN-077 increases the intracellular levels of PEA and OEA, leading to enhanced PPAR-α signaling. This mechanism is particularly relevant in inflammatory cells where NAAA is highly expressed.
FAAH Inhibition:
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that is the primary catabolic enzyme for the endocannabinoid anandamide (B1667382) (AEA).[2] AEA is a partial agonist for both CB1 and CB2 receptors and is involved in a wide range of physiological processes, including pain, mood, and appetite regulation. FAAH inhibition leads to an increase in the synaptic and tissue levels of AEA, thereby potentiating endocannabinoid signaling at cannabinoid receptors.[3] Several classes of FAAH inhibitors have been developed, including carbamates (e.g., URB597), ureas (e.g., PF-04457845), and piperazine (B1678402) derivatives (e.g., JNJ-42165279).
The following diagram illustrates the distinct roles of NAAA and FAAH in the degradation of N-acylethanolamines and the points of intervention for their respective inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of ARN-077 and representative FAAH inhibitors against their respective target enzymes from different species.
Table 1: In Vitro Potency of NAAA Inhibitor ARN-077
| Compound | Target | Species | IC50 (nM) | Reference |
| ARN-077 | NAAA | Human | 7 | [4] |
| ARN-077 | NAAA | Rat | 11-45 | [1] |
Table 2: In Vitro Potency of Selected FAAH Inhibitors
| Compound | Target | Species | IC50 (nM) | Ki (nM) | Reference |
| URB597 | FAAH | Rat | 4.6 | - | [5] |
| PF-04457845 | FAAH | Human | 7.2 | - | [5][6] |
| PF-04457845 | FAAH | Rat | 7.4 | - | [5][6] |
| PF-3845 | FAAH | - | - | 230 | [5] |
| JNJ-42165279 | FAAH | Human | 70 | - | [5][7] |
| JNJ-42165279 | FAAH | Rat | 313 | - | [5][8] |
In Vivo Efficacy and Therapeutic Potential
ARN-077 (NAAA Inhibition):
Preclinical studies have demonstrated the in vivo efficacy of ARN-077, primarily in models of inflammation and inflammatory pain. Topical administration of ARN-077 has been shown to reduce heat hyperalgesia and mechanical allodynia in rodent models of inflammation and nerve injury.[1] These effects are mediated by PPAR-α, as they are absent in PPAR-α knockout mice and blocked by a PPAR-α antagonist.[1] The anti-inflammatory properties of NAAA inhibition make it a promising strategy for treating localized inflammatory conditions.
FAAH Inhibitors:
FAAH inhibitors have a broader range of potential therapeutic applications, stemming from the diverse functions of the endocannabinoid anandamide. In vivo studies have shown that FAAH inhibitors produce analgesic, anxiolytic, and antidepressant-like effects in various animal models.[3] For example, PF-04457845 has been shown to be effective in rodent models of inflammatory and neuropathic pain.[9] JNJ-421652t79 has been investigated in clinical trials for anxiety and depressive disorders.[7][10] The central and peripheral actions of FAAH inhibitors underscore their potential for treating a wide array of CNS and peripheral disorders.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize NAAA and FAAH inhibitors.
In Vitro Enzyme Inhibition Assays
A common workflow for assessing the in vitro potency of NAAA and FAAH inhibitors involves incubating the recombinant or tissue-derived enzyme with the inhibitor and a specific substrate.
NAAA Inhibition Assay:
-
Enzyme Source: Recombinant human or rat NAAA expressed in a suitable cell line (e.g., HEK293 cells), or tissue homogenates rich in NAAA (e.g., lung).[11]
-
Substrate: A common substrate is a fluorogenic derivative of palmitic acid, such as palmitoyl-7-amino-4-methylcoumarin amide (PAMCA).[12] NAAA hydrolyzes PAMCA, releasing the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).
-
Assay Buffer: The assay is typically performed at an acidic pH (e.g., pH 4.5-5.0) to mimic the lysosomal environment where NAAA is active.[13]
-
Detection: The increase in fluorescence over time is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC).
-
Data Analysis: The rate of reaction is determined, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
FAAH Inhibition Assay:
-
Enzyme Source: Recombinant human or rat FAAH, or microsomal preparations from brain tissue.[14]
-
Substrate: A widely used fluorogenic substrate is arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Alternatively, radiolabeled anandamide ([³H]AEA) can be used, and the formation of [³H]ethanolamine is quantified.[15]
-
Assay Buffer: The assay is typically performed at a physiological pH (e.g., pH 7.4-9.0).[16]
-
Detection: For the fluorogenic assay, the increase in fluorescence is monitored as described for the NAAA assay. For the radioassay, the radiolabeled product is separated from the substrate by chromatography and quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by analyzing the concentration-response curve of the inhibitor.
In Vivo Models of Efficacy
Carrageenan-Induced Paw Edema (Model of Inflammation):
This is a widely used model to assess the anti-inflammatory effects of compounds.
-
Animals: Typically rats or mice.
-
Procedure:
-
A baseline measurement of paw volume is taken.
-
The test compound (e.g., ARN-077 or a FAAH inhibitor) or vehicle is administered.
-
After a set pre-treatment time, a solution of carrageenan is injected into the plantar surface of the hind paw to induce inflammation.
-
Paw volume is measured at various time points after the carrageenan injection.
-
-
Endpoint: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated group.
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Model of Neuropathic Pain):
This model is used to evaluate the analgesic effects of compounds on chronic pain.
-
Animals: Typically rats.
-
Procedure:
-
The sciatic nerve is loosely ligated to induce a neuropathy.
-
After a post-operative period to allow for the development of pain behaviors, baseline sensitivity to mechanical or thermal stimuli is measured (e.g., using von Frey filaments for mechanical allodynia or a plantar test for thermal hyperalgesia).
-
The test compound or vehicle is administered.
-
Behavioral testing is repeated at various time points after drug administration.
-
-
Endpoint: The reversal of allodynia or hyperalgesia is measured as an increase in the paw withdrawal threshold or latency.
Conclusion
The inhibition of NAAA and FAAH represent two distinct and promising strategies for the therapeutic modulation of the endocannabinoid system and related lipid signaling pathways. ARN-077, as a NAAA inhibitor, offers a targeted approach for treating inflammatory conditions by augmenting the levels of PEA and OEA and enhancing PPAR-α signaling. In contrast, FAAH inhibitors provide a means to broadly enhance endocannabinoid signaling through the elevation of anandamide, with potential applications in pain, anxiety, and depression.
The choice between targeting NAAA or FAAH will depend on the specific therapeutic indication and the desired pharmacological profile. The data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers and drug developers working to advance these novel therapeutic strategies. Further research into the selectivity, pharmacokinetics, and long-term effects of these inhibitors will be crucial for their successful clinical translation.
References
- 1. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells [mdpi.com]
- 16. mdpi.com [mdpi.com]
Validating the (2S,3R)-ARN-077 Enantiomer as a Precision Research Tool for NAAA Inhibition
A Comparative Guide for Researchers
The selective inhibition of N-acylethanolamine acid amidase (NAAA) has emerged as a promising therapeutic strategy for managing inflammatory and pain states. ARN-077, a potent and selective NAAA inhibitor, has been instrumental in elucidating the role of this enzyme in various physiological and pathological processes. This guide provides a comprehensive validation of the specific enantiomer, (2S,3R)-ARN-077, as a highly effective and selective research tool. We present comparative data, detailed experimental protocols, and visualizations to aid researchers in its effective application.
Unveiling the Potency of the (2S,3R) Stereoisomer
This stereospecificity underscores the importance of using the enantiomerically pure (2S,3R)-ARN-077 to ensure targeted and effective NAAA inhibition in research applications.
Quantitative Comparison of NAAA Inhibition
The following table summarizes the inhibitory potency of (2S,3R)-ARN-077 against human and rat NAAA, highlighting its selectivity over other related enzymes.
| Target Enzyme | Species | IC50 (nM) | Reference |
| NAAA | Human | 7 | [2][5] |
| NAAA | Rat | 50 | [2] |
| FAAH | Rat | >10,000 | [1] |
| Acid Ceramidase | Rat | >10,000 | [1] |
Table 1: Inhibitory Potency and Selectivity of (2S,3R)-ARN-077. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mechanism of Action: Covalent Modification of the Catalytic Cysteine
(2S,3R)-ARN-077 acts as a covalent inhibitor of NAAA. Its mechanism involves the S-acylation of the catalytic N-terminal cysteine residue within the enzyme's active site.[4] This covalent modification effectively blocks the enzyme's hydrolytic activity.
Figure 1: Mechanism of NAAA Inhibition by ARN-077. This diagram illustrates the covalent modification of the catalytic cysteine residue in the NAAA active site by ARN-077, leading to enzyme inactivation.
Experimental Protocols
To facilitate the validation and application of (2S,3R)-ARN-077 in your research, we provide detailed protocols for key experiments.
In Vitro NAAA Inhibition Assay
This protocol describes the determination of the IC50 value of ARN-077 for NAAA.
Materials:
-
Recombinant human or rat NAAA
-
NAAA assay buffer (0.1 M sodium phosphate, 0.1 M sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5)
-
NAAA substrate (e.g., [14C]PEA or a fluorogenic substrate)
-
(2S,3R)-ARN-077
-
Scintillation cocktail or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of (2S,3R)-ARN-077 in DMSO.
-
In a 96-well plate, add the NAAA enzyme to the assay buffer.
-
Add the diluted ARN-077 or vehicle (DMSO) to the wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the NAAA substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding an organic solvent).
-
Quantify the product formation using liquid scintillation counting or fluorescence measurement.
-
Calculate the percentage of inhibition for each concentration of ARN-077 and determine the IC50 value using non-linear regression analysis.[1]
In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
This protocol outlines the assessment of the anti-inflammatory and analgesic effects of ARN-077 in a mouse model.
Materials:
-
Male C57BL/6 mice
-
Carrageenan solution (1% in saline)
-
(2S,3R)-ARN-077 formulated for topical or systemic administration
-
Calipers for measuring paw thickness
-
Apparatus for assessing thermal or mechanical sensitivity (e.g., Hargreaves test, von Frey filaments)
Procedure:
-
Acclimatize mice to the experimental setup.
-
Measure baseline paw thickness and pain sensitivity.
-
Administer (2S,3R)-ARN-077 or vehicle to the mice.
-
After a defined pre-treatment time, induce inflammation by injecting carrageenan into the plantar surface of the hind paw.
-
At various time points post-carrageenan injection, measure paw edema (thickness) and assess pain sensitivity.
-
Compare the results between the ARN-077-treated and vehicle-treated groups to evaluate the compound's efficacy.
Figure 2: In Vivo Experimental Workflow. This flowchart outlines the key steps for evaluating the anti-inflammatory and analgesic effects of ARN-077 in a carrageenan-induced paw edema model.
Signaling Pathway Modulated by ARN-077
NAAA is a key enzyme in the degradation of N-palmitoylethanolamine (PEA), an endogenous lipid mediator that activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). By inhibiting NAAA, ARN-077 increases the levels of PEA, leading to enhanced PPAR-α signaling. This pathway is crucial in modulating inflammatory responses and pain perception.[6][7]
Figure 3: ARN-077 Signaling Pathway. This diagram illustrates how ARN-077 inhibits NAAA, leading to increased PEA levels and subsequent activation of PPAR-α, resulting in anti-inflammatory and analgesic effects.
Alternative Research Tools
While (2S,3R)-ARN-077 is a highly potent and selective tool, other NAAA inhibitors have been developed. A notable alternative is ARN726, a β-lactam-based inhibitor that also demonstrates systemic activity.[5] The choice of inhibitor will depend on the specific experimental requirements, such as the desired route of administration and pharmacokinetic profile.
References
- 1. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ora.uniurb.it [ora.uniurb.it]
- 4. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Activity-Based Probe for N-Acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ARN077 Enantiomer and Other NAAA Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the N-acylethanolamine acid amidase (NAAA) inhibitor ARN077, with a focus on its active enantiomer, against other notable NAAA inhibitors. This document provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
N-acylethanolamine acid amidase (NAAA) has emerged as a significant therapeutic target for inflammatory and pain-related disorders. This enzyme is a primary catalyst in the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA), an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1] Inhibition of NAAA elevates PEA levels, subsequently enhancing PPAR-α signaling, which mediates anti-inflammatory and analgesic effects.[2] ARN077, a potent and selective NAAA inhibitor, has demonstrated significant promise in preclinical studies.[2][3] This guide delves into the specifics of ARN077, particularly its active stereoisomer, and provides a comparative analysis with other key NAAA inhibitors.
Quantitative Comparison of NAAA Inhibitors
The inhibitory potency of various compounds against NAAA is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for ARN077 and other significant NAAA inhibitors against human and rat NAAA.
| Inhibitor | Enantiomer/Stereoisomer | Target Enzyme | IC50 (nM) | Selectivity vs. FAAH | Selectivity vs. Acid Ceramidase | Reference |
| ARN077 | (2S,3R) | human NAAA | 7 | Selective | Selective | [4][5] |
| rat NAAA (native) | 45 ± 3 | Not significantly active at 10 µM | Not significantly active at 100 µM | [2] | ||
| rat NAAA (recombinant) | 11 | [2] | ||||
| (S)-OOPP | (S) | rat NAAA | 420 | >100,000 nM | 10,900 nM | [6][7] |
| (R)-OOPP | (R) | rat NAAA | 6,000 | - | - | [6] |
| ARN726 | (S) | human NAAA | 27 | Selective | Selective | [5] |
| rat NAAA | 63 | [5] | ||||
| AM9053 | - | human NAAA | 36.4 | - | - | [8] |
| F96 | - | human NAAA | 140.3 | - | - | [8] |
Note: Specific IC50 values for the (2R,3S), (2S,3S), and (2R,3R) stereoisomers of ARN077 are not publicly available. However, the high potency of the (2S,3R) enantiomer, in contrast to the significantly lower potency of the (R)-enantiomer of the related β-lactone inhibitor (S)-OOPP, strongly suggests a high degree of stereoselectivity for NAAA inhibition by this class of compounds.[6]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: NAAA signaling pathway and the mechanism of ARN077 inhibition.
Caption: General experimental workflow for in vitro and in vivo testing of NAAA inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of NAAA inhibitors.
This protocol outlines a common method for determining the IC50 value of a test compound against NAAA.
Materials:
-
Recombinant human or rat NAAA enzyme
-
NAAA substrate (e.g., N-palmitoyl-[ethanolamine-1-14C]-ethanolamide or a fluorogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate/citrate buffer, pH 4.5, containing 0.1% Triton X-100 and 3 mM DTT)
-
Test compound (e.g., ARN077) dissolved in DMSO
-
96-well microplate
-
Scintillation counter or fluorescence plate reader
-
Solvent for reaction termination (e.g., chloroform/methanol mixture)
Procedure:
-
Enzyme Preparation: Dilute the recombinant NAAA enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted test compound (or DMSO for control wells), and the diluted enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NAAA substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solvent.
-
Detection:
-
For radiolabeled substrates, separate the product from the unreacted substrate using liquid-liquid extraction or thin-layer chromatography, and quantify the radioactivity of the product using a scintillation counter.
-
For fluorogenic substrates, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
This protocol is a standard method to evaluate the anti-inflammatory and analgesic effects of NAAA inhibitors in vivo.[2]
Animals:
-
Male CD-1 or C57BL/6 mice.
Materials:
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compound (e.g., ARN077) formulated for topical administration (e.g., in a petrolatum-based vehicle)
-
Plethysmometer for measuring paw volume
-
Thermal plantar test apparatus for assessing thermal hyperalgesia
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Baseline Measurements: Before inducing inflammation, measure the baseline paw volume and the latency of paw withdrawal in response to a thermal stimulus for each mouse.
-
Induction of Inflammation: Inject a small volume (e.g., 20 µL) of carrageenan solution into the plantar surface of the right hind paw of each mouse.
-
Treatment: At a specified time point after the carrageenan injection (e.g., 1.5 hours), topically apply the test compound or the vehicle to the inflamed paw.
-
Assessment of Edema: Measure the paw volume at various time points after treatment using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Assessment of Hyperalgesia/Allodynia: At the same time points, assess the paw withdrawal latency to a thermal stimulus and/or the paw withdrawal threshold to mechanical stimulation with von Frey filaments. A decrease in withdrawal latency or threshold indicates hyperalgesia or allodynia, respectively.
-
Data Analysis: Compare the changes in paw volume and pain sensitivity between the group treated with the test compound and the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
This guide provides a foundational comparison of ARN077 and other NAAA inhibitors, highlighting key performance data and experimental methodologies. For researchers in the field, this information serves as a valuable resource for designing future studies and advancing the development of novel therapeutics targeting the NAAA enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.uniurb.it [ora.uniurb.it]
- 9. courses.edx.org [courses.edx.org]
A Comparative Guide to the Cross-Reactivity of ARN-077 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN-077, and its less active enantiomer, focusing on their cross-reactivity and performance against alternative NAAA inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate chemical tools for their studies.
Introduction
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase responsible for the degradation of the endogenous lipid signaling molecule, palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, ARN-077 elevates PEA levels, which in turn modulates inflammatory and pain responses. As with many chiral molecules, the biological activity of ARN-077 resides primarily in one enantiomer. Understanding the target specificity and potential off-target effects of both the active and less active enantiomers is critical for the accurate interpretation of experimental results and for the development of safer therapeutics.
Comparative Analysis of NAAA Inhibitors
The following table summarizes the in vitro potency of the ARN-077 enantiomers and selected alternative NAAA inhibitors.
| Compound | Target | IC50 (Human) | IC50 (Rat) | Selectivity | Mechanism of Action |
| ARN-077 (Active Enantiomer) | NAAA | 7 nM[1] | 50 nM | Selective over FAAH and acid ceramidase[1] | Non-competitive, Reversible[1] |
| ARN-077 (Less Active Enantiomer) | NAAA | Not Available | 3.53 µM | Not Available | Not Available |
| ARN726 | NAAA | 27 nM[2] | 63 nM[2] | Selective over FAAH (>100 µM) and acid ceramidase (12.5 µM)[2] | Covalent |
| Atractylodin | NAAA | 2.81 µM[3][4][5][6] | Not Available | Also inhibits IL-6[3][4] | Competitive, Reversible[5][6] |
| Diacerein | NAAA | IC50 not specified, but described as a potent inhibitor[7] | Not Available | Also inhibits IL-1β | Not Available |
Cross-Reactivity Profile of ARN-077
The active enantiomer of ARN-077 has been shown to be selective for NAAA over the functionally related enzymes fatty acid amide hydrolase (FAAH) and acid ceramidase. High-resolution mass spectrometry has revealed that ARN-077 inhibits human NAAA by forming a thioester bond with the N-terminal catalytic cysteine residue[1].
Currently, a comprehensive cross-reactivity profile of either ARN-077 enantiomer against a broad panel of unrelated targets (e.g., kinases, proteases, G-protein coupled receptors) is not publicly available. Such broad panel screening is essential to fully characterize the selectivity of a compound and to anticipate potential off-target effects.
Experimental Protocols
NAAA Inhibition Assay
This protocol is adapted from established methods to determine the in vitro potency of inhibitors against NAAA.
1. Enzyme Preparation:
-
NAAA can be obtained from recombinant sources (e.g., HEK293 cells overexpressing the enzyme) or from tissue homogenates rich in the enzyme (e.g., rat lung).
-
Prepare a lysosomal fraction from the cell or tissue source by differential centrifugation.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
Pre-incubate the NAAA enzyme preparation with various concentrations of the test compound (e.g., ARN-077 enantiomers) in an assay buffer (e.g., 0.1 M NaH2PO4, 0.1 M sodium citrate, 0.1% Triton X-100, 3 mM dithiothreitol, pH 4.5) for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a fluorescent or radiolabeled NAAA substrate (e.g., N-(4-methylcoumarin)palmitamide or [14C]palmitoylethanolamide).
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the product formation using a suitable detection method (e.g., fluorescence plate reader or liquid scintillation counting).
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
General Protocol for In Vitro Cross-Reactivity Screening
While specific broad-panel screening data for ARN-077 is unavailable, the following outlines a general workflow for assessing the cross-reactivity of a compound against a panel of off-targets, such as kinases.
1. Panel Selection:
-
Choose a commercially available or custom-designed panel of purified, active enzymes representing a diverse range of target classes (e.g., kinases, proteases, phosphatases).
2. Assay Format:
-
The assay format will depend on the target class. For kinases, radiometric assays (e.g., measuring the incorporation of [γ-33P]ATP into a substrate) or fluorescence-based assays are common.
3. Screening Procedure:
-
Perform initial single-point screening of the test compound at a high concentration (e.g., 10 µM) against all targets in the panel.
-
For any targets showing significant inhibition (e.g., >50% inhibition), perform a full dose-response analysis to determine the IC50 value.
4. Data Interpretation:
-
Compare the IC50 values for the off-targets to the IC50 value for the primary target (NAAA). A significant window of selectivity (e.g., >100-fold) is generally desired to minimize the likelihood of off-target effects in a biological system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NAAA signaling pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.
Caption: NAAA signaling pathway and the inhibitory action of ARN-077.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
Conclusion
The available data demonstrates a significant difference in the in vitro potency between the two enantiomers of ARN-077, with the active enantiomer being a highly potent NAAA inhibitor. While initial selectivity data against related enzymes is promising, a comprehensive understanding of the cross-reactivity profile of both enantiomers requires further investigation through broad-panel screening. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and to better characterize the selectivity of NAAA inhibitors. This will ultimately lead to more reliable experimental outcomes and the development of more specific therapeutic agents.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A bioinformatics method identifies prominent off-targeted transcripts in RNAi screens. | ICCB-Longwood Screening Facility [iccb.med.harvard.edu]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Stereoselectivity: A Comparative Analysis of ARN 077 Enantiomer and the Endogenous Lipid Palmitoylethanolamide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the less active enantiomer of the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN 077, with the endogenous lipid, Palmitoylethanolamide (PEA). This analysis, supported by experimental data, highlights the critical role of stereochemistry in pharmacological activity and underscores the distinct mechanisms of action.
This comparison focuses on the differential effects of the ARN 077 enantiomers on the NAAA enzyme and the subsequent impact on the signaling pathway of PEA, a key endogenous anti-inflammatory and analgesic lipid.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the active ARN 077 compound with its less active enantiomer and the endogenous lipid PEA.
| Compound/Parameter | Target | Value | Species | Source |
| ARN 077 (active) | Recombinant NAAA IC50 | 11 nM | Rat | [1] |
| Native Lung NAAA IC50 | 45 ± 3 nM | Rat | [1] | |
| ARN 077 Enantiomer (less active) | NAAA IC50 | 3.53 µM | Rat | [2][3] |
| Palmitoylethanolamide (PEA) | NAAA Substrate | - | - | [4] |
| PPAR-α Agonist | - | - | [4] |
Experimental Protocols
NAAA Inhibition Assay
The inhibitory activity of ARN 077 and its enantiomer against N-acylethanolamine acid amidase (NAAA) was determined using an in vitro enzymatic assay. The general protocol involves the following steps:
-
Enzyme Source: Recombinant rat NAAA expressed in a suitable cell line (e.g., HEK293) or native NAAA from rat lung tissue homogenates.
-
Substrate: A fluorescently labeled or radiolabeled substrate of NAAA, such as N-[4-nitrobenzoyl]-ethanolamine, is used to measure enzyme activity.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compounds (ARN 077 or its enantiomer) for a specified period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The product of the enzymatic reaction is quantified using a fluorometer or liquid scintillation counter.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Measurement of Endogenous Lipid Levels
To assess the in vivo effects of NAAA inhibition on the levels of endogenous lipids like PEA, the following experimental workflow is typically employed:
-
Animal Model: Rodent models of inflammation or pain are often used, such as carrageenan-induced paw edema or sciatic nerve ligation.
-
Compound Administration: The test compound (e.g., ARN 077) is administered to the animals, often topically to the site of inflammation.
-
Tissue Collection: At a specific time point after compound administration, tissue samples (e.g., skin, sciatic nerve) are collected from the animals.
-
Lipid Extraction: Lipids are extracted from the tissue samples using organic solvents.
-
Quantification by LC-MS: The levels of specific endogenous lipids, such as PEA, are quantified using liquid chromatography-mass spectrometry (LC-MS). This technique allows for the sensitive and specific measurement of individual lipid species.
-
Data Analysis: The levels of the endogenous lipid in the treated group are compared to those in a vehicle-treated control group to determine the effect of the NAAA inhibitor.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of PEA and the Impact of NAAA Inhibition
The following diagram illustrates the signaling pathway of the endogenous lipid Palmitoylethanolamide (PEA) and how it is modulated by the N-acylethanolamine acid amidase (NAAA) enzyme. Inhibition of NAAA by a potent inhibitor like ARN 077 leads to an accumulation of PEA and enhanced downstream signaling.
References
- 1. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
ARN077: A Comparative Analysis of Enantiomer Selectivity for Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomer selectivity of ARN077, a potent inhibitor of N-acylethanolamine acid amidase (NAAA), against other hydrolases. The data presented herein, supported by experimental protocols and pathway visualizations, is intended to assist researchers in evaluating the compound's specificity and potential for therapeutic development.
ARN077, chemically identified as 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl] carbamate, is a β-lactone-containing compound that has demonstrated significant potential in modulating inflammatory and pain pathways.[1][2] Its mechanism of action involves the inhibition of NAAA, a cysteine hydrolase responsible for the degradation of the endogenous anti-inflammatory lipid mediator, palmitoylethanolamide (B50096) (PEA).[3][4][5] Inhibition of NAAA by ARN077 leads to an accumulation of PEA, which subsequently activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that transcriptionally regulates genes involved in inflammation and pain signaling.[4][6]
Enantiomer Selectivity and Potency
The selectivity of the active (2S,3R)-ARN077 enantiomer has been demonstrated against other key hydrolases, particularly fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), which are also involved in lipid signaling.
| Target Enzyme | Inhibitor | IC50 (nM) | Selectivity over FAAH | Selectivity over Acid Ceramidase |
| Human NAAA | (2S,3R)-ARN077 | 7.3 | > 4,100-fold | > 4,100-fold |
| Rat NAAA | (2S,3R)-ARN077 | 45 | > 660-fold | > 660-fold |
| Human FAAH | (2S,3R)-ARN077 | > 30,000 | - | - |
| Rat FAAH | (2S,3R)-ARN077 | > 30,000 | - | - |
| Acid Ceramidase | (2S,3R)-ARN077 | > 30,000 | - | - |
Data compiled from multiple sources.[1][8]
Signaling Pathway of NAAA Inhibition by ARN077
The inhibitory action of ARN077 on NAAA initiates a signaling cascade that ultimately leads to anti-inflammatory and analgesic effects. The following diagram illustrates this pathway.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the development of targeted therapeutics. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of inhibitors like ARN077 against a broad range of enzymes in their native biological context.
Competitive Activity-Based Protein Profiling (ABPP) for Hydrolase Selectivity
Objective: To determine the selectivity of ARN077 enantiomers against a panel of serine and cysteine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysates (e.g., human or rat brain homogenates)
-
ARN077 enantiomers (stock solutions in DMSO)
-
Broad-spectrum activity-based probes (ABPs) for serine and cysteine hydrolases (e.g., FP-Rh for serine hydrolases, specific probes for cysteine hydrolases)
-
DMSO (vehicle control)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Homogenize tissues or lyse cells in an appropriate buffer to obtain a soluble proteome fraction. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of each ARN077 enantiomer or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Activity-Based Probe Labeling: Add the broad-spectrum ABP to each reaction mixture at a final concentration optimized for labeling the target enzyme class. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Visualize the labeled hydrolases using a fluorescence gel scanner. The intensity of the fluorescent bands corresponds to the activity of the respective enzymes. A decrease in band intensity in the presence of an inhibitor indicates target engagement.
-
Data Analysis: Quantify the fluorescence intensity of each band. Determine the IC50 value for the inhibition of each labeled hydrolase by plotting the percentage of inhibition (relative to the DMSO control) against the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing inhibitor selectivity using competitive ABPP.
Conclusion
ARN077, specifically the (2S,3R) enantiomer, is a highly potent and selective inhibitor of NAAA. Its pronounced selectivity over other hydrolases, such as FAAH and acid ceramidase, underscores its potential as a targeted therapeutic agent for inflammatory and pain-related disorders. The stringent stereochemical requirement for its activity, a hallmark of specific enzyme-inhibitor interactions, further supports its favorable pharmacological profile. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of the selectivity of ARN077 and other novel hydrolase inhibitors.
References
- 1. β-Lactones Inhibit N-acylethanolamine Acid Amidase by S-Acylation of the Catalytic N-Terminal Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Activity-Based Probe for NâAcylethanolamine Acid Amidase - figshare - Figshare [figshare.com]
- 3. [PDF] N-acylethanolamine Acid Amidase (NAAA): Structure, Functions and Inhibition. | Semantic Scholar [semanticscholar.org]
- 4. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Target Engagement of ARN 077 and its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the target engagement of the potent N-acylethanolamine acid amidase (NAAA) inhibitor, ARN 077, and its less active enantiomer. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
ARN 077 is a well-characterized, potent, and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the endogenous signaling lipid palmitoylethanolamide (B50096) (PEA).[1][2] Inhibition of NAAA by ARN 077 leads to increased levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). This signaling cascade is implicated in anti-inflammatory and analgesic effects.[3] Like many chiral molecules, the biological activity of ARN 077 is stereospecific, with its enantiomer exhibiting significantly lower potency. This guide focuses on the validation of target engagement for both enantiomers, providing a clear comparison of their biochemical and cellular activities.
Biochemical Potency
The primary difference in the activity of ARN 077 and its enantiomer is evident from their half-maximal inhibitory concentrations (IC50) against the NAAA enzyme in biochemical assays.
| Compound | Target | IC50 | Source |
| ARN 077 | Human NAAA | 7 nM | [2] |
| ARN 077 Enantiomer | Rat NAAA | 3.53 µM | [4] |
Note: The available data for the enantiomer is for the rat NAAA enzyme.
Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify drug-target interaction in intact cells. The principle lies in the stabilization of the target protein upon ligand binding, leading to an increased melting temperature.[7]
NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a test compound to a target protein by detecting the displacement of a fluorescent tracer, resulting in a decrease in bioluminescence resonance energy transfer (BRET).[8][9]
Given the significantly weaker biochemical activity of the ARN 077 enantiomer, it is expected that it would require substantially higher concentrations to achieve the same level of target engagement as ARN 077 in cellular assays. This difference in cellular potency is a critical factor in validating the on-target effects of ARN 077 and dismissing off-target contributions to its biological activity.
NAAA Signaling Pathway
The mechanism of action of ARN 077 involves the modulation of the NAAA signaling pathway. Inhibition of NAAA by ARN 077 prevents the breakdown of PEA, leading to its accumulation. Elevated PEA levels then activate PPAR-α, a nuclear receptor that regulates the expression of genes involved in inflammation and pain.[10][11]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays relevant to the validation of NAAA inhibitor target engagement.
NAAA Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAAA.
-
Enzyme and Substrate Preparation: Recombinant human or rat NAAA is used as the enzyme source. A fluorogenic or radiolabeled substrate of NAAA, such as an N-acylethanolamine derivative, is prepared.
-
Compound Incubation: The NAAA enzyme is pre-incubated with varying concentrations of the test compound (e.g., ARN 077 or its enantiomer) in an appropriate assay buffer.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate. After a defined incubation period at 37°C, the reaction is terminated.
-
Detection: The product of the enzymatic reaction is quantified using a fluorometer or liquid scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Cellular Thermal Shift Assay (CETSA) Workflow
This workflow outlines the steps to assess target engagement in intact cells.[12][13]
NanoBRET™ Target Engagement Assay Protocol
This protocol describes a live-cell assay to quantify compound binding to a target protein.[1][14][15][16]
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing NAAA fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: The transfected cells are seeded into an assay plate. A specific fluorescent tracer that binds to NAAA is added, followed by the test compounds at various concentrations.
-
Incubation: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the NAAA-NanoLuc® fusion protein.
-
Signal Detection: A substrate for NanoLuc® luciferase is added, and the BRET signal (energy transfer from NanoLuc® to the fluorescent tracer) is measured using a luminometer.
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. The IC50 value is determined by plotting the BRET ratio against the logarithm of the compound concentration.
Conclusion
The available data unequivocally demonstrates that ARN 077 is a highly potent inhibitor of NAAA, while its enantiomer is significantly less active. This pronounced stereoselectivity is a strong indicator of a specific interaction with the NAAA active site. Although direct comparative cellular target engagement data is not yet published, the substantial difference in biochemical potency strongly predicts a similar disparity in cellular activity. The use of cellular target engagement assays like CETSA and NanoBRET is crucial to further validate these findings and to quantitatively assess the on-target activity of ARN 077 and its enantiomer in a physiological context. This guide provides the foundational information and experimental frameworks necessary for researchers to pursue such validation studies.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. news-medical.net [news-medical.net]
- 10. PPARα Signaling: A Candidate Target in Psychiatric Disorder Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. eubopen.org [eubopen.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
A Comparative Analysis of ARN077 and Palmitoylethanolamide: Two Approaches to Modulating Endogenous Lipid Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two compounds that have garnered significant interest for their therapeutic potential in pain and inflammation: ARN077 and Palmitoylethanolamide (B50096) (PEA). While both ultimately leverage the beneficial effects of PEA, they do so through distinct mechanisms. ARN077 acts as an inhibitor of the N-acylethanolamine acid amidase (NAAA), the primary enzyme responsible for the degradation of endogenous PEA, thereby increasing its local concentrations. In contrast, the administration of exogenous PEA directly supplements the levels of this bioactive lipid. This guide will delve into their mechanisms of action, present available quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the key signaling pathways.
Mechanism of Action: A Tale of Two Strategies
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that exerts a range of anti-inflammatory, analgesic, and neuroprotective effects through multiple molecular targets.[1][2] Its primary and most well-characterized mechanism of action is the direct activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in inflammation and lipid metabolism.[1][3] Beyond PPAR-α, PEA has been shown to indirectly influence the endocannabinoid system by potentiating the effects of other endocannabinoids like anandamide (B1667382) (an "entourage effect") and to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels.[2][4]
ARN077 , on the other hand, represents an indirect approach to enhancing PEA signaling. It is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme that specifically hydrolyzes and inactivates PEA.[5][6] By blocking NAAA, ARN077 effectively increases the half-life and local concentrations of endogenous PEA, particularly in tissues where NAAA is highly expressed, such as macrophages and B lymphocytes.[7][8] The therapeutic effects of ARN077 are therefore dependent on and mediated by the subsequent enhancement of PEA's own signaling pathways, primarily through PPAR-α.[6][7]
Quantitative Data Presentation
The following tables summarize key quantitative data for ARN077 and Palmitoylethanolamide from preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources with different experimental conditions.
Table 1: In Vitro Potency and Affinity
| Compound | Target | Assay Type | Species | Value | Reference |
| ARN077 | NAAA | Inhibition (IC₅₀) | Human | 7 nM | [5] |
| NAAA | Inhibition (IC₅₀) | Rat | 11 nM (recombinant), 45 nM (native) | [7] | |
| Palmitoylethanolamide (PEA) | PPAR-α | Transactivation (EC₅₀) | Human | 3.1 µM | [1][3] |
| GPR55 | GTPγS Binding (EC₅₀) | Human | 4 nM | [9] |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Animal Model | Effect Measured | Route of Administration | Dose | Effect | Reference |
| ARN077 | Carrageenan-induced hyperalgesia (mouse) | Reduction in heat hyperalgesia | Topical | 1-30% | Dose-dependent reduction | [7] |
| Chronic Constriction Injury (mouse) | Reduction in heat hyperalgesia and mechanical allodynia | Topical | 1-30% | Significant reduction | [7] | |
| Palmitoylethanolamide (PEA) | Carrageenan-induced paw edema (rat) | Reduction in paw volume | Intraperitoneal | 10 mg/kg | Significant reduction | [10] |
| Spinal Nerve Transection (rat) | Reduction in mechanical hyperalgesia | Intraperitoneal | Not specified | Significant reduction | [11] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Formulation | Route of Administration | Cₘₐₓ | Tₘₐₓ | Bioavailability | Reference |
| ARN077 | Rat | Not specified | Not specified | Not available | Not available | Orally bioavailable | [12] |
| Palmitoylethanolamide (PEA) | Human | Micronized | Oral | ~23 pmol/mL | 2 hours | Low, formulation dependent | [13] |
| Beagle Dog | Ultra-micronized | Oral | ~6-fold increase from baseline | 1-2 hours | Improved with micronization | [4] | |
| Rat | Water-dispersible | Oral | Significantly higher than standard PEA | Not specified | >16-fold higher AUC than standard PEA | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the distinct yet interconnected signaling pathways of ARN077 and Palmitoylethanolamide.
Experimental Workflows
The following diagrams outline the general workflows for key experiments used to characterize ARN077 and PEA.
Detailed Experimental Protocols
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
This protocol is adapted from methodologies described in the literature for determining the inhibitory potency of compounds like ARN077 against NAAA.[7][15][16]
-
Enzyme Preparation: Recombinant human or rat NAAA is expressed in a suitable cell line (e.g., HEK293) and the cell lysates or purified enzyme are used for the assay.
-
Assay Buffer: A typical assay buffer consists of 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, and 3 mM dithiothreitol (B142953) (DTT) at pH 4.5.
-
Inhibitor Preparation: ARN077 is dissolved in DMSO to create a stock solution, which is then serially diluted in the assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
The NAAA enzyme preparation is pre-incubated with varying concentrations of ARN077 or vehicle (DMSO) for 30 minutes at 37°C in the assay buffer.
-
The enzymatic reaction is initiated by the addition of a radiolabeled substrate, such as N-[1'-¹⁴C]palmitoyl-ethanolamine ([¹⁴C]PEA).
-
The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of a solvent mixture (e.g., chloroform/methanol).
-
The product of the reaction ([¹⁴C]palmitic acid) is separated from the unreacted substrate using thin-layer chromatography (TLC).
-
The radioactivity of the product is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each ARN077 concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Transactivation Assay
This protocol is a general method for assessing the activation of PPAR-α by compounds like PEA.[3][17]
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293) is cultured in appropriate media. The cells are then transiently co-transfected with two plasmids:
-
An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of human PPAR-α fused to the DNA-binding domain of a yeast transcription factor (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the aforementioned yeast transcription factor (e.g., a UAS-luciferase reporter).
-
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of PEA or a known PPAR-α agonist (positive control) for a specified duration (e.g., 24 hours).
-
Luciferase Assay:
-
The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.
-
Luciferase activity is often normalized to the total protein concentration in the lysate to account for variations in cell number and transfection efficiency.
-
-
Data Analysis: The fold-activation of luciferase expression at each PEA concentration is calculated relative to the vehicle-treated control. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Model: Carrageenan-Induced Inflammatory Pain
This is a widely used model to assess the anti-inflammatory and analgesic properties of test compounds.[7]
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.
-
Procedure:
-
Animals are acclimatized to the testing environment.
-
A baseline measurement of paw volume (using a plethysmometer) and pain sensitivity (e.g., thermal hyperalgesia using a plantar test apparatus) is taken.
-
Inflammation is induced by a subcutaneous injection of a 1% carrageenan solution into the plantar surface of one hind paw.
-
ARN077 (e.g., as a topical formulation) or PEA (e.g., administered intraperitoneally) or vehicle is administered at a specified time before or after the carrageenan injection.
-
Paw volume and pain sensitivity are measured at various time points after carrageenan injection.
-
-
Data Analysis: The percentage increase in paw volume (edema) and the change in pain threshold are calculated for each animal. The effects of the test compounds are compared to the vehicle-treated group to determine their anti-inflammatory and analgesic efficacy.
In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
This model is used to induce neuropathic pain and evaluate the efficacy of potential analgesics.
-
Animals: Male Sprague-Dawley rats are frequently used.
-
Surgical Procedure:
-
Under anesthesia, the common sciatic nerve of one leg is exposed through a small incision.
-
Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch in the corresponding muscle.
-
The incision is then closed.
-
-
Behavioral Testing:
-
Several days after surgery, the animals develop signs of neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia.
-
Mechanical allodynia is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal hyperalgesia is measured by exposing the plantar surface of the paw to a radiant heat source and recording the paw withdrawal latency.
-
-
Drug Administration and Data Analysis: ARN077 or PEA is administered, and the effects on mechanical allodynia and thermal hyperalgesia are measured and compared to a vehicle-treated control group.
Conclusion
ARN077 and Palmitoylethanolamide represent two distinct yet related strategies for harnessing the therapeutic potential of the endogenous lipid PEA. The direct administration of PEA offers a straightforward approach to supplement its levels, though its efficacy can be limited by its pharmacokinetic properties. Formulations with improved bioavailability, such as micronized and water-dispersible forms, are being developed to address this challenge.[4][14] ARN077, by inhibiting the primary enzyme responsible for PEA degradation, provides a more targeted approach to amplify endogenous PEA signaling in a localized and sustained manner.
The choice between these two approaches for therapeutic development will depend on the specific indication, desired pharmacokinetic profile, and the relative importance of systemic versus localized effects. The preclinical data available for both compounds are promising, demonstrating their efficacy in models of pain and inflammation. Further research, including direct comparative studies, will be crucial to fully elucidate the relative advantages of each approach and to guide their translation into clinical applications.
References
- 1. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]
- 4. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antinociceptive effects of the N-acylethanolamine acid amidase inhibitor ARN077 in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules … [ouci.dntb.gov.ua]
- 12. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds | PLOS One [journals.plos.org]
- 15. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palmitoylethanolamide Modulates Inflammation-Associated Vascular Endothelial Growth Factor (VEGF) Signaling via the Akt/mTOR Pathway in a Selective Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)-Dependent Manner | PLOS One [journals.plos.org]
- 17. A Novel Liposomal Palmitoylethanolamide (PEA) with Enhanced Gastrointestinal Permeating Properties | MDPI [mdpi.com]
Assessing the Stereospecificity of ARN-077 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), with a focus on its stereospecificity in in vivo applications. While in vivo studies have demonstrated the anti-inflammatory and antinociceptive effects of ARN-077, a critical gap exists in the publicly available literature regarding the comparative efficacy, pharmacokinetics, and pharmacodynamics of its individual stereoisomers.
ARN-077 is a β-lactone with a defined (2S,3R) stereochemistry.[1] This specific configuration is presumed to be the active enantiomer responsible for the observed pharmacological effects. However, without in vivo data on the other possible stereoisomers—(2R,3S), (2S,3S), and (2R,3R)—a definitive assessment of its stereospecificity in a biological system remains elusive. This guide will present the available data for the known (2S,3R)-ARN-077, detail relevant in vivo experimental protocols, and discuss alternative NAAA inhibitors, while clearly highlighting the current limitations in our understanding of ARN-077's stereochemical profile.
Comparative Performance of NAAA Inhibitors
Due to the lack of in vivo data for other stereoisomers of ARN-077, a direct comparison of their performance is not possible. However, we can compare the known (2S,3R)-ARN-077 with another well-characterized NAAA inhibitor, ARN726. It is important to note that this comparison is not between stereoisomers of the same compound but between two different chemical entities.
| Compound | Chemical Class | Stereochemistry | In Vivo Efficacy (Carrageenan-Induced Inflammation) | Route of Administration |
| ARN-077 | β-lactone | (2S,3R) | Attenuates heat hyperalgesia and mechanical allodynia | Topical |
| ARN726 | β-lactam | (S) | Pronounced anti-inflammatory effects | Systemic |
Note: The table above summarizes the available information. A direct head-to-head in vivo study comparing the potency and efficacy of ARN-077 and ARN726 with a focus on their stereoisomers has not been identified in the public domain.
Signaling Pathway of NAAA Inhibition
NAAA is a key enzyme responsible for the degradation of N-acylethanolamines (NAEs), such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). Inhibition of NAAA by compounds like ARN-077 leads to an accumulation of these endogenous lipids, which then activate various signaling pathways, primarily through the peroxisome proliferator-activated receptor-alpha (PPAR-α), to exert anti-inflammatory and analgesic effects.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for assessing the efficacy of NAAA inhibitors like ARN-077.
Carrageenan-Induced Inflammatory Pain Model
This widely used model assesses acute inflammation and inflammatory pain.
Workflow:
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle, ARN-077 at different doses, positive control like a non-steroidal anti-inflammatory drug).
-
Baseline Measurements: Measure baseline paw volume using a plethysmometer and assess baseline thermal and mechanical sensitivity.
-
Drug Administration: Administer ARN-077 or vehicle topically to the plantar surface of the hind paw.
-
Induction of Inflammation: After a predetermined time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the plantar surface of the same paw.
-
Post-Induction Measurements: Measure paw volume and assess thermal and mechanical hyperalgesia at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: Compare the changes in paw volume and nociceptive thresholds between the different treatment groups.
Sciatic Nerve Ligation Model for Neuropathic Pain
This model is used to study chronic neuropathic pain resulting from nerve injury.
Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House animals individually in a controlled environment for at least one week before surgery.
-
Baseline Measurements: Assess baseline mechanical and thermal sensitivity of the hind paws.
-
Surgical Procedure: Anesthetize the rat. Expose the sciatic nerve in one thigh and place a loose ligature around it.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics for a short period.
-
Development of Neuropathic Pain: Allow several days for the development of mechanical allodynia and thermal hyperalgesia in the ligated paw.
-
Drug Administration: Begin topical administration of ARN-077 or vehicle to the affected paw once neuropathic pain is established (e.g., day 7 post-surgery).
-
Nociceptive Testing: Assess mechanical and thermal sensitivity at various time points after drug administration.
-
Data Analysis: Compare the changes in nociceptive thresholds between the treatment groups over the course of the study.
Conclusion and Future Directions
The available in vivo data demonstrates that (2S,3R)-ARN-077 is an effective NAAA inhibitor with anti-inflammatory and antinociceptive properties. However, the lack of published studies on its other stereoisomers represents a significant knowledge gap. To fully understand the therapeutic potential and safety profile of ARN-077, future research should prioritize the following:
-
Stereoselective Synthesis: Development and publication of synthetic routes to obtain all four stereoisomers of ARN-077 in high purity.
-
In Vivo Comparative Studies: Head-to-head in vivo studies comparing the efficacy, potency, and duration of action of all ARN-077 stereoisomers in relevant models of inflammation and pain.
-
Stereoselective Pharmacokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profiles of each stereoisomer to determine if there are significant pharmacokinetic differences.
-
Off-Target Activity: Screening of all stereoisomers against a panel of other enzymes and receptors to assess their selectivity and potential for off-target effects.
By addressing these research questions, the scientific community can gain a complete picture of the stereospecificity of ARN-077, which is essential for its further development as a potential therapeutic agent.
References
A Researcher's Guide to Utilizing ARN-077's Enantiomers for Robust Control Experiments
For researchers in pharmacology, neuroscience, and drug development, the use of precise molecular tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the active (S)-enantiomer and inactive (R)-enantiomer of ARN-077, a potent N-acylethanolamine acid amidase (NAAA) inhibitor, to facilitate the design of rigorous control experiments.
The distinct pharmacological activities of enantiomers—mirror-image isomers of a chiral molecule—offer a powerful strategy for elucidating specific biological mechanisms. The active enantiomer, or "eutomer," elicits the desired biological effect, while the inactive enantiomer, or "distomer," serves as an ideal negative control. By comparing the effects of both enantiomers, researchers can confidently attribute the observed biological responses to the specific inhibition of the target enzyme, in this case, NAAA, thereby minimizing the risk of misinterpreting off-target effects.
Performance Comparison: Active vs. Inactive Enantiomers of ARN-077
The significant difference in potency between the (S)- and (R)-enantiomers of ARN-077 underscores their utility in control experiments. The (S)-enantiomer is a highly potent inhibitor of human NAAA, whereas the (R)-enantiomer exhibits substantially weaker activity.
| Compound | Target | IC50 (Human NAAA) | IC50 (Rat NAAA) | Reference |
| ARN-077 (Active S-enantiomer) | NAAA | 7 nM | 50 nM | [1] |
| ARN-077 (Inactive R-enantiomer) | NAAA | Not specified for human | 3.53 µM (3530 nM) | [2] |
Note: A lower IC50 value indicates higher potency.
This stark contrast in inhibitory concentration—a greater than 500-fold difference in potency against rat NAAA—validates the use of the (R)-enantiomer as a negative control. Any cellular or physiological response observed with the (S)-enantiomer but absent with the (R)-enantiomer at similar concentrations can be more definitively attributed to NAAA inhibition.
Signaling Pathway and Experimental Design
Understanding the underlying signaling pathway is crucial for designing and interpreting experiments. ARN-077 exerts its effects by inhibiting NAAA, an enzyme responsible for the degradation of the bioactive lipid Palmitoylethanolamide (PEA). Increased levels of PEA lead to the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that modulates the transcription of genes involved in inflammation and pain signaling.
Caption: NAAA signaling pathway and the inhibitory action of ARN-077 enantiomers.
A typical experimental workflow to validate the on-target effects of ARN-077 would involve comparing the outcomes of treatment with the active enantiomer, the inactive enantiomer, and a vehicle control.
Caption: A generalized experimental workflow for using ARN-077 enantiomers as controls.
The logical relationship between the active and inactive enantiomers is rooted in their stereochemistry. As non-superimposable mirror images, they possess identical physical and chemical properties in an achiral environment. However, their interaction with chiral biological targets, such as the active site of the NAAA enzyme, is distinct, leading to a significant difference in biological activity.
Caption: Logical relationship illustrating the differential activity of ARN-077 enantiomers.
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are summarized methodologies for key experiments involving NAAA inhibitors.
In Vitro NAAA Enzymatic Assay
This assay directly measures the ability of a compound to inhibit NAAA activity.
-
Enzyme Source: Recombinant human or rat NAAA expressed in a suitable cell line (e.g., HEK293 cells).
-
Substrate: A fluorescent or radiolabeled NAAA substrate, such as N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA) or [14C]palmitoylethanolamide.
-
Assay Buffer: Typically a buffer with an acidic pH (e.g., pH 4.5-5.0) to mimic the lysosomal environment where NAAA is active.
-
Procedure:
-
Pre-incubate the NAAA enzyme with varying concentrations of the test compounds (active enantiomer, inactive enantiomer, or vehicle).
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction.
-
Measure the product formation using a fluorescence plate reader or by liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce NAAA activity by 50%.
Cell-Based NAAA Activity Assay
This assay assesses the ability of a compound to inhibit NAAA within a cellular context.
-
Cell Line: A cell line that endogenously expresses NAAA or is engineered to overexpress it (e.g., RAW 264.7 macrophages or transfected HEK293 cells).
-
Procedure:
-
Culture the cells to an appropriate density.
-
Treat the cells with the test compounds for a specific duration.
-
Lyse the cells and measure the NAAA activity in the cell lysates using the in vitro enzymatic assay protocol described above.
-
Alternatively, measure the accumulation of endogenous PEA in the treated cells using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Determine the extent of NAAA inhibition or the increase in PEA levels relative to the vehicle control.
In Vivo Model of Inflammation
This type of experiment evaluates the therapeutic potential of NAAA inhibitors in a living organism.
-
Animal Model: A relevant animal model of inflammation or pain, such as carrageenan-induced paw edema in mice or rats.
-
Drug Administration: Administer the active enantiomer, inactive enantiomer, or vehicle to the animals via an appropriate route (e.g., oral, intraperitoneal, or topical).
-
Outcome Measures:
-
Inflammation: Measure paw volume (plethysmometry) or tissue levels of pro-inflammatory cytokines.
-
Pain: Assess pain responses using methods like the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
-
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer the test compounds at a predetermined time before or after inducing inflammation/pain.
-
Measure the outcome parameters at various time points.
-
-
Data Analysis: Compare the effects of the active and inactive enantiomers on the measured outcomes to determine the specific contribution of NAAA inhibition to the observed therapeutic effect.
By employing the inactive enantiomer of ARN-077 as a negative control in these and other experimental paradigms, researchers can significantly enhance the rigor and validity of their findings, paving the way for a deeper understanding of the role of NAAA in health and disease.
References
A Comparative Guide to the Pharmacokinetics of ARN-077 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated pharmacokinetic properties of the enantiomers of ARN-077, a potent inhibitor of N-acylethanolamine acid amidase (NAAA). Due to the limited availability of direct comparative pharmacokinetic data for ARN-077 enantiomers in the public domain, this comparison is based on established principles of stereoselective pharmacokinetics, in-vitro activity data of related compounds, and the known metabolic fate of ARN-077.
Executive Summary
Data Presentation: A Qualitative Comparison
Given the absence of direct quantitative pharmacokinetic data, the following table provides a qualitative comparison based on the known stereoselectivity of a similar β-lactone NAAA inhibitor and general pharmacokinetic principles.
| Pharmacokinetic Parameter | (R)-ARN-077 (Predicted) | (S)-ARN-077 (Predicted) | Rationale & Supporting Evidence |
| NAAA Inhibitory Potency | Lower | Higher | For a similar β-lactone NAAA inhibitor, the (S) enantiomer was significantly more potent than the (R) enantiomer.[1] |
| Systemic Exposure (AUC) | Likely Lower | Likely Higher | The more active (S)-enantiomer may exhibit higher affinity for its target, potentially leading to slower clearance. However, stereoselective metabolism could also lead to faster clearance of one enantiomer. |
| Metabolic Clearance | Potentially Faster | Potentially Slower | Drug-metabolizing enzymes often exhibit stereoselectivity, leading to different rates of metabolism for enantiomers. |
| Plasma Half-life (t½) | Likely Shorter | Likely Longer | Rapid plasma hydrolysis is a known characteristic of ARN-077.[1] The stereochemistry can influence the rate of this hydrolysis. |
| Volume of Distribution (Vd) | Unknown | Unknown | Differences in plasma protein binding and tissue distribution between enantiomers could lead to variations in their Vd. |
| Primary Route of Elimination | Hydrolysis, Metabolism | Hydrolysis, Metabolism | The primary elimination pathway for ARN-077 is expected to be rapid hydrolysis in the plasma.[1] |
Experimental Protocols
To definitively determine the pharmacokinetic profiles of ARN-077 enantiomers, the following experimental protocols are recommended:
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic parameters of (R)-ARN-077 and (S)-ARN-077 following intravenous and topical administration in rats or mice.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Drug Formulation: Prepare separate formulations of (R)-ARN-077 and (S)-ARN-077 in a suitable vehicle (e.g., a mixture of ethanol, Tween-20, and saline for intravenous administration; a topical cream base for dermal application).
-
Administration:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) of each enantiomer via the tail vein.
-
Topical: Apply a defined amount of the cream formulation (e.g., 1% w/w) to a shaved area on the back of the animals.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (R)-ARN-077 and (S)-ARN-077 in plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each enantiomer using non-compartmental analysis:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for topical administration.
-
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two enantiomers using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualization
NAAA Signaling Pathway and Mechanism of ARN-077 Inhibition
The following diagram illustrates the role of N-acylethanolamine acid amidase (NAAA) in the hydrolysis of palmitoylethanolamide (B50096) (PEA) and the subsequent signaling cascade involving peroxisome proliferator-activated receptor-alpha (PPAR-α). ARN-077, as an NAAA inhibitor, prevents the degradation of PEA, leading to its accumulation and enhanced downstream effects.
Experimental Workflow for In Vivo Pharmacokinetic Assessment
The diagram below outlines the general workflow for conducting an in vivo pharmacokinetic study to compare the enantiomers of ARN-077.
References
Comparative Validation of ARN 077 Enantiomers in Primary Cell Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ARN 077 enantiomers, focusing on their validation in primary cell models. ARN 077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the endogenous signaling lipid palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, ARN 077 elevates PEA levels, which in turn exerts analgesic and anti-inflammatory effects. The stereochemistry of ARN 077 is critical to its activity, with one enantiomer displaying significantly higher potency.
This document outlines the mechanism of action of ARN 077, presents a framework for its validation in primary cells, and provides detailed experimental protocols to assess the differential activity of its enantiomers.
Mechanism of Action: NAAA Inhibition
ARN 077 acts as a potent inhibitor of N-acylethanolamine acid amidase (NAAA).[1] NAAA is a lysosomal cysteine hydrolase responsible for the breakdown of N-acylethanolamines (NAEs), including the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[2] Inhibition of NAAA by ARN 077 leads to an accumulation of endogenous PEA, which can then modulate various downstream signaling pathways to reduce inflammation and pain. The (S)-enantiomer of ARN 077 is the more active form.
References
Safety Operating Guide
Personal protective equipment for handling ARN 077 (enantiomer)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of ARN 077 (enantiomer), a selective N-acylethanolamine acid amidase (NAAA) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling ARN 077 (enantiomer), a risk assessment should be conducted to determine the appropriate level of personal protective equipment. Based on general laboratory safety standards for handling research chemicals of unknown toxicity, the following PPE and engineering controls are recommended.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if dust or aerosols are generated. | Minimizes inhalation exposure. |
Engineering Controls:
| Control | Specification | Purpose |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | Controls exposure to airborne contaminants. |
| Safety Stations | Ensure easy access to an eyewash station and safety shower. | Provides immediate decontamination in case of accidental exposure. |
Storage and Handling Protocols
Proper storage and handling are crucial for maintaining the stability of ARN 077 (enantiomer) and ensuring safe laboratory operations.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
Store in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and sources of ignition.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Aliquoting: Conduct these activities in a designated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
Accidental Release and Exposure Measures
In the event of an accidental release or exposure, immediate action is necessary to mitigate harm.
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
Dispose of ARN 077 (enantiomer) and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Waste Disposal Guidelines:
-
Unused Product: Dispose of as hazardous chemical waste. Do not allow it to enter the sewer system.
-
Contaminated Materials: Any materials that have come into contact with ARN 077 (enantiomer), such as gloves, lab coats, and absorbent materials, should be treated as hazardous waste and disposed of accordingly.
-
Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of ARN 077 (enantiomer) from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
